(4-Aminosulfonylphenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-sulfamoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4,9-10H,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSXQPCIAOIJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625389 | |
| Record name | (4-Sulfamoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613660-87-0 | |
| Record name | (4-Sulfamoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminosulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Aminosulfonylphenyl)boronic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
(4-Aminosulfonylphenyl)boronic acid , a bifunctional organic compound, is a valuable building block in medicinal chemistry and materials science. Its unique structure, incorporating both a sulfonamide group and a boronic acid moiety, imparts a range of chemical properties that are exploited in the synthesis of complex molecules and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.
Core Chemical Properties
This compound is a white to light yellow or gray solid.[1] While a specific experimental melting point is not widely reported, a similar compound, 4-(methylsulfonyl)phenylboronic acid, has a melting point in the range of 275-293°C, suggesting a high melting point for the title compound due to its crystalline nature and potential for intermolecular hydrogen bonding.[2][3][4] The predicted pKa of this compound is approximately 7.85.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈BNO₄S | [1][5] |
| Molecular Weight | 201.01 g/mol | [1][5] |
| CAS Number | 613660-87-0 | [1][5] |
| Appearance | White to light yellow/gray solid | [1] |
| Melting Point | No data available. Similar compound 4-(methylsulfonyl)phenylboronic acid melts at 275-293°C. | [2][3][4] |
| Boiling Point | No data available | |
| Solubility | No specific data available. Phenylboronic acids generally exhibit low solubility in water and hydrocarbons, and higher solubility in ethers and ketones.[6] | |
| pKa (Predicted) | 7.85 | [1] |
| Stability | Stable under normal conditions. Boronic acids can undergo dehydration to form boroxines upon heating. |
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the phenyl ring, with splitting patterns indicative of a 1,4-disubstituted benzene ring. Signals for the amine protons of the sulfonamide group would also be present. The ¹³C NMR spectrum would display characteristic peaks for the aromatic carbons, with the carbon atom attached to the boron atom showing a characteristically broad signal or being unobserved.[7][8][9][10]
FT-IR Spectroscopy: The FT-IR spectrum would be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations of the sulfonamide group (around 3300-3500 cm⁻¹).[11][12]
-
S=O stretching of the sulfonamide group (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
-
B-O-H stretching (a broad band around 3200-3600 cm⁻¹).[13][14]
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the boronic acid group, the sulfonamide group, and fragmentation of the aromatic ring.[15]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent, formed from the corresponding aryl halide, with a trialkyl borate followed by hydrolysis. A detailed protocol for the synthesis of this compound from 4-bromobenzenesulfonamide is as follows:
Materials:
-
4-Bromobenzenesulfonamide
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzenesulfonamide (1 equivalent) in anhydrous THF in a flame-dried flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Borylation: To the resulting slurry, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add 2M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of THF). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford the final product as a crystalline solid.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl sulfonamides.[16][17][18][19][20] A general protocol is provided below:
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., dioxane, toluene, DMF, with water as a co-solvent)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the chosen solvent system to the reaction vessel. If using a solid base, ensure it is finely powdered for better reactivity.
-
Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes, or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl sulfonamide.
Role in Signaling Pathways and Drug Development
The dual functionality of this compound makes it a compound of significant interest in drug discovery, particularly in cancer research. Both the sulfonamide and the phenylboronic acid moieties have been independently shown to interact with key biological targets and signaling pathways.
Inhibition of Cancer Cell Migration via Rho GTPase Pathway
Phenylboronic acid and its derivatives have been demonstrated to inhibit the migration of cancer cells.[21][22][23] This inhibitory effect is, at least in part, mediated through the downregulation of the Rho family of small GTP-binding proteins, including RhoA, Rac1, and Cdc42.[21][22] These proteins are crucial regulators of the actin cytoskeleton, which is essential for cell motility. By inhibiting the activity of these GTPases, phenylboronic acid derivatives can disrupt the formation of cellular protrusions and stress fibers, thereby impeding cancer cell migration and invasion.[21][22][24]
Inhibition of Carbonic Anhydrases
The sulfonamide group is a well-established pharmacophore known to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[25][26][27][28][29] CAs are involved in various physiological processes, including pH regulation and CO₂ transport. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[27] Sulfonamide-containing compounds can bind to the zinc ion in the active site of CAs, leading to their inhibition. This disruption of pH homeostasis can render cancer cells more susceptible to apoptosis and inhibit their proliferation.[26]
The combination of these two pharmacophores in a single molecule, as in this compound, presents a promising strategy for developing dual-action anticancer agents that can simultaneously target cell migration and pH regulation in the tumor microenvironment.
Conclusion
This compound is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity make it a valuable tool for the construction of complex molecular architectures. The inherent biological activities of its constituent sulfonamide and phenylboronic acid moieties position it as a promising scaffold for the design of novel therapeutics, particularly in the field of oncology. Further research into the specific biological targets and mechanisms of action of derivatives of this compound is warranted to fully exploit its therapeutic potential.
References
- 1. 4-(Aminosulfonyl)phenylboronic acid | 613660-87-0 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]
- 4. 4-(Methanesulfonyl)phenylboronic acid, 98+% | Fisher Scientific [fishersci.ca]
- 5. 4-(Aminosulphonyl)benzeneboronic acid | C6H8BNO4S | CID 22391977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum [chemicalbook.com]
- 9. ekwan.github.io [ekwan.github.io]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. 4-Aminophenylboronic acid | C6H8BNO2 | CID 2734615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 17. youtube.com [youtube.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tcichemicals.com [tcichemicals.com]
- 21. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 25. semanticscholar.org [semanticscholar.org]
- 26. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium | MDPI [mdpi.com]
(4-Aminosulfonylphenyl)boronic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (4-Aminosulfonylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, methodology-focused framework for the complete structural elucidation of this compound. As a molecule of significant interest in medicinal chemistry and synthetic applications, its unambiguous characterization is paramount for ensuring purity, predicting reactivity, and understanding its biological interactions. This document details an integrated analytical workflow, synthesizing data from X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section explains the causality behind the experimental choices, provides field-proven protocols, and interprets the expected data, establishing a self-validating system for structural confirmation.
Introduction: The Significance of this compound
This compound is an organoboron compound featuring a phenyl ring substituted at the 1- and 4-positions with boronic acid and sulfonamide groups, respectively. Boronic acids are a class of compounds whose importance in medicinal chemistry has grown exponentially since the FDA approval of the proteasome inhibitor Bortezomib.[1][2] Their unique ability to form reversible covalent bonds with diols makes them valuable for targeting glycoproteins and enzymes, while their utility as building blocks in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling is indispensable in modern drug synthesis.[3]
The sulfonamide moiety is a well-established pharmacophore found in a wide array of antibacterial, diuretic, and hypoglycemic agents. The combination of these two functional groups in this compound creates a molecule with significant potential as a pharmaceutical intermediate or a bioactive compound in its own right.[4] Accurate and complete structural elucidation is the non-negotiable foundation upon which all further research and development rests.
Core Molecular Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | (4-sulfamoylphenyl)boronic acid | [5] |
| CAS Number | 613660-87-0 | [4][5][6] |
| Molecular Formula | C₆H₈BNO₄S | [5][6][7] |
| Molecular Weight | 201.01 g/mol | [5][6] |
| SMILES | B(C1=CC=C(C=C1)S(=O)(=O)N)(O)O | [5][6] |
| Exact Mass | 201.0267091 Da | [5] |
The Integrated Analytical Workflow: A Mandate for Certainty
The structural elucidation of a boronic acid requires a multi-technique approach. This is not merely for redundancy but is a scientific necessity driven by the compound's chemistry. Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[8] Therefore, a single technique may provide an incomplete or misleading picture. For instance, mass spectrometry might show ions corresponding to the boroxine, while NMR in a protic solvent might show the monomeric acid. An integrated workflow ensures that the molecule is characterized in its solid state, in solution, and by its fundamental mass and functional group composition.
Caption: Integrated workflow for structural elucidation.
Part 1: Definitive 3D Structure via Single-Crystal X-ray Crystallography
Causality: X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice.[9] It provides definitive proof of connectivity, stereochemistry, and intermolecular interactions, such as the hydrogen-bonding networks critical to the properties of sulfonamides and boronic acids. This technique is chosen first in our logical framework as it provides a complete, foundational 3D model to which all other spectroscopic data must conform.
Expected Insights: The analysis will yield precise bond lengths and angles, confirming the planar geometry of the phenyl ring and the tetrahedral or trigonal planar geometry around the sulfur and boron atoms, respectively. Crucially, it will reveal the hydrogen bonding patterns involving the sulfonamide N-H protons, the boronic acid O-H protons, and the sulfonyl and boronic acid oxygen atoms. These interactions govern the material's physical properties and can offer insights into its potential binding modes with biological targets.[10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. Slow evaporation of a solvent like ethanol or an ethanol/water mixture is a primary method. The goal is a well-formed, clear crystal (>0.1 mm in all dimensions).
-
Mounting: Under a microscope, select a high-quality crystal and mount it on a goniometer head using a cryoprotectant oil.
-
Data Collection: Center the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation) on a diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations, which improves data resolution.[12]
-
Structure Solution and Refinement: Collect a full sphere of diffraction data. The resulting diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined against the collected data to finalize atomic positions and thermal parameters.
Data Presentation: Crystallographic Parameters
Since the specific crystal structure of this compound is not publicly available, the table below presents typical parameters from a closely related, published structure, 4-(methoxycarbonyl)phenylboronic acid , to illustrate the expected data output.[13]
| Parameter | Illustrative Value for a Phenylboronic Acid Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 11.8, 6.5, 13.5 |
| α, β, γ (°) | 90, 105.5, 90 |
| Volume (ų) | 1050 |
| C-B Bond Length (Å) | ~1.56 |
| B-O Bond Lengths (Å) | ~1.37 |
| O-B-O Angle (°) | ~118.2 |
Part 2: Solution-State Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While X-ray crystallography provides the solid-state structure, NMR spectroscopy is essential for confirming the molecular structure and dynamics in solution, which is more relevant to its use in chemical reactions and biological systems. A full suite of NMR experiments (¹H, ¹³C, ¹¹B) provides a complete picture of the covalent framework of the molecule.
-
¹H NMR: This experiment identifies all unique proton environments in the molecule. For this compound, it will confirm the substitution pattern on the aromatic ring through characteristic chemical shifts and spin-spin coupling patterns.
-
¹³C NMR: This maps the carbon skeleton of the molecule. It confirms the number of unique carbon atoms and their electronic environment. The carbon atom directly attached to the boron (the ipso-carbon) is often difficult to observe or appears as a broad, low-intensity signal due to quadrupolar relaxation from the adjacent boron nucleus.[14][15]
-
¹¹B NMR: This technique is uniquely informative for organoboron compounds.[16] The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and geometry of the boron atom. It will show a distinct signal for the trigonal planar (3-coordinate) boronic acid and a different, upfield signal if a tetrahedral (4-coordinate) boronate species is formed, for example, by complexation with a diol or solvent.[9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize the compound well and its residual water peak does not obscure the boronic acid OH or sulfonamide NH protons.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times are necessary.
-
¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B spectrum. This is a relatively quick experiment due to the high receptivity of the ¹¹B nucleus.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.
Data Presentation: Expected NMR Data (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
| ¹H | ~8.20 | s (broad) | - | B(OH )₂ |
| ¹H | ~7.85 | d | ~8.4 | Ar-H (ortho to -B(OH)₂) |
| ¹H | ~7.75 | d | ~8.4 | Ar-H (ortho to -SO₂NH₂) |
| ¹H | ~7.25 | s (broad) | - | SO₂NH ₂ |
| ¹³C | ~145 | s | - | C -SO₂NH₂ |
| ¹³C | ~135 | s | - | C H (ortho to -B(OH)₂) |
| ¹³C | ~126 | s | - | C H (ortho to -SO₂NH₂) |
| ¹³C | Not observed or broad | - | - | C -B(OH)₂ |
| ¹¹B | ~28-30 | s (broad) | - | B (OH)₂ |
Part 3: Molecular Weight Confirmation via Mass Spectrometry (MS)
Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and confirming its elemental formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[17] This technique is crucial for verifying that the correct compound has been synthesized and for identifying potential impurities. The choice of a soft ionization technique like Electrospray Ionization (ESI) is critical to minimize fragmentation and observe the intact molecular ion.
Challenges with Boronic Acids: The analysis of boronic acids by MS can be complicated by their tendency to dehydrate in the gas phase to form the trimeric boroxine.[17][18] Therefore, observing the molecular ion [M-H]⁻ or [M+H]⁺ is the primary goal, but the presence of ions corresponding to the boroxine should be anticipated and understood.
Experimental Protocol: LC-HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent such as acetonitrile or methanol.[19]
-
Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column. This separates the analyte from non-volatile impurities. A simple gradient using water and acetonitrile with a modifier like ammonium acetate is often effective.[17][20]
-
Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.
-
Mass Analysis: As the solvent evaporates, intact molecular ions (e.g., [M-H]⁻ in negative ion mode) are released and guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer).
-
Detection: The analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a high-resolution mass spectrum.
Data Presentation: Expected Mass Spectrometry Data
| Ion Species | Calculated Exact Mass (m/z) | Ionization Mode |
| [M-H]⁻ | 200.0189 | Negative ESI |
| [M+Na-2H]⁻ | 222.0008 | Negative ESI |
| [M₃-3H₂O-H]⁻ | 548.0489 | Negative ESI (Boroxine Trimer) |
Part 4: Functional Group Verification via Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups within a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the vibrations of specific functional groups. It serves as a quick quality control check and corroborates the structural information obtained from NMR and MS.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure to ensure good contact and acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.[21] The instrument software automatically produces the final transmittance or absorbance spectrum.
Data Presentation: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | O-H Stretch (broad) | Boronic Acid, B(OH )₂ |
| 3350 - 3250 | N-H Stretch | Sulfonamide, SO₂NH ₂ |
| 1370 - 1330 | B-O Stretch | B-O H |
| 1350 - 1300 | S=O Asymmetric Stretch | Sulfonamide, S=O |
| 1180 - 1150 | S=O Symmetric Stretch | Sulfonamide, S=O |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
Synthesis Pathway and Purity Considerations
A plausible synthetic route provides context for potential starting material-related impurities. A common method for preparing arylboronic acids is through the reaction of an organometallic intermediate with a borate ester.[1]
Caption: A generalized synthetic pathway for the target molecule.
The most common impurity intrinsic to the product itself is the corresponding boroxine. Its presence can be detected by IR spectroscopy (characteristic B-O-B stretches around 1350 cm⁻¹) and potentially by mass spectrometry.[9] Recrystallization from water or a solvent mixture is often effective for breaking down the boroxine and isolating the pure boronic acid.[8]
Conclusion
The comprehensive structural elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of data from a suite of orthogonal analytical techniques. X-ray crystallography provides the definitive solid-state structure, which is then confirmed in solution by a combination of ¹H, ¹³C, and ¹¹B NMR spectroscopy. High-resolution mass spectrometry validates the molecular formula, while IR spectroscopy offers rapid confirmation of essential functional groups. This rigorous, self-validating workflow is essential for any researcher, scientist, or drug development professional to ensure the structural integrity and purity of this valuable compound, thereby enabling its confident use in further synthetic and biological applications.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 4-(Aminosulfonyl)phenylboronic acid | 613660-87-0 [m.chemicalbook.com]
- 5. 4-(Aminosulphonyl)benzeneboronic acid | C6H8BNO4S | CID 22391977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 4-(Aminosulfonyl)phenylboronic acid | CAS: 613660-87-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. sciex.com [sciex.com]
- 20. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 21. benchchem.com [benchchem.com]
(4-Aminosulfonylphenyl)boronic acid CAS number 613660-87-0
An In-Depth Technical Guide to (4-Aminosulfonylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No. 613660-87-0), a versatile building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, potential synthesis protocols, applications in drug discovery, and essential safety information.
Physicochemical Properties
This compound, also known by its IUPAC name (4-sulfamoylphenyl)boronic acid, is a bifunctional organic compound containing both a boronic acid group and a sulfonamide group.[1] These functional groups make it a valuable reagent for creating complex molecules, particularly through cross-coupling reactions.
| Property[1][2] | Data[1][2] |
| CAS Number | 613660-87-0 |
| Molecular Formula | C₆H₈BNO₄S |
| Molecular Weight | 201.01 g/mol |
| IUPAC Name | (4-sulfamoylphenyl)boronic acid |
| Canonical SMILES | B(C1=CC=C(C=C1)S(=O)(=O)N)(O)O |
| InChI Key | AKSXQPCIAOIJGP-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of substituted phenylboronic acids often involves the borylation of an appropriately functionalized aryl halide. A common and effective method is the lithium-halogen exchange followed by reaction with a trialkyl borate.
Experimental Protocol: Synthesis via Borylation of 4-Bromobenzenesulfonamide
This protocol is a representative procedure based on established methods for converting aryl bromides to boronic acids.[3]
Materials:
-
4-Bromobenzenesulfonamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet is charged with 4-bromobenzenesulfonamide and anhydrous THF under an argon atmosphere.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.5 M in hexanes, 2.2 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (3 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours and then allowed to warm slowly to room temperature overnight.
-
Quenching and Acidification: The reaction is quenched by the slow addition of 2M HCl at 0 °C. The mixture is stirred vigorously for 1 hour.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.
References
- 1. 4-(Aminosulphonyl)benzeneboronic acid | C6H8BNO4S | CID 22391977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Aminosulfonyl)phenylboronic acid | 613660-87-0 [m.chemicalbook.com]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (4-Aminosulfonylphenyl)boronic Acid for Researchers and Drug Development Professionals
(4-Aminosulfonylphenyl)boronic acid , also known as 4-sulfamoylphenylboronic acid, is a versatile building block in medicinal chemistry and drug discovery. Its unique chemical properties, stemming from the presence of both a boronic acid and a sulfonamide group, make it a valuable reagent in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and insights into its role in relevant biological pathways.
Core Molecular and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₆H₈BNO₄S[1] |
| Molecular Weight | 201.01 g/mol [1] |
| CAS Number | 613660-87-0 |
| Appearance | White to off-white solid |
| Synonyms | 4-Sulfamoylphenylboronic acid, 4-Boronobenzenesulfonamide |
Synthesis Protocol
The synthesis of this compound can be achieved through a borylation reaction of a protected 4-bromobenzenesulfonamide. The following protocol is a representative method adapted from the synthesis of related sulfonamide-substituted phenylboronic acids.
Materials:
-
N-protected-4-bromobenzenesulfonamide
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the N-protected-4-bromobenzenesulfonamide in a mixture of anhydrous THF and toluene (e.g., 4:1 v/v).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Borate: Slowly add triisopropyl borate to the cooled solution under a nitrogen atmosphere.
-
Lithiation: To the cooled mixture, add n-butyllithium dropwise from the dropping funnel. The rate of addition should be controlled to maintain the temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of aqueous HCl while maintaining a low temperature.
-
Extraction and Deprotection: Allow the mixture to warm to room temperature. The aqueous and organic layers are separated. The aqueous layer is then washed with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The protecting group on the sulfonamide is then removed using appropriate deprotection conditions (e.g., acidic hydrolysis).
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Biological Significance and Signaling Pathways
This compound and its derivatives are of significant interest in drug development due to their potential to interact with key biological targets. Two notable areas of application are as β-lactamase inhibitors and as modulators of cancer cell migration signaling pathways.
Inhibition of β-Lactamase
Bacterial resistance to β-lactam antibiotics is a major global health concern, often mediated by β-lactamase enzymes that hydrolyze the antibiotic. Sulfonamide boronic acids have been designed as transition-state analog inhibitors of these enzymes. The boronic acid moiety forms a stable, covalent adduct with the catalytic serine residue in the active site of the β-lactamase, effectively inactivating the enzyme.
Caption: Inhibition of AmpC β-lactamase by a sulfonamide boronic acid.
Modulation of Cancer Cell Migration
Phenylboronic acids have been shown to inhibit the migration of cancer cells by affecting key signaling networks. These compounds can interfere with the activity of the Rho family of small GTPases (RhoA, Rac1, and Cdc42), which are central regulators of the actin cytoskeleton and cell motility. By downregulating the activity of these proteins and their downstream effectors, such as ROCK, phenylboronic acids can disrupt the formation of stress fibers and focal adhesions, thereby impeding cell migration.
Caption: Phenylboronic acid inhibition of the Rho GTPase signaling pathway.
This technical guide provides foundational information for researchers and professionals in drug development interested in utilizing this compound. Its utility as a synthetic intermediate, coupled with the biological activities of the broader class of sulfonamide boronic acids, underscores its potential in the discovery of new medicines.
References
Synonyms for (4-Aminosulfonylphenyl)boronic acid
An In-depth Technical Guide on (4-Aminosulfonylphenyl)boronic acid for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a versatile building block in medicinal chemistry and organic synthesis. It covers its chemical identity, physicochemical properties, key synthetic applications, and its role as an enzyme inhibitor.
Chemical Identity and Synonyms
This compound is an organoboron compound featuring a phenyl ring substituted with both a boronic acid group and a sulfonamide group. This unique combination of functional groups makes it a valuable reagent in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
A comprehensive list of its synonyms and identifiers is provided below:
-
(4-sulfamoylphenyl)boronic acid
-
4-Sulfamoylphenylboronic acid
-
4-(Aminosulphonyl)benzeneboronic acid
-
4-Boronobenzenesulfonamide
-
p-Sulfamoylphenylboronic acid
-
4-(Aminosulfonyl)benzeneboronic acid
-
[4-(Aminosulfonyl)phenyl]boronic acid
-
4-Sulfamoylbenzeneboronic acid
-
This compound contains varying amounts of anhydride
CAS Number: 207739-66-2
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different solvent systems and for the development of robust experimental protocols.
| Property | Value |
| Molecular Formula | C₆H₈BNO₄S |
| Molecular Weight | 201.01 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | >300 °C |
| Solubility | Soluble in methanol, DMSO, and aqueous base |
| pKa | ~8.7 (for the boronic acid group) |
Experimental Protocols
General Synthesis of Arylboronic Acids
Reaction Scheme:
Ar-X + R-Li → Ar-Li + R-X Ar-Li + B(OR')₃ → Ar-B(OR')₃Li Ar-B(OR')₃Li + H₃O⁺ → Ar-B(OH)₂ + 3R'OH + Li⁺
Where Ar represents the 4-aminosulfonylphenyl group and X is a halogen (typically Br or I).
General Procedure:
-
Preparation of the Organolithium Reagent: A solution of the aryl halide (e.g., 4-bromobenzenesulfonamide) in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent (e.g., n-butyllithium) is then added dropwise to the solution. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the aryllithium species.
-
Borylation: A trialkyl borate (e.g., trimethyl borate or triisopropyl borate) is added to the freshly prepared aryllithium solution at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred for several hours.
-
Hydrolysis: The reaction mixture is then quenched by the addition of an aqueous acid (e.g., hydrochloric acid). The resulting mixture is stirred until the hydrolysis of the boronic ester is complete.
-
Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent to recover any dissolved product. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude boronic acid is then purified by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl sulfonamides, which are important scaffolds in medicinal chemistry.
Representative Protocol:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl sulfonamide.
Signaling Pathways and Experimental Workflows
Mechanism of Serine Protease Inhibition
Boronic acids, including this compound, are known to be potent inhibitors of serine proteases. They act as transition-state analogs, forming a stable, covalent adduct with the catalytic serine residue in the enzyme's active site. This interaction blocks the enzyme's normal catalytic function.
Caption: Mechanism of serine protease inhibition by a boronic acid.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
An In-depth Technical Guide to the Synthesis of 4-Sulfamoylbenzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-sulfamoylbenzeneboronic acid, a valuable building block in medicinal chemistry and drug development. This document details the prevalent synthetic route, experimental protocols, and relevant chemical data to assist researchers in the efficient and safe production of this compound.
Introduction
4-Sulfamoylbenzeneboronic acid and its derivatives are of significant interest in the pharmaceutical industry due to their versatile applications as intermediates in the synthesis of various bioactive molecules. The presence of both a sulfonamide and a boronic acid group allows for diverse chemical modifications and participation in a range of coupling reactions, most notably the Suzuki-Miyaura coupling. This guide focuses on the most common and practical synthetic pathway: the Miyaura borylation of 4-bromobenzenesulfonamide to form the stable pinacol ester intermediate, followed by hydrolysis to yield the final product.
Synthesis Pathway Overview
The primary route for synthesizing 4-sulfamoylbenzeneboronic acid involves a two-step process:
-
Miyaura Borylation: 4-Bromobenzenesulfonamide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form 4-sulfamoylphenylboronic acid, pinacol ester.
-
Hydrolysis: The pinacol ester is then hydrolyzed to yield the final 4-sulfamoylbenzeneboronic acid.
This pathway is favored due to the stability of the pinacol ester intermediate, which allows for easier purification and handling compared to the free boronic acid.
Caption: General synthesis pathway for 4-sulfamoylbenzeneboronic acid.
Experimental Protocols
Two detailed experimental protocols for the synthesis of the pinacol ester intermediate are presented below, followed by a general procedure for the hydrolysis to the final product.
Synthesis of 4-Sulfamoylphenylboronic acid, pinacol ester
Method 1
This method utilizes [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst in a dimethyl sulfoxide (DMSO) solvent system.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 4-Bromobenzenesulfonamide | 236.09 | 2.00 | 9.32 |
| Bis(pinacolato)diboron | 253.94 | 2.40 | 9.32 |
| Potassium acetate | 98.14 | 2.50 | 24.4 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 816.64 | 0.22 | 0.26 |
| Dimethyl sulfoxide (DMSO) | - | 20 mL | - |
| Ethyl acetate (EtOAc) | - | 30 mL | - |
| Diethyl ether (Et2O) | - | 50 mL | - |
| Hydrochloric acid (1 M) | - | 50 mL | - |
| Dichloromethane (CH2Cl2) | - | 30 mL | - |
| Magnesium sulfate (MgSO4) | - | q.s. | - |
Procedure:
-
To a solution of 4-bromobenzenesulfonamide (2.00 g, 9.32 mmol) and bis(pinacolato)diboron (2.40 g, 9.32 mmol) in DMSO (20 mL), add potassium acetate (2.5 g, 24.4 mmol).
-
Degas the mixture for 45 minutes.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (220 mg, 0.26 mmol).
-
Heat the mixture to 90°C for 16 hours.
-
After cooling, dilute the reaction mixture with EtOAc (30 mL).
-
Wash the organic layer with water (3 x 30 mL).
-
Dry the organic layer over MgSO4 and concentrate under vacuum.
-
Grind the residue with Et2O (50 mL) and HCl (1 M, 50 mL).
-
Dissolve the resulting solid in CH2Cl2 (30 mL).
-
Filter through a silica gel pad, washing with Et2O.
-
Concentrate the filtrate to obtain 4-sulfamoylphenylboronic acid, pinacol ester as a grayish-white solid.[1]
Yield: 13% (550 mg)[1] Purity: Not specified in the source. ¹H NMR (400 MHz, CDCl₃): δ 7.89-7.95 (m, 4H), 4.87 (s, 2H), 1.36 (s, 12H)[1]
Method 2
This alternative method employs a different palladium catalyst and solvent, offering a potentially higher yield.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) |
| 4-Bromobenzenesulfonamide | 236.09 | 2000 |
| Bis(pinacolato)diboron | 253.94 | 2250 |
| Potassium acetate | 98.14 | 2700 |
| PdCl₂(dppf)₂ | 816.64 | 11 |
| Diethyl ether | - | 13500 mL |
| Isopropyl ether | - | 6000 mL |
Procedure:
-
In a reaction vessel, combine 4-bromobenzenesulfonamide (2000 g), bis(pinacolato)diboron (2250 g), potassium acetate (2700 g), and PdCl₂(dppf)₂ (11 g) in diethyl ether (13500 mL).
-
Stir and heat the mixture to 85-87°C and maintain for 4-5 hours.
-
Filter the mixture to recover the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add isopropyl ether (6000 mL) and stir for 1-2 hours.
-
Filter the resulting solid, wash with isopropyl ether, and dry to obtain the product.[1]
Yield: 64.8% (116 g)[1] Purity: 96.8% (by HPLC)[1]
Caption: Experimental workflow for the synthesis of the pinacol ester intermediate.
Hydrolysis of 4-Sulfamoylphenylboronic acid, pinacol ester
A general method for the hydrolysis of pinacol boronic esters to their corresponding boronic acids involves treatment with an acid or silica gel.
General Procedure (Silica Gel Method):
-
Dissolve the 4-sulfamoylphenylboronic acid, pinacol ester in methanol.
-
Add silica gel to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture to remove the silica gel.
-
Evaporate the solvent from the filtrate to obtain the crude 4-sulfamoylbenzeneboronic acid.
-
Further purification can be achieved by column chromatography on silica gel.[2]
Note: The specific quantities of reagents and solvents for the hydrolysis step will depend on the scale of the reaction and should be optimized accordingly.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Sulfamoylbenzeneboronic acid | C₆H₈BNO₄S | 201.01 | 112-117 |
Safety Considerations
-
4-Bromobenzenesulfonamide: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: DMSO, diethyl ether, and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
-
Hydrochloric Acid: Corrosive. Handle with extreme care, using appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of 4-sulfamoylbenzeneboronic acid via the Miyaura borylation of 4-bromobenzenesulfonamide is a robust and scalable method. The isolation of the stable pinacol ester intermediate facilitates purification and handling. This guide provides detailed protocols and data to aid researchers in the successful synthesis of this important building block for drug discovery and development.
References
Sulfamoyl-Substituted Phenylboronic Acids: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamoyl-substituted phenylboronic acids represent a significant class of organic compounds characterized by the presence of both a boronic acid group (-B(OH)₂) and a sulfamoyl group (-SO₂NR₂) attached to a phenyl ring. This unique combination of functional groups imparts valuable physicochemical properties, leading to their application in diverse scientific fields, most notably in affinity chromatography and as enzyme inhibitors. The electron-withdrawing nature of the sulfamoyl group lowers the pKa of the boronic acid, enabling strong interactions with cis-diols at or near physiological pH. This property has been pivotal in the development of advanced materials for the separation and enrichment of biomolecules. Furthermore, their ability to form reversible covalent bonds with active site serine residues has positioned them as promising candidates in the design of inhibitors for enzymes such as β-lactamases, which are crucial in combating antibiotic resistance. This technical guide provides an in-depth overview of the discovery, history, synthesis, properties, and applications of sulfamoyl-substituted phenylboronic acids.
History and Discovery
The development of sulfamoyl-substituted phenylboronic acids is closely intertwined with the evolution of boronate affinity chromatography. The principle of using boronic acids to separate cis-diol-containing compounds was first reported in the 1970s.[1] However, a significant challenge was the high pH required to achieve effective binding, as unsubstituted phenylboronic acid has a relatively high pKa of around 8.8.[2] This limitation spurred research into modifying the phenyl ring with electron-withdrawing groups to lower the pKa.
While a singular "discovery" paper for the first sulfamoyl-substituted phenylboronic acid is not readily apparent in the historical literature, the work of Li et al. in 2008 represents a key milestone in their application-driven synthesis.[2][3] This research detailed the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and 4-(3-butenesulfonyl)-phenylboronic acid specifically for use in boronate affinity chromatography at physiological pH.[2] This work demonstrated the practical utility of the sulfamoyl group in modulating the electronic properties of the phenylboronic acid moiety for enhanced performance in a key application. More recently, the focus has shifted towards their potential as therapeutic agents, particularly as inhibitors of bacterial β-lactamases, further expanding their relevance in medicinal chemistry.[4]
Synthesis and Experimental Protocols
The synthesis of sulfamoyl-substituted phenylboronic acids typically involves a multi-step process starting from a substituted bromobenzene derivative. A common strategy is to first introduce the sulfamoyl group and then convert the bromo-substituent into a boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate.
Experimental Protocol: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid[2]
Step 1: Synthesis of N-allyl-4-bromobenzenesulfonamide
-
To a stirred solution of 4-bromobenzenesulfonyl chloride (12.8 g, 50 mmol) and triethylamine (5 ml) in 100 ml of acetonitrile in an ice-bath, slowly add allylamine (10 ml).
-
Stir the mixture at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in 50 ml of chloroform, wash with water, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to afford a pale yellow solid.
-
Recrystallize the solid from a mixture of ethanol and water to yield pure N-allyl-4-bromobenzenesulfonamide.
Step 2: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid
-
To a stirred solution of N-allyl-4-bromobenzenesulfonamide (11.0 g, 40 mmol) in 100 ml of a dry mixture of THF and toluene (4:1, v/v) in a dry ice-acetone bath, slowly add triisopropyl borate (48 ml, 0.20 mol) under an argon atmosphere.
-
Slowly add n-butyllithium (2.5 M in hexane, 48 ml, 0.12 mol) to the mixture.
-
Stir the reaction mixture at -78°C for 2 hours and then allow it to warm to room temperature overnight.
-
Add 100 ml of 2 N HCl and stir for 1 hour.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 ml).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain 4-(N-allylsulfamoyl)phenylboronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of (4-Aminosulfonylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminosulfonylphenyl)boronic acid, also known as 4-sulfamoylphenylboronic acid, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates both a boronic acid moiety and a sulfonamide group. The boronic acid functional group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The sulfonamide group, a common pharmacophore, imparts distinct electronic and physicochemical properties, influencing the molecule's polarity, acidity, and potential for biological interactions.[1][3]
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound. Due to the limited availability of specific experimental data for this particular molecule in peer-reviewed literature, this guide also presents data for closely related compounds to provide a relevant comparative framework. Furthermore, detailed experimental protocols for determining key physical properties are provided to empower researchers in their own characterization efforts.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These values are a combination of data from chemical suppliers and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₆H₈BNO₄S | [2][4] |
| Molecular Weight | 201.01 g/mol | [2][4] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 613660-87-0 | [2] |
| Predicted pKa | 7.4 ± 0.1 | [3] |
Melting Point
A definitive experimental melting point for this compound is not widely reported in the scientific literature. It is a known characteristic of boronic acids that they can undergo dehydration upon heating to form cyclic anhydrides (boroxines), which can complicate the determination of an accurate melting point.
For comparison, the melting point of the related compound, 4-(methylsulfonyl)phenylboronic acid, is reported to be in the range of 289-293 °C.
Experimental Protocol for Melting Point Determination
A standard method for determining the melting point of a crystalline solid is the capillary melting point technique.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the sealed end.
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.
Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to soluble | The boronic acid and sulfonamide groups can participate in hydrogen bonding with water. The solubility of phenylboronic acid in water is approximately 1.9 g/100 g H₂O at 20°C.[7][8] The sulfonamide group may slightly increase aqueous solubility. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are effective at solvating polar organic molecules. |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | The hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor. |
| Ethers (e.g., Diethyl ether, THF) | Moderately soluble | Phenylboronic acid exhibits good solubility in ethers.[6] |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Insoluble to sparingly soluble | The high polarity of the molecule makes it unlikely to dissolve in nonpolar solvents. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent to be tested.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved solute is determined using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Spectral Data
Specific spectral data for this compound is not widely published. However, the expected spectral features can be inferred from the known absorptions of its constituent functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: The protons on the phenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm) due to the para-substitution pattern. The electron-withdrawing nature of the sulfonyl and boronic acid groups will likely shift these signals downfield.
-
-NH₂ Protons: The protons of the sulfonamide group will likely appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent and concentration.
-
-B(OH)₂ Protons: The hydroxyl protons of the boronic acid group will also appear as a broad singlet, and their chemical shift is highly dependent on the solvent, concentration, and water content. These protons are often exchanged with D₂O.
¹³C NMR:
-
Aromatic Carbons: Four signals are expected in the aromatic region (typically δ 120-150 ppm). The carbon attached to the boron atom (ipso-carbon) and the carbon attached to the sulfur atom will have distinct chemical shifts. The ipso-carbon attached to boron often shows a broad signal or may not be observed due to quadrupolar relaxation.[9]
-
The chemical shifts will be influenced by the electron-withdrawing effects of the substituents.
Experimental Protocol for NMR Spectroscopy
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆).
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired.
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Techniques such as DEPT can be used to aid in the assignment of carbon signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Boronic Acid) | 3200-3600 (broad) | Hydrogen-bonded hydroxyl groups. |
| N-H Stretch (Sulfonamide) | 3200-3400 (two bands) | Symmetric and asymmetric stretching of the amine. |
| Aromatic C-H Stretch | 3000-3100 | |
| S=O Stretch (Sulfonamide) | 1300-1350 and 1140-1180 | Asymmetric and symmetric stretching of the sulfonyl group. |
| B-O Stretch | 1310-1380 | Boron-oxygen bond stretching.[10] |
| Aromatic C=C Stretch | 1450-1600 |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
Apparatus:
-
FT-IR spectrometer
-
Agate mortar and pestle
-
Pellet press
-
KBr powder (IR grade)
Procedure:
-
Sample Preparation: A small amount of this compound (1-2 mg) is thoroughly mixed and ground with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Pellet Formation: The resulting mixture is placed in a pellet press, and pressure is applied to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is typically subtracted.
Crystal Structure
A published crystal structure for this compound was not found in the Cambridge Structural Database. However, studies on other sulfonamide-containing boronic acids have revealed their ability to form extensive hydrogen-bonding networks in the solid state.[1][11][12][13][14] The boronic acid moiety can act as a hydrogen bond donor and acceptor, and the sulfonamide group provides additional hydrogen bond donors (N-H) and acceptors (S=O). It is expected that this compound would crystallize in a hydrogen-bonded, layered, or three-dimensional structure.
Experimental Protocol for Single-Crystal X-ray Diffraction
Apparatus:
-
Single-crystal X-ray diffractometer
-
Goniometer head
-
Cryo-cooling system
-
Suitable solvents for crystallization
Procedure:
-
Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using specialized software to determine the atomic positions and molecular geometry.
Biological Interactions and Signaling Pathways
As a synthetic building block, this compound is not typically studied for its direct role in signaling pathways. However, boronic acids, in general, are known to interact with diols, including saccharides found on cell surfaces and in glycoproteins. This property has led to the development of boronic acid-based sensors and drug delivery systems.
Furthermore, sulfonamide-containing boronic acids have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][11][12][13][14] In this context, the boronic acid acts as a transition-state analog, covalently binding to the active site serine of the enzyme. This interaction is a key aspect of their mechanism of action.
Illustrative Workflow: Investigating Enzyme Inhibition
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: Based on data for related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15][16]
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.[17]
-
Wash hands thoroughly after handling.
-
Avoid breathing dust.
-
Use in a well-ventilated area.
-
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and air.[18]
It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While specific experimental data on its physical properties are limited, this guide provides a solid foundation based on the characteristics of related compounds and established analytical protocols. The provided methodologies will enable researchers to thoroughly characterize this compound and facilitate its application in their scientific endeavors. Further research into the experimental determination of its physical properties would be a valuable contribution to the chemical community.
References
- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Aminosulfonyl)phenylboronic acid | 613660-87-0 [m.chemicalbook.com]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Aminosulphonyl)benzeneboronic acid | C6H8BNO4S | CID 22391977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. d-nb.info [d-nb.info]
- 7. scispace.com [scispace.com]
- 8. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files.docking.org [files.docking.org]
- 13. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as beta-lactamase inhibitors [iris.unimore.it]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
Spectroscopic and Structural Elucidation of (4-Aminosulfonylphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (4-Aminosulfonylphenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for the acquisition of such spectra.
Core Spectroscopic Data
While a complete set of publicly available raw spectral data for this compound (CAS No: 613660-87-0, Molecular Formula: C₆H₈BNO₄S) is limited, data from various suppliers and analogous compounds allow for a reliable characterization. The following tables summarize the expected and reported spectroscopic data for this compound.
Table 1: 1H NMR Spectroscopic Data (Predicted and Reported)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | d | 2H | Ar-H (ortho to -B(OH)₂) |
| ~7.9 - 7.7 | d | 2H | Ar-H (ortho to -SO₂NH₂) |
| ~7.3 | br s | 2H | -SO₂NH₂ |
| ~5.5 | br s | 2H | -B(OH)₂ |
Note: Predicted values are based on the analysis of structurally similar compounds. A certificate of analysis for this compound has confirmed a 1H NMR spectrum consistent with its structure.[1]
Table 2: 13C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C (para to -B(OH)₂) |
| ~135 | Ar-C (ipso to -B(OH)₂) |
| ~130 | Ar-CH (ortho to -B(OH)₂) |
| ~125 | Ar-CH (ortho to -SO₂NH₂) |
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (sulfonamide) and O-H stretch (boronic acid) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1340 | Strong | Asymmetric SO₂ stretch |
| ~1160 | Strong | Symmetric SO₂ stretch |
| ~1090 | Medium | B-O stretch |
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 201.03 | [M]⁺ (Calculated for C₆H₈¹¹BNO₄S) |
| 200.03 | [M]⁺ (Calculated for C₆H₈¹⁰BNO₄S) |
| 184.02 | [M-OH]⁺ |
| 122.04 | [M-SO₂NH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
1H NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton pulse program.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: The residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) is used as an internal standard.
-
-
13C NMR Acquisition:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more, as 13C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Referencing: The solvent peak (e.g., DMSO-d₆ at ~39.52 ppm) is used as an internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
IR Spectrum Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Mass Spectrum Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode can be used.
-
Mass Range: m/z 50-500.
-
Data Analysis: The resulting spectrum should be analyzed for the molecular ion peak and characteristic fragment ions.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound like this compound.
References
(4-Aminosulfonylphenyl)boronic Acid: A Technical Guide to its Applications in Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(4-Aminosulfonylphenyl)boronic acid, a versatile organoboron compound, has emerged as a significant building block in medicinal chemistry and organic synthesis. Its unique chemical properties, including the ability of the boronic acid moiety to form reversible covalent bonds with diols and the presence of a sulfonamide group, have led to its exploration in a variety of therapeutic areas. This technical guide provides an in-depth review of the applications of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Core Applications in Medicinal Chemistry
The primary application of this compound in drug discovery lies in its use as a scaffold for the design of potent enzyme inhibitors. The sulfonamide group can engage in key hydrogen bonding interactions within enzyme active sites, while the boronic acid acts as a transition-state analog, forming a stable but reversible tetrahedral intermediate with catalytic serine, threonine, or cysteine residues.
Enzyme Inhibition
Derivatives of this compound have shown significant inhibitory activity against several classes of enzymes, most notably carbonic anhydrases and β-lactamases.
Carbonic Anhydrase Inhibition:
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The sulfonamide moiety is a well-established zinc-binding group in many CA inhibitors. The incorporation of a boronic acid group into a sulfonamide scaffold can enhance binding affinity and selectivity.
A library of boron-containing sulfonamides has been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isozymes I, II, and IX (hCA I, hCA II, and hCA IX).[1] These studies provide valuable quantitative data on the structure-activity relationship of these compounds.
β-Lactamase Inhibition:
β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The development of β-lactamase inhibitors is a critical strategy to combat antibiotic resistance. Boronic acid-based inhibitors can act as transition-state analogs, effectively neutralizing these resistance enzymes.
A series of sulfonamide boronic acids has been investigated as inhibitors of AmpC β-lactamase.[2] The replacement of a carboxamide with a sulfonamide in these boronic acid inhibitors has been shown to significantly improve potency.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various this compound derivatives and related compounds against their respective enzyme targets.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) [nM] | Reference |
| 4-Hydroxy-benzenesulfonamide derivative with boronic acid | hCA I | 34 | [1] |
| 4-Amino-benzenesulfonamide derivative with boronic acid | hCA I | 94 | [1] |
| 4-Hydroxy-benzenesulfonamide derivative with boronic acid | hCA II | 3.1 | [1] |
| 4-Amino-benzenesulfonamide derivative with boronic acid | hCA II | 48 | [1] |
| 4-Hydroxy-benzenesulfonamide derivative with boronic acid | hCA IX | 7.3 | [1] |
| 4-Amino-benzenesulfonamide derivative with boronic acid | hCA IX | 89 | [1] |
| Methanesulfonamide boronic acid | AmpC | 789 | [2] |
| Phenylacetamide boronic acid (carboxamide analog) | AmpC | 18,500 | [2] |
| Smallest sulfonamide boronic acid derivative | AmpC | 25 | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of this compound derivatives. The following protocols are based on established synthetic routes.
Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid
This multi-step synthesis provides a general framework for preparing sulfonamide-containing phenylboronic acids.
Step 1: Synthesis of N-allyl-4-bromobenzenesulfonamide [3]
-
To a solution of 4-bromobenzenesulfonyl chloride in a suitable solvent (e.g., acetonitrile), add triethylamine (TEA) and allylamine.
-
Stir the reaction mixture at room temperature.
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in chloroform, wash with water, and dry over anhydrous MgSO₄.
-
Remove the solvent to afford the crude product, which can be purified by recrystallization from ethanol/water.
Step 2: Conversion to 4-(N-allylsulfamoyl)phenylboronic acid [3]
-
Dissolve N-allyl-4-bromobenzenesulfonamide in a dry mixture of THF and toluene.
-
Cool the solution to -78°C in a dry ice-acetone bath under an argon atmosphere.
-
Slowly add triisopropyl borate, followed by the dropwise addition of n-butyllithium while maintaining the temperature at -78°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with 1 M HCl and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude boronic acid.
General Procedure for Enzyme Inhibition Assay (Carbonic Anhydrase)
The inhibitory activity of sulfonamide derivatives against carbonic anhydrase is typically determined by measuring the enzyme-catalyzed hydration of CO₂.
-
An Applied Photophysics stopped-flow instrument is used to measure the enzyme activity.
-
The CO₂ hydration reaction is monitored by observing the change in absorbance of a pH indicator (e.g., phenol red) at its maximum wavelength.
-
The assay is performed at a constant temperature (e.g., 25°C).
-
The inhibitor and enzyme are pre-incubated together for a defined period before the addition of the CO₂ substrate.
-
The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC₅₀) is determined from dose-response curves.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the underlying mechanisms and experimental processes.
References
- 1. Carbonic anhydrase inhibitors. Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with boron-containing sulfonamides, sulfamides, and sulfamates: toward agents for boron neutron capture therapy of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Health and Safety of (4-Aminosulfonylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for (4-Aminosulfonylphenyl)boronic acid, a compound of interest in pharmaceutical and chemical research. The following sections detail its hazards, handling procedures, and emergency responses to ensure its safe use in a laboratory setting.
Chemical Identification and Physical Properties
This compound, also known as 4-Sulfamoylphenylboronic acid, is a white to gray solid.[1] Key identification and physical data are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | (4-sulfamoylphenyl)boronic acid | [2] |
| CAS Number | 613660-87-0 | [2] |
| Molecular Formula | C₆H₈BNO₄S | [2] |
| Molecular Weight | 201.01 g/mol | [2] |
| Appearance | White to gray solid | [1] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity upon ingestion, skin contact, and inhalation.[2]
GHS Classification
| Hazard Class | Category |
| Acute toxicity, oral | Category 4 |
| Acute toxicity, dermal | Category 4 |
| Acute toxicity, inhalation | Category 4 |
Source: Aggregated GHS information from multiple sources.[2]
Hazard and Precautionary Statements
| Type | Code | Statement | Reference |
| Hazard | H302 | Harmful if swallowed. | [2] |
| Hazard | H312 | Harmful in contact with skin. | [2] |
| Hazard | H332 | Harmful if inhaled. | [2] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] |
| Precautionary | P264 | Wash skin thoroughly after handling. | [2] |
| Precautionary | P270 | Do not eat, drink or smoke when using this product. | [2] |
| Precautionary | P271 | Use only outdoors or in a well-ventilated area. | [2] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| Precautionary | P301 + P317 | IF SWALLOWED: Get medical help. | [2] |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of water. | [2] |
| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] |
| Precautionary | P317 | Get medical help. | [2] |
| Precautionary | P321 | Specific treatment (see supplemental first aid instruction on this label). | [2] |
| Precautionary | P330 | Rinse mouth. | [2] |
| Precautionary | P362 + P364 | Take off contaminated clothing and wash it before reuse. | [2] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[3] However, based on its classification, it is harmful if swallowed, inhaled, or in contact with skin.[2]
Potential Mechanism of Toxicity
As a sulfonamide-containing compound, its toxicity may be related to the mechanism of action of sulfonamide drugs. Sulfonamides are structural analogs of p-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthetase in bacteria.[4] This enzyme is crucial for the synthesis of folic acid, a precursor for DNA synthesis.[4] While this is the mechanism of antibacterial action, high concentrations or specific interactions in eukaryotic cells could potentially lead to toxicity.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unidentified Boron-Containing Thiazole Derivative: A Technical Dead End
A comprehensive search for the compound with the molecular formula C6H8BNO4S has failed to yield a specific, publicly documented chemical structure, precluding the determination of its International Union of Pure and Applied Chemistry (IUPAC) name and the development of the requested in-depth technical guide.
Despite extensive searches across chemical databases and scientific literature, no specific isomer of C6H8BNO4S with associated experimental data, synthesis protocols, or biological activity has been identified. A molecular formula alone can represent numerous structural isomers, each with unique chemical and biological properties. Without a defined structure, a precise IUPAC name cannot be assigned, and a technical whitepaper detailing its characteristics and applications remains purely speculative.
The constituent elements of the formula—carbon, hydrogen, boron, nitrogen, oxygen, and sulfur—suggest the compound is likely a complex heterocyclic molecule, possibly a thiazole derivative incorporating a boronic acid functional group. Boron-containing compounds and thiazole derivatives are both significant areas of research in medicinal chemistry and drug development, known for a wide range of biological activities. However, the specific combination represented by C6H8BNO4S does not correspond to a known compound in the available resources.
The creation of the requested technical guide, including data tables, experimental protocols, and signaling pathway diagrams, is contingent on the availability of published research for a specific chemical entity. As no such data can be found for C6H8BNO4S, the core requirements of the request cannot be fulfilled at this time.
For researchers, scientists, and drug development professionals interested in this particular molecular formula, the path forward would necessitate the de novo synthesis and characterization of its potential isomers. This would be a significant undertaking, involving:
-
Theoretical Isomer Generation: Computational methods could be used to predict stable structures corresponding to the formula C6H8BNO4S.
-
Synthetic Chemistry: Development of novel synthetic routes to create one or more of these predicted isomers.
-
Structural Elucidation: Utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm the exact atomic arrangement of the synthesized compound(s).
-
Biological Screening: Once a pure, structurally confirmed compound is obtained, it could be screened for various biological activities to determine its potential therapeutic applications.
Without this foundational research, any discussion of the compound's properties or a "technical guide" would be without a factual basis. We encourage the user to provide a more specific identifier for the compound of interest, such as a chemical structure, CAS number, or a common name, to enable a fruitful and accurate response.
An In-depth Technical Guide to (4-Aminosulfonylphenyl)boronic acid: Commercial Availability, Synthesis, and Applications
This technical guide provides a comprehensive overview of (4-Aminosulfonylphenyl)boronic acid, a versatile building block for researchers, scientists, and drug development professionals. The document details its commercial suppliers, provides a plausible synthetic protocol, and explores its applications, particularly in cross-coupling reactions and its potential biological activities.
Commercial Availability
This compound, also known as 4-sulfamoylphenylboronic acid, is readily available from a variety of commercial chemical suppliers. The compound is typically offered in various purities and quantities to suit different research and development needs. Below is a summary of prominent suppliers and their product specifications.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | 763780 | ≥95.0% | 500mg, 1g |
| ChemScene | CS-W005026 | ≥98% | 1g, 5g, 10g, 25g |
| BLD Pharm | BD1762089 | ≥98% | 1g, 5g, 25g |
| ChemicalBook | CB2397496 | Not specified | Price available for 25+ suppliers |
| Abacipharm | BD1762089 | Not specified | Inquire for details |
| Pharma info source | - | Not specified | Supplier list available |
| chemBlink | - | Not specified | Supplier list available |
Note: The availability and specifications are subject to change. It is recommended to visit the supplier's website for the most current information.
Synthesis of this compound
While a direct, detailed experimental protocol for the synthesis of this compound can be found in specialized chemical literature, a general and plausible pathway involves the borylation of a corresponding aryl halide. A common precursor is 4-bromobenzenesulfonamide. The following is a representative experimental protocol adapted from known procedures for the synthesis of similar arylboronic acids.
Experimental Protocol: Synthesis from 4-Bromobenzenesulfonamide
Materials:
-
4-Bromobenzenesulfonamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromobenzenesulfonamide (1 equivalent). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (approximately 1.1 equivalents) is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate (approximately 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C (ice bath). The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Extraction and Purification: The aqueous layer is separated, and the organic layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is often purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield this compound as a solid.
Safety Precautions: This reaction should be carried out by a trained chemist in a well-ventilated fume hood. n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
Key Applications in Research and Development
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals and materials science.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: The chosen solvent system is added, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: The reaction mixture is heated to the desired temperature (often 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Suzuki-Miyaura Coupling Mechanism
Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Potential Signaling Pathway Involvement
The presence of both a sulfonamide group and a boronic acid moiety in this compound suggests potential for interesting biological activity. Sulfonamides are a well-known class of compounds with a wide range of therapeutic applications, including antibacterial and diuretic effects. Boronic acids are recognized for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors and sensors.
While specific studies on the signaling pathways directly modulated by this compound are limited in the public domain, we can infer potential areas of interest based on the activities of related compounds.
-
Enzyme Inhibition: Phenylboronic acids are known to act as inhibitors of various enzymes, particularly serine proteases. The boronic acid can form a tetrahedral intermediate with the active site serine residue, mimicking the transition state of substrate hydrolysis. The sulfonamide group can participate in hydrogen bonding interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity. For example, some sulfonamide-containing boronic acids have been investigated as inhibitors of β-lactamases, enzymes responsible for bacterial resistance to β-lactam antibiotics.
-
Cancer Cell Signaling: Phenylboronic acids have been shown to inhibit the migration of cancer cells. This effect is thought to be mediated through the inhibition of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets. These proteins are key regulators of the actin cytoskeleton and cell motility. While this has been demonstrated for the parent phenylboronic acid, the influence of the 4-aminosulfonyl substituent on this activity warrants further investigation.
Hypothesized Signaling Pathway Involvement
Given the known activities of its constituent functional groups, this compound could potentially interact with signaling pathways involved in cellular processes regulated by serine proteases or the Rho GTPase family.
Caption: Hypothesized interactions with key signaling pathways.
Conclusion
This compound is a commercially accessible and highly useful building block in synthetic and medicinal chemistry. Its application in Suzuki-Miyaura coupling provides a straightforward route to novel biaryl compounds. Furthermore, the presence of both sulfonamide and boronic acid functionalities suggests a rich potential for biological activity, particularly as an enzyme inhibitor. Further research into its specific interactions with cellular signaling pathways could unveil new therapeutic applications for this versatile molecule. This guide serves as a foundational resource for scientists and researchers looking to explore the potential of this compound in their work.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-Aminosulfonylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in medicinal chemistry and drug discovery due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse array of starting materials.[1][2] (4-Aminosulfonylphenyl)boronic acid is a key building block in the synthesis of biaryl sulfonamides, a structural motif present in numerous clinically important drugs.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with aryl halides, along with relevant applications in drug development, particularly in the context of kinase inhibition.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.[3][4] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[5]
Applications in Drug Discovery: Targeting Kinase Signaling
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[6][7][8] Biaryl sulfonamides synthesized using this compound are of particular interest as kinase inhibitors.[6]
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[9] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor, is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] Consequently, VEGFR-2 has emerged as a major target for the development of anti-cancer therapies.[10] Many small-molecule VEGFR-2 inhibitors feature a biaryl sulfonamide core, which can be efficiently synthesized via the Suzuki-Miyaura coupling.
Below is a diagram illustrating the VEGFR-2 signaling pathway, a common target for drugs developed using the protocols described herein.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 9. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: (4-Aminosulfonylphenyl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(4-Aminosulfonylphenyl)boronic acid, also known as 4-sulfamoylphenylboronic acid, is a versatile building block in medicinal chemistry. Its unique combination of a sulfonamide group and a boronic acid moiety makes it a valuable tool for the development of novel therapeutics, particularly in the area of enzyme inhibition. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives.
Application 1: Inhibition of β-Lactamases
This compound and its derivatives have emerged as potent inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The boronic acid acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases, such as AmpC. This inhibitory action can restore the efficacy of existing β-lactam antibiotics.
Quantitative Data: Inhibition of AmpC β-Lactamase
The following table summarizes the inhibitory activity of various sulfonamide boronic acid derivatives against AmpC β-lactamase. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency, with lower values indicating greater potency.
| Compound ID | R Group | Kᵢ (nM) | Fold Improvement vs. Carboxamide Analog |
| 1 | Methyl | 789 | 23 |
| 2 | Phenylacetyl | 70 | 11 |
| 3 | 2-Thienylacetyl | 25 | 3 |
| 4 | Benzyl | 3700 | - |
| 5 | m-Carboxybenzyl | 430 | - |
Signaling Pathway: Inhibition of AmpC β-Lactamase
Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Sulfamoylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel biaryl compounds utilizing 4-sulfamoylphenylboronic acid as a key building block. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. The resulting sulfonamide-containing products are of significant interest in medicinal chemistry, particularly as potential enzyme inhibitors.
Introduction
4-Sulfamoylphenylboronic acid is a versatile reagent in organic synthesis, enabling the introduction of the benzenesulfonamide moiety into a variety of molecular scaffolds. The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The boronic acid functionality allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of coupling partners.
A particularly valuable application of 4-sulfamoylphenylboronic acid is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[1] The 4-(aminosulfonyl)phenyl group is a key structural feature of several selective COX-2 inhibitors, such as celecoxib and valdecoxib. By coupling 4-sulfamoylphenylboronic acid with various aryl or heteroaryl halides, novel analogues of these important anti-inflammatory drugs can be synthesized and evaluated for their biological activity.
Key Applications
-
Medicinal Chemistry: Synthesis of novel enzyme inhibitors, particularly for targets such as cyclooxygenases (COX), carbonic anhydrases, and kinases.[1]
-
Drug Discovery: Generation of compound libraries for high-throughput screening and lead optimization.
-
Materials Science: Incorporation of the sulfamoylphenyl group into organic materials to modify their electronic and physical properties.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of 4-Sulfamoylphenylboronic Acid with Aryl Halides
This protocol describes a general method for the synthesis of 4-arylbenzenesulfonamide derivatives.
Reaction Scheme:
Materials:
-
4-Sulfamoylphenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, ethanol/water mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-sulfamoylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylbenzenesulfonamide.
Protocol 2: Synthesis of a Valdecoxib Analogue: 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
This protocol provides a specific example of the synthesis of a known COX-2 inhibitor analogue.[2]
Reaction Scheme:
Materials:
-
4-Sulfamoylphenylboronic acid (1.2 g, 5.97 mmol)
-
4-Bromo-5-methyl-3-phenylisoxazole (1.0 g, 4.20 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (243 mg, 0.21 mmol)
-
Sodium carbonate (Na₂CO₃) (890 mg, 8.40 mmol)
-
Ethanol (20 mL)
-
Water (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-bromo-5-methyl-3-phenylisoxazole and 4-sulfamoylphenylboronic acid in ethanol.
-
Add the sodium carbonate solution in water to the flask.
-
Bubble argon gas through the solution for 15 minutes to degas.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure product.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of 4-Sulfamoylphenylboronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-5-methyl-3-phenylisoxazole | Pd(PPh₃)₄ | Na₂CO₃ | EtOH/H₂O | 80 | 12 | 85 |
| 2 | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 16 | 78 |
| 4 | 4-Iodoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 6 | 95 |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Synthesized Valdecoxib Analogues
| Compound | R¹ | R² | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | H | CH₃ | >100 | 0.005 | >20000 |
| Analogue 1 | F | CH₃ | >100 | 0.008 | >12500 |
| Analogue 2 | H | CF₃ | 85 | 0.015 | 5667 |
| Analogue 3 | Cl | CH₃ | >100 | 0.006 | >16667 |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of novel biaryl sulfonamides.
Simplified COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by synthesized sulfonamide compounds.
References
(4-Aminosulfonylphenyl)boronic acid: A Versatile Building Block in Drug Discovery
(4-Aminosulfonylphenyl)boronic acid has emerged as a significant scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of potent and selective inhibitors for a range of therapeutic targets. Its unique chemical properties, including the ability of the boronic acid moiety to form reversible covalent bonds with active site serine residues and the sulfonamide group's capacity to target specific enzyme families, have made it a valuable component in the development of novel drug candidates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this promising building block.
Applications in Drug Discovery
The primary applications of this compound and its derivatives in drug discovery are centered on the development of inhibitors for several key enzyme classes.
Carbonic Anhydrase Inhibitors
Derivatives of this compound have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2] The sulfonamide moiety is a well-established zinc-binding group, providing a strong anchor to the active site of CAs. The phenylboronic acid portion can be modified to enhance potency and selectivity for different CA isoforms, such as those implicated in glaucoma, epilepsy, and cancer.[1][2][3]
Protease Inhibitors
The boronic acid functional group is a known transition-state analog inhibitor of serine proteases. Consequently, derivatives of this compound have been successfully developed as potent inhibitors of proteases, most notably HIV-1 protease.[3][4] In this context, the boronic acid mimics the tetrahedral intermediate of peptide bond hydrolysis, while the sulfonamide and other appended groups can be tailored to interact with specific subsites of the enzyme, leading to high affinity and specificity.[4]
Antibacterial Agents
The unique reactivity of the boronic acid group has also been exploited in the development of novel antibacterial agents.[5] These compounds can target essential bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.[6] The ability of boronic acids to form adducts with key active site residues can overcome existing resistance mechanisms, offering a promising avenue for new antibiotic development.[6]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various derivatives incorporating the this compound scaffold against their respective targets.
Table 1: Inhibition of Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Reference |
| Boron-containing sulfonamide 1 | 34 | 3.1 | 7.3 | [1] |
| Boron-containing sulfonamide 2 | 94 | 48 | 89 | [1] |
| Sulfonyl semicarbazide 5 | - | - | 73.9 | [3] |
| Sulfonyl semicarbazide 10 | - | - | 20.5 | [3] |
Table 2: Inhibition of HIV-1 Protease
| Compound | Wild-Type HIV-1 Protease (Kᵢ, pM) | D30N Variant HIV-1 Protease (Kᵢ, pM) | Reference |
| Boronic acid 1 | 0.5 ± 0.3 | 0.4 ± 0.3 | [3] |
| Darunavir | 10 ± 5 | 100 ± 40 | [4] |
Table 3: Minimum Inhibitory Concentration (MIC) against Bacterial Strains
| Compound | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| AN3334 | 1-2 | 1-2 | 1-2 | [5] |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol provides a general method for the synthesis of derivatives of this compound, which can be adapted based on the desired final compound.
General Workflow for Synthesis
Caption: General synthetic workflow for derivatives.
Materials:
-
4-bromobenzenesulfonamide or other suitable starting material
-
Protecting group reagents (e.g., Boc anhydride)
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium acetate
-
Anhydrous 1,4-dioxane
-
Coupling partner for Suzuki reaction
-
Deprotection reagents (e.g., HCl, TFA)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Protection (if necessary): If the sulfonamide nitrogen is reactive under the planned coupling conditions, protect it using a suitable protecting group.
-
Borylation: To a solution of the protected starting material in anhydrous dioxane, add bis(pinacolato)diboron, potassium acetate, and a palladium catalyst. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Functionalization (e.g., Suzuki Coupling): To the crude boronate ester, add a suitable coupling partner, a palladium catalyst, and a base (e.g., K₂CO₃) in a suitable solvent system. Heat the reaction mixture until completion.
-
Purification of Intermediate: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the resulting residue by column chromatography on silica gel.[7]
-
Deprotection: Deprotect the boronic acid ester using acidic conditions (e.g., aqueous HCl). If a protecting group was used on the sulfonamide, remove it using appropriate conditions.
-
Final Purification: Purify the final product by recrystallization or column chromatography to yield the desired this compound derivative.[7]
Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase II (hCA II) using 4-nitrophenyl acetate (NPA) as a substrate.[1][5]
Workflow for CA Inhibition Assay
Caption: Workflow for the CA inhibition assay.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
This compound derivative (inhibitor) stock solution in DMSO
-
Tris-HCl buffer (50 mM, pH 7.4)
-
4-Nitrophenyl acetate (NPA) substrate solution in acetonitrile
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of hCA II, the inhibitor at various concentrations, and NPA in the appropriate buffers.
-
Assay Setup: In a 96-well plate, add 20 µL of Tris-HCl buffer, 10 µL of the inhibitor solution (or DMSO for control), and 10 µL of the hCA II enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 160 µL of the NPA substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
HIV-1 Protease Inhibition Assay
This protocol outlines a Fluorescence Resonance Energy Transfer (FRET)-based assay to measure the inhibition of HIV-1 protease.[8]
Workflow for HIV-1 Protease Assay
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (4-Aminosulfonylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A key application of this reaction is the synthesis of biaryl sulfonamides, a structural motif prevalent in numerous pharmaceuticals and bioactive molecules.[2][3] (4-Aminosulfonylphenyl)boronic acid serves as a critical building block in this context, providing a straightforward route to introduce the sulfamoylphenyl group.
These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling of this compound with various aryl halides. The methodologies described herein are essential for researchers in drug discovery and development for the synthesis of compound libraries and lead optimization.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | 5 | 53 |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 100 | 20 | Not Specified |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | High |
| 4 | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | High |
| 5 | 1-Bromo-2-fluorobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 90 | 12 | 85-95 |
| 6 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 76 |
Yields are isolated yields unless otherwise noted. Data compiled from various sources.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is a representative procedure for the palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate [K₃PO₄])
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir vigorously for the specified time (e.g., 5 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl sulfonamide.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[4] The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The diagram below outlines the typical workflow for the synthesis of biaryl sulfonamides using this compound.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Boronate Affinity Chromatography
Boronate affinity chromatography (BAC) is a powerful separation technique that leverages the reversible covalent interaction between boronic acid ligands and cis-diol-containing biomolecules. This method has found widespread applications in proteomics, metabolomics, clinical diagnostics, and drug development for the selective enrichment and analysis of compounds such as glycoproteins, glycated proteins, carbohydrates, and nucleotides.[1][2] This document provides detailed application notes and experimental protocols for key applications of BAC.
Principle of Boronate Affinity Chromatography
Boronate affinity chromatography is based on the formation of a cyclic ester between a boronic acid immobilized on a stationary phase and the cis-1,2- or -1,3-diol groups present in the target molecules.[3] This interaction is pH-dependent. Under alkaline conditions (typically pH > 8), the boronic acid is in a tetrahedral anionic form, which readily reacts with cis-diols to form a stable covalent complex.[2][3] Lowering the pH to acidic conditions (typically pH < 6) reverses this interaction, causing the hydrolysis of the boronate ester and the release of the bound molecule.[2][4] This pH-controlled capture and release mechanism allows for highly selective purification.[2]
Application 1: Enrichment of Glycoproteins and Glycopeptides
Glycosylation is a critical post-translational modification involved in numerous biological processes. Due to the low abundance of many glycoproteins and the heterogeneity of glycoforms, their analysis is challenging.[5] BAC is a valuable tool for the selective enrichment of glycoproteins and glycopeptides from complex biological samples like serum or cell lysates, facilitating their subsequent identification and characterization by mass spectrometry.[4][6]
Experimental Workflow: Glycopeptide Enrichment
Detailed Protocol: Glycopeptide Enrichment from Human Plasma
This protocol is adapted from methodologies described for the enrichment of glycopeptides for mass spectrometric analysis.[5][7]
Materials:
-
Boronate affinity resin (e.g., Affi-Gel Boronate, 3-acrylamidophenylboronic acid monolith)[6][8]
-
Human plasma sample
-
Binding/Loading Buffer: 50 mM ammonium bicarbonate, pH 8.5 (or other buffers like triethylammonium acetate, pH 10.5)[5][7]
-
Washing Buffer: Same as the binding buffer.[7]
-
Elution Buffer: 1% trifluoroacetic acid (TFA) in 50% acetonitrile.[5]
-
Standard proteomics reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin).
Procedure:
-
Protein Digestion:
-
Deplete high-abundance proteins from the plasma sample if necessary.
-
Denature the proteins in a suitable buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the urea concentration (< 1 M) and digest the proteins with trypsin overnight at 37°C.
-
-
Column Preparation:
-
Pack a micro-column or spin tip with the boronate affinity resin.
-
Equilibrate the resin by washing it twice with the binding buffer.
-
-
Glycopeptide Binding:
-
Washing:
-
Centrifuge the column to remove the flow-through containing non-glycosylated peptides.
-
Wash the resin twice with the binding buffer to remove any remaining non-specifically bound peptides.[7]
-
-
Elution:
-
Add the elution buffer to the resin to release the bound glycopeptides.
-
Incubate for 30 minutes at room temperature.[5]
-
Centrifuge to collect the eluate containing the enriched glycopeptides.
-
-
Sample Clean-up and Analysis:
-
Dry the eluted glycopeptides in a vacuum centrifuge.
-
Reconstitute the sample in a buffer compatible with LC-MS/MS analysis.
-
Quantitative Data Summary: Glycopeptide Enrichment
| Parameter | Value/Range | Source(s) |
| Binding pH | 8.5 - 10.5 | [7] |
| Elution pH | < 4 (with TFA) | [5] |
| Detection Limit Improvement | ~2 orders of magnitude | [5] |
| Recovery of Glycopeptides | Not explicitly quantified in the provided texts, but high specificity is noted. | [5] |
| Dissociation Constants (Kd) for Glycoproteins | 10-6 - 10-7 M (with PEI-assisted boronate avidity) | [7] |
Application 2: Analysis of Glycated Hemoglobin (HbA1c)
Boronate affinity chromatography is a reference method for the clinical measurement of glycated hemoglobin (HbA1c), a key biomarker for monitoring long-term glycemic control in diabetic patients.[9][10] The method separates glycated hemoglobin from non-glycated forms based on the cis-diol groups of the glucose molecule attached to the hemoglobin protein.[10][11]
Experimental Protocol: HbA1c Measurement by HPLC
This protocol describes the general steps for automated HbA1c analysis using a boronate affinity HPLC system.[10]
Materials:
-
Boronate affinity HPLC column (e.g., aminophenylboronic acid bonded to a polymer support).[10]
-
Whole blood sample collected in an EDTA tube.
-
Hemolysing agent.
-
Elution Reagent 1 (non-retained fraction): A buffer that allows non-glycated hemoglobin to pass through.
-
Elution Reagent 2 (retained fraction): A buffer containing a displacing agent (e.g., sorbitol) or with a different pH to elute the glycated hemoglobin.
-
HPLC system with a spectrophotometric detector (413 ± 2 nm).[10]
Procedure:
-
Sample Preparation:
-
A whole blood sample is automatically aspirated by the analyzer.
-
The sample is mixed with a hemolysing agent to lyse the red blood cells and release the hemoglobin.
-
-
Chromatographic Separation:
-
The hemolyzed sample is injected onto the boronate affinity column while Elution Reagent 1 is flowing.[10]
-
Non-glycated hemoglobin passes through the column and is detected by the spectrophotometer.[10]
-
The system then switches to Elution Reagent 2.[10]
-
This reagent displaces the glycated hemoglobin from the boronate resin, which then flows to the detector.[10]
-
-
Data Analysis:
-
The instrument's software integrates the peak areas for the non-glycated and glycated fractions.[10]
-
The percentage of HbA1c is calculated as: (%HbA1c) = [Area of Glycated Peak / (Area of Glycated Peak + Area of Non-Glycated Peak)] * 100.
-
Results are often calibrated using reference materials traceable to NGSP and IFCC standards.[10]
-
Key Advantages of BAC for HbA1c Analysis
-
High Specificity: The method is not significantly affected by common hemoglobin variants, non-glycation modifications, or temperature fluctuations, which can interfere with ion-exchange chromatography methods.[10]
-
No Interference from Labile Fractions: BAC does not require pretreatment to remove the labile Schiff base form of glycated hemoglobin, as it only binds the stable ketoamine-linked form.[10]
Quantitative Data Summary: HbA1c Analysis
| Parameter | Value/Range | Source(s) |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) | [10] |
| Detection Wavelength | 413 ± 2 nm | [10] |
| Reported HbA1c in Health | ~5% of total hemoglobin | [11] |
| Diagnostic Cut-off for Diabetes | 48 mmol/mol (6.5%) | [11] |
| Correlation with Capillary Electrophoresis (CE) (non-SCD patients) | R = 0.9927 | [12] |
| Mean Bias vs. CE (non-SCD patients) | -0.16% (-2.61%) | [12] |
Other Key Applications
Beyond glycoproteins and HbA1c, boronate affinity chromatography is a versatile technique for the separation and analysis of other cis-diol-containing molecules.
-
Carbohydrates and Polyols: BAC can be used for the chromatographic separation of various sugars and sugar alcohols.[4][13] The retention time often correlates with the number of cis-hydroxyl groups in the molecule.[13]
-
Nucleosides and Nucleotides: The ribose moiety of nucleosides and nucleotides contains a cis-diol group, allowing for their selective enrichment from complex biological samples like urine.[4][8] This is particularly useful in metabolomics studies.
-
Catecholamines: Molecules with a catechol group, such as dopamine and epinephrine, can also be separated using BAC.[2]
-
Drug Development: Affinity chromatography, including BAC, can be employed in high-throughput screening to identify active drug compounds that bind to specific targets.[14]
Conclusion
Boronate affinity chromatography is a robust and versatile separation technology with significant applications in both basic research and clinical diagnostics. Its unique, pH-mediated mechanism for the selective capture and release of cis-diol-containing biomolecules makes it an indispensable tool for glycoproteomics, metabolomics, and the routine analysis of biomarkers like HbA1c. The continued development of new boronate ligands and support materials is expected to further expand its applications in the future.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. xiamenbiotime.com [xiamenbiotime.com]
- 3. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boronate affinity monolith for highly selective enrichment of glycopeptides and glycoproteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. PHARMACEUTICAL AND BIOMEDICAL APPLICATIONS OF AFFINITY CHROMATOGRAPHY: RECENT TRENDS AND DEVELOPMENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trinitybiotech.com [trinitybiotech.com]
- 11. acb.org.uk [acb.org.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04049F [pubs.rsc.org]
- 14. boronate affinity chromatography: Topics by Science.gov [science.gov]
- 15. Boronate affinity materials for separation and molecular recognition: structure, properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Synthesis of 4-Boronobenzenesulfonamide: An Application Note and Detailed Protocol
Introduction
4-Boronobenzenesulfonamide and its derivatives are of significant interest to the pharmaceutical and medicinal chemistry sectors. The presence of both a sulfonamide group, a well-known pharmacophore, and a boronic acid moiety, a versatile synthetic handle for cross-coupling reactions, makes this class of compounds valuable building blocks in drug discovery. This application note provides a comprehensive, step-by-step guide for the synthesis of 4-boronobenzenesulfonamide, leveraging the robust and widely utilized Miyaura borylation reaction. The protocol is designed for researchers, scientists, and professionals in drug development, offering not just a procedure, but also insights into the rationale behind the experimental choices.
Reaction Mechanism and Scientific Rationale
The synthesis of 4-boronobenzenesulfonamide from 4-bromobenzenesulfonamide is achieved through a palladium-catalyzed Miyaura borylation reaction. This reaction forms a carbon-boron bond by coupling an aryl halide with a diboron reagent.[1][2] The catalytic cycle, a cornerstone of modern organic synthesis, is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent transmetalation with the diboron reagent and reductive elimination yields the desired aryl boronate ester and regenerates the palladium(0) catalyst.[3]
The choice of a weak base, such as potassium acetate, is crucial to the success of this reaction.[1][3] Stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronic ester and the starting aryl halide, leading to undesired homocoupled byproducts.[3] The use of bis(pinacolato)diboron as the boron source is advantageous due to its stability and ease of handling compared to other borane reagents.
Experimental Workflow Diagram
Caption: A schematic overview of the synthesis workflow for 4-boronobenzenesulfonamide pinacol ester.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Bromobenzenesulfonamide | ≥98% | e.g., Sigma-Aldrich | 701-34-8 | Starting material. |
| Bis(pinacolato)diboron | ≥98% | e.g., Sigma-Aldrich | 73183-34-3 | Boron source. |
| Palladium(II) acetate | 98% | e.g., Sigma-Aldrich | 3375-31-3 | Catalyst precursor. |
| Potassium acetate | ≥99% | e.g., Sigma-Aldrich | 127-08-2 | Base. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | 123-91-1 | Solvent. |
| Ethyl acetate | ACS grade | e.g., Fisher Scientific | 141-78-6 | For extraction. |
| Brine (saturated NaCl solution) | N/A | Prepared in-house | N/A | For washing. |
| Anhydrous magnesium sulfate | ≥97% | e.g., Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Silica gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich | 112926-00-8 | For chromatography. |
Experimental Protocol
This protocol describes the synthesis of the pinacol ester of 4-boronobenzenesulfonamide, which is a stable and easily handled intermediate that can be readily converted to the free boronic acid if required.
1. Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and palladium(II) acetate (0.03 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (sufficient to make a 0.1-0.5 M solution with respect to the starting material) via a syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
2. Reaction:
-
Heat the reaction mixture to 80-90 °C in an oil bath with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction time is typically in the range of 12-24 hours.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
4. Characterization:
-
The purified product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, should be a white to off-white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Determine the melting point of the purified product.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
4-Bromobenzenesulfonamide: May be harmful if swallowed and can cause skin and eye irritation.[4]
-
Bis(pinacolato)diboron: May cause skin and eye irritation.[5]
-
Palladium(II) acetate: Is a suspected carcinogen and may cause skin sensitization.[1] Handle with extreme care and avoid inhalation of dust.
-
Potassium acetate: May cause mild skin and eye irritation.[6]
-
1,4-Dioxane: Is a flammable liquid and a suspected carcinogen.[7] It can form explosive peroxides upon prolonged storage. Use with adequate ventilation and away from ignition sources.
Data Summary Table
| Parameter | Value/Description |
| Starting Material | 4-Bromobenzenesulfonamide |
| Key Reagents | Bis(pinacolato)diboron, Palladium(II) acetate, Potassium acetate |
| Solvent | 1,4-Dioxane |
| Reaction Temperature | 80-90 °C |
| Typical Reaction Time | 12-24 hours |
| Purification Method | Column chromatography or recrystallization |
| Final Product | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
| Expected Yield | Moderate to high, dependent on reaction scale and purity of reagents |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-boronobenzenesulfonamide via its pinacol ester. By following this guide, researchers can reliably prepare this valuable building block for applications in drug discovery and development. The emphasis on the rationale behind the experimental choices and comprehensive safety information is intended to empower scientists to perform this synthesis safely and efficiently.
References
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. tdcommons.org [tdcommons.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sandoopharma.com [sandoopharma.com]
- 5. 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonic acid 2,2-dimethylpropyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: (4-Aminosulfonylphenyl)boronic Acid in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
(4-Aminosulfonylphenyl)boronic acid and its derivatives are versatile building blocks in medicinal chemistry, particularly in the development of targeted anti-cancer agents. The presence of both a boronic acid moiety and a sulfonamide group allows for diverse chemical modifications and strategic interactions with biological targets. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds. Concurrently, the sulfonamide group is a well-established pharmacophore known to interact with various enzymes, including carbonic anhydrases, which are implicated in tumorigenesis.
This document provides detailed application notes and protocols for the use of this compound and its precursors in the synthesis of potent anti-cancer agents, with a focus on carbonic anhydrase inhibitors.
Application I: Synthesis of 4-Anilinoquinazoline-Based Benzenesulfonamides as Carbonic Anhydrase Inhibitors
A novel series of 4-anilinoquinazoline-based benzenesulfonamides has been developed as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII.[1] These isoforms play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. The synthesis involves a key Suzuki coupling step to introduce the phenylsulfonamide moiety.
Experimental Protocols
General Synthesis Scheme:
The synthesis of the target compounds, for instance, 4-((6-(4-fluorophenyl)quinazolin-4-yl)amino)benzenesulfonamide, involves a multi-step process culminating in a Suzuki coupling reaction.[1]
Protocol for Suzuki Coupling:
This protocol describes the coupling of a halogenated quinazoline intermediate with a suitable boronic acid derivative to yield the final benzenesulfonamide compound.[1]
Materials:
-
Appropriate 4-anilino-6-haloquinazoline intermediate
-
This compound or its protected equivalent
-
Pd(amphos)Cl2 (Palladium catalyst)
-
Propylphosphonic anhydride (T3P)
-
Dioxane
-
Water
-
Nitrogen atmosphere
Procedure:
-
To a solution of the 4-anilino-6-haloquinazoline intermediate in a mixture of dioxane and water, add the this compound derivative.
-
Add the palladium catalyst, Pd(amphos)Cl2, and the inorganic base, T3P.
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere.
-
Maintain the reaction under pressure and monitor its progress.
-
Upon completion, cool the reaction mixture and perform an appropriate work-up and purification to isolate the target compound.
Data Presentation
The synthesized compounds exhibit potent inhibitory activity against several human carbonic anhydrase isoforms. The quantitative data for a selection of these compounds are summarized in the table below.
| Compound | Target Quinazoline Moiety | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4c | 4-((6-(4-fluorophenyl)quinazolin-4-yl)amino) | 395.0977 (HRMS [M+H]⁺) | - | - | - |
| 3a | 4-anilino-6-bromoquinazoline | 89.4 | - | - | - |
| 4e | 4-((6-(thiophen-2-yl)quinazolin-4-yl)amino) | 91.2 | - | - | - |
| 4f | 4-((6-(furan-2-yl)quinazolin-4-yl)amino) | 60.9 | - | - | - |
Note: Specific Kᵢ values for all isoforms for all compounds were not detailed in the provided search results. The table reflects the available data.
Signaling Pathway and Workflow Diagrams
Caption: Synthetic and evaluation workflow for 4-anilinoquinazoline benzenesulfonamides.
Caption: Mechanism of action of sulfonamide-based carbonic anhydrase IX inhibitors.
Application II: Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1) as a Carbonic Anhydrase IX Inhibitor
While not directly using the boronic acid, the synthesis of 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1) from sulfanilamide (4-aminobenzenesulfonamide) highlights the utility of the 4-aminosulfonylphenyl moiety as a scaffold for developing anti-cancer agents. This compound has demonstrated effective anticancer potential through the inhibition of Carbonic Anhydrase IX.
Experimental Protocol
Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1):
This protocol is based on the acylation of sulfanilamide.
Materials:
-
Sulfanilamide (4-aminobenzenesulfonamide)
-
2-Bromopropanoyl bromide
-
Anhydrous solvent (e.g., Dichloromethane)
-
Base (e.g., Pyridine)
-
Standard laboratory glassware
Procedure:
-
Dissolve sulfanilamide in an anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a suitable base, such as pyridine.
-
Slowly add 2-bromopropanoyl bromide to the cooled solution.
-
Allow the reaction to proceed, monitoring by thin-layer chromatography.
-
Upon completion, perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry and concentrate the organic layer.
-
Purify the crude product by recrystallization to obtain pure MMH-1.
Data Presentation
MMH-1 has been shown to selectively affect MDA-MB-231 breast cancer cells and reduce cell proliferation by arresting cells in the G0/G1 phase.
| Compound | Cell Line | Effect |
| MMH-1 | MDA-MB-231 | Selective cytotoxicity |
| MMH-1 | MDA-MB-231 | Cell cycle arrest at G0/G1 phase (72% of cells) |
| MMH-1 | MDA-MB-231 | Slowed wound healing capacity |
Workflow Diagram
Caption: Synthetic workflow for the preparation of MMH-1.
References
Chan-Lam Coupling of Aryl Sulfamates and Boronic Acids: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the Chan-Lam coupling reaction offers a powerful and versatile tool for the synthesis of N-aryl sulfamates. This copper-catalyzed cross-coupling reaction provides an efficient method for forming carbon-nitrogen bonds under relatively mild conditions. This document provides detailed application notes, experimental protocols, and data related to the Chan-Lam coupling of aryl sulfamates (and their precursors) with arylboronic acids, facilitating its application in synthetic chemistry and drug discovery programs.
Introduction to Chan-Lam Coupling
The Chan-Lam coupling is a cross-coupling reaction that forms a carbon-heteroatom bond between an arylboronic acid and an N-H or O-H containing compound, catalyzed by a copper salt.[1] A key advantage of this reaction is its tolerance to air and moisture, often allowing it to be performed in an open flask at room temperature, which distinguishes it from other cross-coupling reactions like the Buchwald-Hartwig amination.[2]
This methodology has been successfully applied to the synthesis of unsymmetrical N-arylsulfamides and N-arylsulfamic esters (N-aryl sulfamates) through the use of sulfamoyl azides and aryloxysulfonyl azides as the nitrogen source.[3][4] The use of these azide precursors has been shown to be beneficial for both reaction yield and time compared to the direct use of sulfamides.[4]
Reaction Mechanism and Workflow
The proposed mechanism for the Chan-Lam coupling between sulfamoyl or aryloxysulfonyl azides and arylboronic acids involves a copper-catalyzed cycle. The reaction is initiated by the coordination of the sulfamoyl azide to a Cu(I) salt, which then forms a copper nitrene and is oxidized to a Cu(II) complex. Transmetalation with the arylboronic acid (which can be in equilibrium with its methyl boronate ester in methanol) produces another Cu(II) complex. Subsequent air oxidation leads to a Cu(III) complex, which undergoes reductive elimination to yield the final N-arylated product and regenerate the Cu(I) catalyst.[4]
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Boronic Acids into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of boronic acids into peptides has emerged as a powerful strategy in drug discovery and chemical biology. The unique ability of the boronic acid moiety to form reversible covalent bonds with active site serine or threonine residues of proteases makes these modified peptides potent enzyme inhibitors.[1][2] The most prominent example is bortezomib, a dipeptide boronic acid, which is a clinically approved proteasome inhibitor for the treatment of multiple myeloma.[1] This document provides detailed protocols for the synthesis, purification, and characterization of peptides containing boronic acids, along with an overview of their mechanism of action.
I. Synthetic Strategies for Incorporating Boronic Acids into Peptides
Several methods have been developed for the synthesis of peptide boronic acids. The choice of method often depends on the desired position of the boronic acid within the peptide sequence (C-terminal, N-terminal, or side chain). Here, we detail three robust and widely used protocols.
Solid-Phase Synthesis of C-Terminal Peptide Boronic Acids
This method utilizes a solid support functionalized with a diol, such as 1-glycerol polystyrene resin, to anchor the boronic acid moiety. Standard Fmoc-based solid-phase peptide synthesis (SPPS) is then performed to elongate the peptide chain.[3][4][5]
Experimental Workflow: Solid-Phase Synthesis
Caption: Workflow for solid-phase synthesis of C-terminal peptide boronic acids.
Protocol: Solid-Phase Synthesis on 1-Glycerol Polystyrene Resin [5]
-
Resin Swelling: Swell 1-glycerol polystyrene resin in dichloromethane (DCM) for 30 minutes.
-
Boronic Acid Loading:
-
To the swollen resin, add a solution of the desired Fmoc-protected α-aminoboronic acid (1.5 equivalents), a coupling reagent such as HBTU (1.5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (3 equivalents) in a mixture of DCM and N,N-dimethylformamide (DMF).
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
-
Fmoc-SPPS Cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF.
-
Amino Acid Coupling: In a separate vessel, activate the next Fmoc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF. Add this solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Repeat these deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage from Resin:
-
After the final coupling step and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether. Centrifuge and decant the ether.
-
Fmoc-α-Aminoboronic Acid Building Block Approach
This strategy involves the pre-synthesis of Fmoc-protected α-aminoboronic acid building blocks, which can then be used in standard SPPS protocols. This approach offers versatility in incorporating boronic acids at various positions within the peptide chain.
Experimental Workflow: Building Block Approach
Caption: Workflow for the Fmoc-α-aminoboronic acid building block approach.
Protocol: Synthesis of Fmoc-α-Aminoboronic Acid Building Blocks
This protocol is a generalized representation. Specific conditions may vary depending on the amino acid.
-
Esterification: Convert the desired N-Fmoc-amino acid to its corresponding N-hydroxy-phthalimide (NHPI) ester.
-
Decarboxylative Borylation: Perform a nickel-catalyzed decarboxylative borylation of the NHPI ester with a boron source like bis(pinacolato)diboron (B₂pin₂).
-
Deprotection: The resulting pinacolyl boronate can be deprotected to the free boronic acid using a transesterification method with a volatile boronic acid, such as methylboronic acid.
Late-Stage Hydroboration on a Solid Support
This method introduces the boronic acid moiety at a late stage of the synthesis onto a peptide that is already assembled on a solid support and contains an alkene or alkyne functionality.
Experimental Workflow: Late-Stage Hydroboration
Caption: Workflow for late-stage hydroboration of peptides on a solid support.
Protocol: On-Resin Late-Stage Hydroboration [6]
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS, incorporating an amino acid with an alkene or alkyne side chain (e.g., allylglycine, propargylglycine).
-
Hydroboration:
-
Swell the peptide-bound resin in an appropriate solvent (e.g., THF).
-
Add a solution of a hydroboration reagent (e.g., pinacolborane) and a suitable catalyst (e.g., an iridium or rhodium complex).
-
Allow the reaction to proceed at room temperature overnight.
-
Wash the resin extensively.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA-based cleavage cocktail.
II. Quantitative Data Summary
The following tables summarize typical yields and purities for the described synthetic methods.
Table 1: Synthesis of Bortezomib and Ixazomib via Solid-Phase Synthesis [5]
| Product | Number of Steps (from commercial building block) | Overall Yield | Purity |
| Bortezomib | 7 | 54% | >95% |
| Ixazomib | 7 | 49% | >95% |
Table 2: Proof-of-Concept Synthesis of Selected Peptide Sequences via Building Block Approach
| Peptide Sequence | Isolated Yield |
| H-Phe-boroLeu-OH | 65% |
| H-Ala-boroLeu-OH | 72% |
| H-Val-boroLeu-OH | 58% |
Note: Yields are for the final purified product after cleavage and deprotection.
III. Purification and Characterization
Purification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for purifying crude peptide boronic acids.[7]
Protocol: Preparative RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water, with a small amount of TFA to aid solubility.
-
Column: Use a preparative C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% acetonitrile
-
-
Gradient: Run a linear gradient from low to high percentage of Solvent B. The optimal gradient will depend on the hydrophobicity of the peptide and should be optimized on an analytical scale first.
-
Detection: Monitor the elution profile at 210-220 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and pool the fractions with the desired purity. Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.
Alternative Purification Methods
For boronic acids that are difficult to purify by standard chromatography, other methods can be employed, such as:
-
Recrystallization: Can be effective for some boronic acids.
-
Derivatization: Forming a salt by treating the crude product with a base, followed by extraction and acidification, can be used for purification.[8]
Characterization
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the synthesized peptide boronic acid.[7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential for structural elucidation and to confirm the presence and integrity of the boronic acid moiety.
IV. Mechanism of Action: Bortezomib as a Proteasome Inhibitor
Peptide boronic acids, such as bortezomib, exert their therapeutic effect by inhibiting the proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[1]
Signaling Pathway: Bortezomib-mediated Proteasome Inhibition
Caption: Mechanism of action of bortezomib as a proteasome inhibitor.
Inhibition of the proteasome by bortezomib leads to the accumulation of ubiquitinated proteins, which in turn causes endoplasmic reticulum (ER) stress and triggers the unfolded protein response (UPR), ultimately leading to apoptosis (programmed cell death) in cancer cells.[2] Additionally, bortezomib prevents the degradation of IκB, an inhibitor of the transcription factor NF-κB. This leads to the suppression of NF-κB signaling, which is crucial for the transcription of pro-survival genes in cancer cells.[10]
Conclusion
The incorporation of boronic acids into peptides offers a versatile platform for the development of potent and selective enzyme inhibitors with significant therapeutic potential. The protocols outlined in this document provide a comprehensive guide for researchers in the synthesis, purification, and characterization of these valuable compounds. A thorough understanding of their mechanism of action will further aid in the design and development of novel boronic acid-based therapeutics.
References
- 1. Peptide Boronic Acids by Late-Stage Hydroboration on the Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03999C [pubs.rsc.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of (4-Aminosulfonylphenyl)boronic Acid in Sensor Technology
(4-Aminosulfonylphenyl)boronic acid is an aromatic boronic acid derivative with significant potential in the development of selective sensors, particularly for biologically relevant diol-containing molecules such as saccharides. The presence of the aminosulfonyl group can influence its electronic properties, acidity, and water solubility, making it an attractive building block for sensor fabrication. This document provides detailed application notes and protocols for the use of this compound in sensor technology, aimed at researchers, scientists, and drug development professionals.
Principle of Operation
The sensing mechanism of this compound is primarily based on its ability to reversibly form stable cyclic esters with compounds containing cis-1,2- or cis-1,3-diol moieties.[1][2] This interaction is the foundation for detecting a wide range of biologically important molecules, including glucose, fructose, and other carbohydrates. The binding event can be transduced into a measurable signal through various methods, most commonly via fluorescence or electrochemical changes.
-
Fluorescent Sensing: When integrated into a fluorescent molecule, the binding of a diol to the boronic acid group can alter the electronic properties of the fluorophore. This can lead to a change in fluorescence intensity, lifetime, or emission wavelength, through mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Internal Charge Transfer (ICT).[3]
-
Electrochemical Sensing: this compound can be immobilized on an electrode surface. The binding of an analyte can alter the electrochemical properties of the electrode interface, leading to changes in current, potential, or impedance.[4][5]
Signaling Pathway for a Fluorescent Boronic Acid Sensor
Caption: General signaling pathway for a PET-based fluorescent boronic acid sensor.
Application Notes
Fluorescent Saccharide Sensing
This compound can be incorporated into various fluorophore systems to create sensors for monosaccharides. The choice of fluorophore and the linker chemistry are critical for achieving high sensitivity and selectivity.
-
Sensor Arrays: A single sensor based on a phenylboronic acid derivative can be used to construct a sensor array for the discrimination of different saccharides by leveraging the pH-dependent interactions.[6][7] By measuring the fluorescence response at different pH values, a unique "fingerprint" for each saccharide can be generated and analyzed using techniques like Linear Discriminant Analysis (LDA).[6][7]
-
Indicator Displacement Assays: An alternative approach involves an indicator displacement assay. Here, the boronic acid receptor is pre-complexed with a fluorescent dye. The addition of a saccharide analyte, which has a higher affinity for the boronic acid, displaces the dye, leading to a change in the fluorescence signal.[8]
Electrochemical Glucose Sensing
Non-enzymatic electrochemical sensors offer advantages over traditional enzyme-based sensors in terms of stability and cost-effectiveness.[4] this compound and its derivatives can be used to create such sensors.
-
Surface Modification: this compound can be immobilized on electrode materials like graphene or gold nanoparticles.[4][5] The binding of glucose to the boronic acid groups on the electrode surface can hinder the electron transfer of a redox probe (e.g., [Fe(CN)6]3-/4-), resulting in a measurable decrease in the electrochemical signal.[4]
-
Competitive Binding: A competitive binding mechanism can also be employed where an electroactive polymer is bound to the boronic acid-modified surface.[5] The presence of glucose displaces the polymer, generating an electrical current proportional to the glucose concentration.[5]
Quantitative Data
The following table summarizes the performance of electrochemical sensors for saccharides using 4-aminophenylboronic acid (a structurally similar compound), which can serve as a reference for the expected performance of sensors based on this compound.
| Sensor Composition | Analyte | Linear Range (µM) | Detection Limit (nM) | Reference |
| Graphene oxide and 4-aminophenylboronic acid | Fructose | Not Specified | 100 | [4] |
| Graphene oxide and 4-aminophenylboronic acid | Mannose | Not Specified | 800 | [4] |
| Graphene oxide and 4-aminophenylboronic acid | Glucose | Not Specified | 800 | [4] |
| 4-aminophenylboronic acid on a modified electrode | Fructose | 1 - 500 | 240 | [4] |
| 4-aminophenylboronic acid on a modified electrode | Glucose | 1 - 500 | 360 | [4] |
Experimental Protocols
The following are representative protocols adapted from methodologies for phenylboronic acid-based sensors. Researchers should optimize these protocols for their specific applications.
Protocol 1: Fluorescent Saccharide Detection using a Sensor Array
This protocol is adapted from the methodology for creating a sensor array using a single boronic acid-functionalized fluorescent probe.[6][7]
Materials:
-
This compound-functionalized fluorophore (Sensor Probe)
-
Stock solution of the sensor probe in DMSO
-
Phosphate buffer solutions at pH 7.4, 9.25, and 10.5
-
Saccharide stock solutions (e.g., glucose, fructose, galactose) in deionized water
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the sensor probe (e.g., 50 µM) in the respective pH buffers.
-
Analyte Addition: To the wells of a 96-well plate, add the sensor solution. Then, add varying concentrations of the saccharide stock solutions to achieve the desired final concentrations. A final analyte concentration of 6 mM is a good starting point for discrimination assays.[7]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for the binding equilibrium to be reached.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore. For discrimination, record the fluorescence intensity at specific wavelengths for each pH condition (e.g., 495 nm and 595 nm).[6][7]
-
Data Analysis: Calculate the relative fluorescence intensity (I/I₀), where I is the fluorescence in the presence of the analyte and I₀ is the fluorescence of the sensor probe alone. For sensor array applications, the multi-channel fluorescence response data can be analyzed using Linear Discriminant Analysis (LDA) to differentiate between saccharides.[6]
Experimental Workflow for Fluorescent Saccharide Discrimination
Caption: Workflow for saccharide discrimination using a fluorescent sensor array.
Protocol 2: Electrochemical Glucose Detection
This protocol describes a general procedure for fabricating and using an electrochemical sensor based on the immobilization of this compound.
Materials:
-
Glassy carbon electrode (GCE) or other suitable electrode
-
Graphene oxide (GO) dispersion
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Potassium ferricyanide/ferrocyanide ([Fe(CN)6]3-/4-) solution in PBS as a redox probe
-
Glucose stock solution
-
Potentiostat for electrochemical measurements (Cyclic Voltammetry or Differential Pulse Voltammetry)
Procedure:
-
Electrode Modification:
-
Clean and polish the GCE thoroughly.
-
Prepare a reduced graphene oxide (rGO) suspension functionalized with this compound. This can be achieved by heating a mixture of GO and the boronic acid derivative.[4]
-
Drop-cast the functionalized rGO suspension onto the GCE surface and allow it to dry.
-
-
Electrochemical Measurement:
-
Immerse the modified electrode in a PBS solution containing the [Fe(CN)6]3-/4- redox probe.
-
Record the baseline electrochemical signal (e.g., cyclic voltammogram or differential pulse voltammogram).
-
Add aliquots of the glucose stock solution to the electrochemical cell to achieve the desired concentrations.
-
After each addition, allow the system to equilibrate and then record the electrochemical signal.
-
-
Data Analysis:
-
Measure the change in the peak current of the redox probe as a function of glucose concentration.
-
Plot the change in current versus the glucose concentration to obtain a calibration curve.
-
The linear range and limit of detection can be determined from the calibration plot.[4]
-
Disclaimer: The provided protocols are intended as a general guide. Specific parameters such as concentrations, incubation times, and measurement settings should be optimized for the particular application and instrumentation.
References
- 1. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]
- 2. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discrimination of saccharides with a fluorescent molecular imprinting sensor array based on phenylboronic acid functionalized mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Synthesis of Aminophenylboronic Acid Esters: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, aminophenylboronic acid esters are invaluable building blocks in the synthesis of novel therapeutics and advanced materials. Their utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling has made them a cornerstone of modern medicinal chemistry.[1][2] This document provides detailed application notes and scalable synthesis protocols for these critical reagents, with a focus on practical implementation in a research and development setting.
The pinacol ester form of aminophenylboronic acids is particularly favored due to its enhanced stability, improved solubility in organic solvents, and ease of handling compared to the corresponding boronic acids.[3][4] This stability is crucial for ensuring consistent reactivity and reproducibility in multi-step synthetic sequences.[1]
Applications in Drug Discovery and Materials Science
Aminophenylboronic acid pinacol esters are key intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[2][5] Their applications span:
-
Drug Development: They are integral to the synthesis of targeted therapies, including kinase inhibitors for cancer treatment.[2] For instance, 3-aminophenylboronic acid pinacol ester is a starting material for benzo[d]oxazole-based FLT3-ITD inhibitors.
-
Organic Synthesis: Their primary role is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a fundamental transformation in the construction of complex molecular architectures.[1]
-
Materials Science: These compounds are utilized in creating advanced polymers and nanomaterials with enhanced electronic and structural properties.[2]
-
Bioconjugation and Sensors: The amino group provides a reactive handle for attaching these molecules to biomolecules, surfaces, or sensor platforms.[2][6] For example, 3-aminophenylboronic acid has been used in developing sensors for bacteria detection.[6]
Scalable Synthesis Protocols
Several methods for the scalable synthesis of aminophenylboronic acid pinacol esters have been developed. Below are detailed protocols for two common and efficient approaches.
Method 1: Palladium-Catalyzed Borylation of Haloanilines
This method is a widely used and robust approach for the synthesis of arylboronic esters. The following protocol is adapted from established procedures for the synthesis of 4-aminophenylboronic acid pinacol ester from 4-bromoaniline.[7]
Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (1.78 g, 7.0 mmol) in dioxane (15.0 mL) in a reaction vessel, add potassium acetate (1.71 g, 17.4 mmol).
-
Inert Atmosphere: Deaerate the reaction mixture by bubbling nitrogen gas through it for 30 minutes.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.21 g, 0.3 mmol) to the mixture under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at 100°C for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the dioxane under reduced pressure. Quench the residue with water.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product using column chromatography (e.g., CombiFlash™) with a suitable eluent (e.g., 20% ethyl acetate in hexane) to yield 4-aminophenylboronic acid pinacol ester.[7]
Quantitative Data Summary (Method 1)
| Parameter | Value | Reference |
| Starting Material | 4-bromoaniline | [7] |
| Key Reagents | Bis(pinacolato)diboron, Potassium acetate, PdCl₂(dppf) | [7] |
| Solvent | Dioxane | [7] |
| Temperature | 100°C | [7] |
| Reaction Time | 6 hours | [7] |
| Yield | 50.78% | [7] |
Method 2: Grignard-Based Synthesis with In Situ Protection
A practical and scalable two-step process has been developed for the preparation of 4-aminophenylboronic acid pinacol ester, which has been successfully scaled up to kilogram quantities.[5][8] This method involves the protection of the amino group, followed by a halogen-magnesium exchange and subsequent borylation.
Experimental Protocol:
Step 1: Protection of 4-bromoaniline
-
A mixture of 4-bromoaniline, diphenyl ketone, and boron trifluoride etherate in toluene is refluxed for 12 hours.
-
The solvent is removed by vacuum evaporation.
-
The residue is treated with triethylamine and recrystallized from methanol to afford 4-bromo-N-(diphenylmethylidene)aniline.[5]
Step 2: Borylation and Deprotection
-
Prepare a solution of lithium trialkylmagnesiate (e.g., i-Bu(n-Bu)₂MgLi) by reacting isobutylmagnesium bromide with n-butyllithium at 0°C.
-
Cool the resulting solution to -20°C and add a solution of the protected 4-bromoaniline from Step 1 in dry THF dropwise under a nitrogen atmosphere.
-
Stir the mixture for 1 hour at -20°C, then add trimethyl borate.
-
Continue stirring for another hour at the same temperature.
-
After work-up with ethyl acetate and recrystallization from ethanol, 4-aminophenylboronic acid pinacol ester is obtained as a light yellow solid.[5]
Quantitative Data Summary (Method 2)
| Parameter | Value | Reference |
| Starting Material | 4-bromoaniline | [5] |
| Key Reagents | Diphenyl ketone, BF₃·OEt₂, i-Bu(n-Bu)₂MgLi, Trimethyl borate | [5] |
| Solvent | Toluene, THF | [5] |
| Temperature | Reflux (Step 1), -20°C (Step 2) | [5] |
| Reaction Time | 12 hours (Step 1), ~2 hours (Step 2) | [5] |
| Overall Yield | 70% | [5] |
Visualizing the Synthetic Workflow and Applications
To better illustrate the processes and their significance, the following diagrams outline the experimental workflow and the role of aminophenylboronic acid esters in drug discovery.
Caption: Comparative workflow of two scalable synthesis methods for 4-aminophenylboronic acid pinacol ester.
Caption: Role of aminophenylboronic acid esters in the drug discovery pipeline.
Signaling Pathway Interactions
While aminophenylboronic acid esters are not typically direct modulators of signaling pathways, their derivatives are crucial for creating molecules that do. For example, phenylboronic acid (PBA) has been shown to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42.[9] The amino functionality on the phenyl ring allows for further chemical modifications, enabling the synthesis of a diverse library of compounds for screening against various cellular targets.[1] The ability to readily synthesize these esters on a large scale is, therefore, a critical enabler for the discovery of new drugs that can modulate disease-related signaling pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-Aminosulfonylphenyl)boronic acid
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of (4-Aminosulfonylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Crude samples of this compound can contain several types of impurities. The most common are boroxines, which are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[1] Other potential impurities include starting materials from the synthesis, protodeborylation products (where the boronic acid group is replaced by a hydrogen), and various oxidized or polymerized byproducts.[2] Residual solvents from the reaction or initial purification steps are also frequently present.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for arylboronic acids, including this compound, are recrystallization and acid-base extraction.[3][4] Silica gel column chromatography can also be used, but it can be challenging due to the polarity of the compound and potential for streaking or irreversible adsorption.[4][5]
Q3: Is silica gel chromatography a recommended method for purifying this compound?
A3: While possible, standard silica gel chromatography is often problematic for boronic acids.[4] Issues such as poor separation, tailing of the product peak, and even degradation on the column can occur.[5] If chromatography is necessary, using a modified approach, such as silica gel pre-treated with boric acid or adding a small amount of a modifier like acetic acid to the eluent, may improve results.[3][5]
Q4: How can I avoid the formation of boroxine impurities?
A4: Boroxine formation is a reversible dehydration process. To minimize boroxines, avoid prolonged heating or storage under anhydrous conditions. When analyzing the compound by NMR, dissolving the sample in a coordinating deuterated solvent like methanol-d4 can help break up the anhydride and simplify the spectrum.[1] During workup and purification, ensuring the presence of some water can help maintain the boronic acid form.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The chosen solvent system is not optimal; the compound may be too soluble even at low temperatures. The product may have "oiled out" instead of crystallizing. | Screen a variety of solvent systems. If the compound is highly soluble, consider using an anti-solvent to induce precipitation. If an oil forms, try scratching the inside of the flask or adding a seed crystal to induce crystallization. |
| Product Appears Impure by NMR After Purification (Broad Peaks, Complex Signals) | Boroxine formation is still present. Residual acidic or basic impurities may be complexing with the compound. | Add a drop of D₂O or methanol-d4 to the NMR sample to break up boroxines.[1] Ensure thorough washing during the acid-base extraction to remove all acid or base used. |
| Difficulty with Acid-Base Extraction | Incomplete salt formation or hydrolysis back to the free boronic acid. Emulsion formation during the extraction. | Ensure the pH is sufficiently basic (pH > 10) to fully deprotonate the boronic acid and form the boronate salt. When re-acidifying, lower the pH to < 4 to ensure complete protonation. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
| Product Streaks or Does Not Elute from Silica Gel Column | The compound is highly polar and interacts strongly with the silica gel. The chosen eluent system is not polar enough. | Increase the polarity of the eluent system (e.g., by increasing the methanol percentage in a DCM/MeOH mixture).[3] Consider adding a small amount of acetic acid to the mobile phase to improve peak shape. Alternatively, use a different purification method like recrystallization. |
Experimental Protocols
Method 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the boronic acid functional group to separate it from non-acidic impurities.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M Sodium Hydroxide). The boronic acid will deprotonate to form a water-soluble boronate salt, moving it to the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Wash Organic Layer: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded. Wash the combined aqueous layer with ethyl acetate one more time to remove any remaining non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a mineral acid (e.g., 1 M Hydrochloric Acid) with stirring.[6] Monitor the pH with litmus paper or a pH meter until it is acidic (pH ~2-3).
-
Precipitation & Isolation: The pure this compound will precipitate out of the aqueous solution as a solid.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts. Dry the purified product under vacuum to a constant weight.
Method 2: Purification by Recrystallization
This technique is effective if a solvent system can be identified in which the boronic acid has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Protocol:
-
Solvent Selection: Based on the polar nature of the compound, a polar solvent is recommended. Hot water or an ethanol/water mixture are good starting points.[4][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., hot deionized water). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Data Presentation
The table below summarizes the expected outcomes for the described purification methods.
| Purification Method | Expected Purity | Expected Yield | Advantages | Disadvantages |
| Acid-Base Extraction | >98% | 60-85% | Effective at removing neutral and basic impurities. Scalable. | Requires handling of acids and bases. Potential for emulsion formation. |
| Recrystallization | >95% | 50-80% | Simple procedure. Can yield high-purity crystalline material. | Highly dependent on finding a suitable solvent. Potential for lower yields if the product has some solubility in the cold solvent. |
| Silica Gel Chromatography | Variable (can be >99%) | 30-70% | Can provide very high purity if optimized. | Often problematic for boronic acids (streaking, low recovery).[4][5] Tedious and less scalable. |
Workflow Visualization
Below is a diagram illustrating the logical workflow for selecting a purification strategy for this compound.
Caption: Purification strategy selection workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of Aryl Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of aryl boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude aryl boronic acids?
A1: Crude aryl boronic acids often contain impurities such as boroxines, which are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules. Another common impurity results from protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Residual starting materials and byproducts from the synthesis, including dimers, may also be present.
Q2: How does boroxine formation occur and how can it be reversed?
A2: Boroxine formation is a reversible equilibrium reaction that occurs when three molecules of a boronic acid dehydrate to form a six-membered ring. This process is favored by the removal of water, for instance, by heating in an anhydrous solvent. The presence of electron-donating groups on the aryl ring can also promote boroxine formation. To reverse this process and regenerate the aryl boronic acid, water can be added to the solvent system during recrystallization, which hydrolyzes the boroxine back to the monomeric acid.[1]
Q3: What are the best general-purpose solvents for recrystallizing aryl boronic acids?
A3: The choice of solvent is critical and often substrate-dependent. However, some generally effective solvents and solvent systems for aryl boronic acids include:
-
Single Solvents: Hot water and hot ethanol are frequently used.[2]
-
Mixed Solvents: Mixtures of a solvent in which the aryl boronic acid is soluble (e.g., ethyl acetate, diethyl ether, acetone) and a non-solvent in which it is insoluble (e.g., hexanes, pentane) are very common.[3][4] Recrystallization from benzene, dichloroethane, and ethyl acetate can give good to moderate yields.[5]
Q4: My aryl boronic acid is an oil and won't crystallize. What should I do?
A4: If your aryl boronic acid is an oil, recrystallization may not be a viable option.[5] Alternative purification methods to consider include:
-
Trituration: This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble.
-
Column Chromatography: While aryl boronic acids can be challenging to purify via silica gel chromatography due to their polarity and potential for degradation, it can be successful. Using a less polar stationary phase like neutral alumina or modifying the silica gel may be beneficial.[5]
-
Derivatization: The crude boronic acid can be converted to a more crystalline derivative, such as a diethanolamine adduct, which can then be purified by recrystallization and subsequently hydrolyzed back to the pure boronic acid.[2]
Troubleshooting Guide
Problem 1: Low or No Crystal Formation Upon Cooling
-
Question: I've dissolved my aryl boronic acid in a hot solvent, but no crystals are forming as it cools. What's wrong?
-
Answer: This is a common issue that can arise from several factors:
-
Too much solvent: If the solution is too dilute, the concentration of the aryl boronic acid may not reach its saturation point upon cooling. Solution: Carefully evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
-
Inappropriate solvent: The chosen solvent may not be suitable for your specific aryl boronic acid. Solution: Refer to the solvent selection guide in the experimental protocols section and consider trying a different solvent or solvent system.
-
Problem 2: The Purified Product is Still Impure
-
Question: After recrystallization, my aryl boronic acid still shows impurities by NMR or LC-MS. How can I improve the purity?
-
Answer: If impurities persist after a single recrystallization, consider the following:
-
Perform a second recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.
-
Insoluble impurities: If there were insoluble materials in the hot solution that were not removed, they will contaminate the final product. Solution: Ensure you perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool.
-
Co-crystallization of impurities: The impurity may have similar solubility properties to your desired product. Solution: Try a different recrystallization solvent. Alternatively, an acid-base extraction can be effective for removing neutral organic impurities. This involves dissolving the crude product in an organic solvent, extracting with a basic aqueous solution to form the water-soluble boronate salt, separating the layers, and then acidifying the aqueous layer to precipitate the pure aryl boronic acid.
-
Problem 3: Oiling Out
-
Question: Instead of crystals, my aryl boronic acid is forming an oil in the recrystallization solvent. What should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the solute in the solvent is too high.
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation and allow it to cool slowly again.
-
Change the solvent system: If oiling out persists, a different solvent or solvent mixture is likely needed. Using a larger proportion of the non-solvent in a mixed solvent system can sometimes help.
-
Data Presentation
The success of recrystallization is highly dependent on the specific aryl boronic acid and the impurities present. The following table provides some examples of recrystallization conditions found in the literature. It is important to note that these conditions may require optimization for your specific case.
| Aryl Boronic Acid | Recrystallization Solvent System | Temperature | Yield | Purity |
| (3,4,5-trifluorophenyl)boronic acid | Ethyl acetate / Hexane | Hot (65°C) to RT | 51% (after 3-4 recrystallizations) | >99% |
| 4-Methoxyphenylboronic acid | Water | Hot to RT | N/A | High |
| Phenylboronic acid | Ethanol | Hot to RT | N/A | N/A |
| 4-Formylphenylboronic acid | Water | 10°C | 95% | 99.5% |
| 3-Formylphenylboronic acid | Water | 10°C | 95% | 99.5% |
N/A: Data not available in the cited sources.
Experimental Protocols
General Protocol for Recrystallization of Aryl Boronic Acids
This protocol provides a general workflow for the recrystallization of a solid aryl boronic acid.
-
Solvent Selection:
-
Place a small amount of the crude aryl boronic acid (10-20 mg) into a test tube.
-
Add a few drops of a candidate solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. A large amount of crystalline solid should form.
-
Common solvent systems to screen include water, ethanol, ethyl acetate/hexanes, and acetone/hexanes.
-
-
Dissolution:
-
Place the crude aryl boronic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed receiving flask.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper for a few minutes while continuing to apply vacuum.
-
Transfer the crystals to a watch glass or weighing paper and dry them to a constant weight, either in a desiccator or a vacuum oven at an appropriate temperature.
-
Mandatory Visualization
References
Improving the stability of (4-Aminosulfonylphenyl)boronic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (4-Aminosulfonylphenyl)boronic acid in solution.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
Loss of compound potency over a short period.
-
Appearance of unknown peaks in HPLC analysis.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes and Solutions:
This compound, like other arylboronic acids, is susceptible to degradation in solution, primarily through two pathways: oxidative deboronation and protodeboronation. The rate of degradation is influenced by several factors including pH, temperature, and the presence of oxidative species.
| Factor | Effect on Stability | Recommended Action |
| pH | Degradation rates of arylboronic acids are often pH-dependent. While specific data for this compound is not readily available, related compounds show varying stability profiles across the pH spectrum. | Empirically determine the optimal pH for stability. It is advisable to start with neutral or slightly acidic conditions (pH 5-7) and assess stability. Buffers should be chosen carefully as some buffer components can interact with boronic acids. |
| Oxidative Species | Reactive oxygen species (ROS) can lead to oxidative deboronation, converting the boronic acid to the corresponding phenol (4-aminosulfonylphenol) and boric acid. This is often a major degradation pathway.[1] | Degas solvents to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen or argon). Consider the addition of antioxidants, though their effectiveness should be validated as some can paradoxically accelerate degradation in certain systems.[1] |
| Temperature | Higher temperatures generally accelerate the rate of chemical degradation. | Prepare and store solutions of this compound at reduced temperatures (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles. |
| Light Exposure | Photodegradation can be a concern for some organic molecules. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. |
Experimental Workflow for Troubleshooting Degradation:
References
Technical Support Center: Preventing Protodeboronation in Suzuki Reactions
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome the common yet significant side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., boronic acid, boronic ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes the nucleophilic coupling partner, leading to a reduced yield of the desired cross-coupled product and the formation of a deboronated byproduct, which can complicate purification.[1] This side reaction is particularly problematic for certain substrates, such as electron-deficient arylboronic acids and many heteroaromatic boronic acids, especially those containing nitrogen.[2][3]
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can significantly influence the rate of protodeboronation:
-
Substrate Structure: Electron-deficient arylboronic acids and heteroaromatic boronic acids (e.g., 2-pyridyl) are highly susceptible to protodeboronation.[2][3]
-
Reaction pH: The pH of the reaction medium is a critical factor, as both acid- and base-catalyzed protodeboronation pathways exist. The rate of this side reaction is often minimized at a neutral pH.[1]
-
Choice of Base: The strength and type of base can dramatically affect the rate of protodeboronation. Strong bases can accelerate the decomposition of sensitive boronic acids.[1]
-
Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the extent of protodeboronation.[2]
-
Solvent: The presence of water in the solvent system can act as a proton source for protodeboronation.[1]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired coupling and the undesired protodeboronation.[4]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most common indicator of protodeboronation is a lower-than-expected yield of your desired product, accompanied by the formation of a significant byproduct corresponding to the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂). You can confirm the presence of this byproduct using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the NMR spectrum of your crude reaction mixture to that of the expected protodeboronated byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): Identify the mass of the deboronated compound in your reaction mixture.
Q4: What are MIDA boronates and potassium organotrifluoroborates, and how do they help prevent protodeboronation?
A4: MIDA (N-methyliminodiacetic acid) boronates and potassium organotrifluoroborates are more stable derivatives of boronic acids that serve as "slow-release" sources of the active boronic acid under the reaction conditions.[1] This strategy maintains a low concentration of the reactive and potentially unstable boronic acid in the reaction mixture at any given time, thereby minimizing the rate of protodeboronation relative to the desired Suzuki coupling.[1] These derivatives are often crystalline, air-stable solids, which also makes them easier to handle and store compared to some volatile or unstable boronic acids.[5]
Q5: When should I consider switching to a different phosphine ligand to minimize protodeboronation?
A5: If you observe significant protodeboronation even after optimizing the base and other reaction conditions, changing the phosphine ligand is a logical next step. Bulky, electron-rich ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), can accelerate the rate-limiting steps of the Suzuki catalytic cycle (oxidative addition and reductive elimination).[6] By speeding up the desired cross-coupling reaction, the boronic acid has less time to undergo protodeboronation. However, it is important to note that some bulky phosphine ligands have also been shown to promote palladium-catalyzed protodeboronation, so careful selection and screening are necessary.[4]
Troubleshooting Guides
Problem 1: Low yield of desired product with significant formation of the protodeboronated byproduct.
This is the most common manifestation of the protodeboronation issue. The following troubleshooting guide provides a systematic approach to address this problem.
Data Presentation
Table 1: Comparative Performance of Different Bases in Suzuki-Miyaura Coupling
The choice of base is critical in managing protodeboronation. Weaker bases are generally preferred for sensitive substrates.
| Base | Substrate A (Aryl Bromide) | Substrate B (2-Pyridyl Derivative) | General Remarks |
| K₃PO₄ | High Yield | Good to High Yield | A versatile and often optimal weak base for minimizing protodeboronation with sensitive boronic acids. |
| K₂CO₃ | Good Yield | Moderate to Good Yield | A common and cost-effective choice, but can be less effective than K₃PO₄ for challenging couplings.[7] |
| Cs₂CO₃ | High Yield | High Yield | Often provides excellent yields, but is more expensive. Can be particularly effective in difficult cases.[7] |
| NaOH / KOH | Moderate to High Yield | Low to Moderate Yield | Strong bases that can significantly accelerate protodeboronation, especially with heteroaryl boronic acids.[1] |
| CsF | Good Yield | Good Yield | Can be effective, particularly in anhydrous conditions, and operates through a different activation mechanism. |
Yields are qualitative and highly substrate-dependent. This table serves as a general guideline.
Table 2: Influence of Phosphine Ligands on Suzuki Coupling Yield
The ligand plays a crucial role in accelerating the desired cross-coupling pathway.
| Ligand Class | Specific Ligand | Substrate Type | Typical Yield | Key Features |
| Triarylphosphines | PPh₃ | Simple aryl bromides/iodides | Moderate | The traditional ligand; often insufficient for challenging substrates prone to protodeboronation. |
| Biarylphosphines | SPhos, XPhos | Electron-deficient & hindered aryl/heteroaryl halides | High | Bulky and electron-rich, promoting fast oxidative addition and reductive elimination to outcompete protodeboronation.[6] |
| Ferrocenylphosp. | dppf | Wide range of aryl halides | Good to High | Robust and versatile ligands, often used in challenging couplings. |
Yields are qualitative and dependent on the specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a MIDA Boronate
This protocol is designed as a starting point for challenging couplings where protodeboronation is a major concern.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling Using a Potassium Organotrifluoroborate
This protocol is suitable for a wide range of aryl and heteroaryl trifluoroborates.
-
Reagent Preparation: In a reaction vessel, combine the potassium organotrifluoroborate (1.2 equiv), the aryl halide (1.0 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water or THF/water).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 60-100 °C).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature, and perform an aqueous workup.
-
Purification: Purify the product by column chromatography.
Mandatory Visualizations
Suzuki Catalytic Cycle vs. Protodeboronation Pathway
Experimental Workflow for Optimizing Against Protodeboronation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: (4-Aminosulfonylphenyl)boronic acid in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common reactions involving (4-Aminosulfonylphenyl)boronic acid. The content is designed to help users identify and resolve specific issues encountered during their experiments, with a focus on minimizing common side products.
Section 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. However, when using electron-deficient boronic acids such as this compound, several side reactions can occur, leading to reduced yields and complex purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Suzuki-Miyaura couplings with this compound?
A1: The primary side products are typically:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, yielding benzenesulfonamide. This is often exacerbated by high temperatures, prolonged reaction times, and the presence of water.
-
Homocoupling: The dimerization of this compound to form 4,4'-disulfamoylbiphenyl. This side reaction is often promoted by the presence of oxygen and palladium(II) species.[1][2][3]
-
Dehalogenation: If the coupling partner is an aryl halide, the halogen can be replaced by a hydrogen atom, leading to an undesired arene byproduct.
Q2: Why is this compound prone to these side reactions?
A2: The electron-withdrawing nature of the aminosulfonyl group makes the boronic acid more susceptible to protodeboronation.[4] It also influences the transmetalation step in the catalytic cycle, and under certain conditions, can favor homocoupling.
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, consider the following strategies:
-
Use anhydrous conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation.
-
Employ milder bases: Strong bases can accelerate the decomposition of the boronic acid. Consider using bases like K₃PO₄ or Cs₂CO₃.
-
Optimize reaction temperature and time: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.
-
Use a more stable boronic ester: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA ester, can "slow-release" the boronic acid under the reaction conditions, minimizing its decomposition.
Q4: What are the best practices to avoid homocoupling of the boronic acid?
A4: Homocoupling can be suppressed by:
-
Rigorous degassing: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2] Degas all solvents and the reaction mixture thoroughly with an inert gas like argon or nitrogen.
-
Using a Pd(0) source: Instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider using a Pd(0) source like Pd₂(dba)₃ to avoid the initial presence of Pd(II).[1]
-
Choosing the right ligand: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
If you are observing low yields of your desired cross-coupled product, the following troubleshooting guide can help you identify and address the potential causes.
DOT Script for Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Data Presentation: Side Product Formation
| Side Product | Influencing Factors | Typical Yield Range (if not optimized) | Mitigation Strategy |
| Protodeboronation | High temperature, strong base, excess water, prolonged reaction time | 5-50% | Use milder base (e.g., K₃PO₄), lower temperature, anhydrous solvent, or a boronic ester. |
| Homocoupling | Presence of O₂, use of Pd(II) precatalyst, high catalyst loading | 5-30% | Rigorous degassing, use of Pd(0) source, bulky electron-rich ligands.[1][2] |
| Dehalogenation | Base type, solvent, temperature | Variable | Screen different bases and solvents, optimize temperature. |
Experimental Protocol: Minimized Side Product Suzuki-Miyaura Coupling
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize common side reactions.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely ground, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining 1,4-dioxane and water (e.g., 10:1 dioxane:water).
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Chan-Lam Coupling Reactions
The Chan-Lam coupling provides a valuable route to C-N and C-O bonds. When using this compound, challenges can arise, particularly concerning reaction efficiency and side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the common side products in Chan-Lam couplings with this compound?
A1: The most prevalent side products include:
-
Homocoupling: Similar to Suzuki-Miyaura reactions, the boronic acid can dimerize.
-
Oxidation/Protodeboronation: The boronic acid can be converted to the corresponding phenol (4-hydroxybenzenesulfonamide) or undergo protodeboronation to benzenesulfonamide.
Q2: My Chan-Lam reaction is not proceeding to completion. What are the likely causes?
A2: Several factors can lead to incomplete conversion:
-
Catalyst deactivation: The copper catalyst can be deactivated.
-
Base incompatibility: The choice of base is crucial and can significantly impact the reaction rate.
-
Solvent effects: The reaction is sensitive to the solvent system.
-
Atmosphere: While often run open to air, the optimal oxygen concentration can be important for catalyst turnover.
Troubleshooting Guide: Inefficient Chan-Lam Coupling
This guide provides a systematic approach to troubleshooting inefficient Chan-Lam couplings.
DOT Script for Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for inefficient Chan-Lam couplings.
Experimental Protocol: Optimized Chan-Lam N-Arylation
This protocol provides a starting point for the N-arylation of a primary sulfonamide with an arylboronic acid, based on optimized conditions for sulfonamides.[5]
Materials:
-
Primary sulfonamide (1.0 equiv)
-
This compound (1.5 equiv)
-
Cu(OAc)₂ (20 mol%)
-
KOt-Bu (2.0 equiv)
-
Ethanol
-
Water
Procedure:
-
To a reaction vial, add the primary sulfonamide, this compound, Cu(OAc)₂, and KOt-Bu.
-
Add ethanol as the solvent (to a concentration of ~0.1 M).
-
Add 10 equivalents of water.
-
Seal the vial and place it under an oxygen atmosphere (e.g., via a balloon).
-
Stir the reaction mixture at 60 °C for 18 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Section 3: Boronic Acid Catalyzed Amide Bond Formation
This compound can potentially act as a catalyst for the direct amidation of carboxylic acids and amines. In this context, the boronic acid facilitates the dehydration process.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in amide bond formation?
A1: It acts as a Lewis acid catalyst, activating the carboxylic acid towards nucleophilic attack by the amine. The reaction proceeds through the formation of an acyloxyboron intermediate.[6] The primary byproduct of the reaction itself is water.
Q2: What are the common issues when using a boronic acid as an amidation catalyst?
A2: The main challenges are:
-
Catalyst deactivation: The boronic acid can form an inactive trimeric anhydride called a boroxine through self-condensation.[6] It can also be deactivated by coordination with the amine substrate.[6]
-
Water removal: The reaction is an equilibrium, and the water produced must be removed to drive the reaction to completion.[6]
-
Anhydride formation: The carboxylic acid can form a symmetric anhydride, which can also react but represents a competing pathway.[6]
Troubleshooting Guide: Inefficient Boronic Acid Catalyzed Amidation
This guide provides steps to address common problems in boronic acid-catalyzed amidation.
DOT Script for Troubleshooting Workflow:
Figure 3: Troubleshooting workflow for boronic acid catalyzed amidation.
Experimental Protocol: General Boronic Acid Catalyzed Amidation
This is a general protocol for the amidation of a carboxylic acid and an amine using a boronic acid catalyst.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
This compound (or other boronic acid catalyst, 1-10 mol%)
-
Toluene or other suitable azeotropic solvent
-
Molecular sieves (4Å) or Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap (or containing activated molecular sieves), add the carboxylic acid, amine, and boronic acid catalyst.
-
Add the solvent (e.g., toluene).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by observing water collection in the Dean-Stark trap and by TLC or LC-MS analysis of the reaction mixture.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture (if molecular sieves were used) and concentrate the filtrate.
-
Purify the crude amide by extraction, crystallization, or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in (4-Aminosulfonylphenyl)boronic acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in reactions involving (4-Aminosulfonylphenyl)boronic acid, a key building block in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during Suzuki-Miyaura cross-coupling and amide bond formation reactions with this compound.
Suzuki-Miyaura Coupling Reactions
This compound is an electron-deficient boronic acid, which can present unique challenges in Suzuki-Miyaura coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity and Choice: The selection and activity of the palladium catalyst are critical.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.
-
Ligand Selection: For electron-deficient boronic acids, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective than traditional ligands like triphenylphosphine (PPh₃). These ligands can promote the challenging transmetalation and reductive elimination steps.
-
Pre-catalyst Choice: Consider using modern, air-stable pre-catalysts like Buchwald's G3 or G4 palladacycles for more reliable generation of the active Pd(0) catalyst.
-
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.
-
Stronger, non-nucleophilic bases are often required for electron-deficient boronic acids. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
The base should be finely powdered and anhydrous, especially when running the reaction in non-aqueous solvents.
-
-
Solvent System: The polarity and composition of the solvent can influence the solubility of reagents and the reaction rate.
-
Aprotic polar solvents like dioxane, DMF, or THF, often in combination with water, are commonly used. The ratio of organic solvent to water should be optimized.
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Ensure solvents are anhydrous (when required) and thoroughly degassed to prevent catalyst deactivation and side reactions.
-
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessive heat can cause decomposition of the starting materials, catalyst, or product. The optimal temperature should be determined empirically, typically ranging from 80-120 °C.
Q2: I am observing significant amounts of side products in my reaction mixture. What are the likely culprits and how can I minimize them?
A2: The formation of side products is a common cause of low yields. The two most prevalent side reactions with boronic acids are protodeboronation and homocoupling.
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Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Electron-deficient boronic acids like this compound are particularly susceptible to this side reaction.
-
Mitigation Strategies:
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Use Anhydrous Conditions: Water is a primary proton source for this reaction. Using anhydrous solvents and reagents can significantly reduce protodeboronation.
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Employ Milder Bases: If aqueous conditions are necessary, consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Use Boronic Esters: Converting the boronic acid to a more stable pinacol ester (Bpin) or MIDA ester can protect it from premature decomposition. The boronic acid is then generated in situ during the reaction.
-
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl species.
-
Mitigation Strategies:
-
Ensure an Inert Atmosphere: Oxygen can promote the oxidation of the Pd(0) catalyst to Pd(II), which can catalyze homocoupling. Rigorous degassing of the reaction mixture is crucial.
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) can sometimes suppress homocoupling of the more valuable coupling partner.
-
-
Data Presentation: Impact of Reaction Conditions on Suzuki-Miyaura Coupling Yields
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of electron-deficient arylboronic acids with various aryl bromides under different conditions. This data can serve as a guide for optimizing your reaction with this compound.
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 80-90 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O | 90 | 24 | 60-75 |
| 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 16 | 70-85 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-Amyl Alcohol | 110 | 12 | 90-98 |
Experimental Protocols
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk tube or microwave vial with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl bromide, and potassium phosphate.
-
Seal the tube with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Under a positive flow of argon, add the palladium pre-catalyst.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Amide Bond Formation Reactions
While not a direct amide-forming reagent itself, this compound can be a substrate in Chan-Lam type C-N cross-coupling reactions to form N-aryl sulfonamides.
Q3: I am attempting to synthesize an N-aryl sulfonamide from this compound and an aniline derivative but am getting low yields. What are the key parameters to optimize for this Chan-Lam amination?
A3: The Chan-Lam coupling presents a different set of challenges compared to Suzuki-Miyaura reactions. Low yields in the amination of this compound are often related to the catalyst system, reaction conditions, and substrate reactivity.
-
Catalyst and Oxidant: This reaction is typically catalyzed by copper salts.
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst.
-
Oxidant: The reaction requires an oxidant to regenerate the active Cu(II) species. Often, air (oxygen) is sufficient, and the reaction can be run open to the atmosphere.
-
-
Base and Solvent:
-
Base: A base is often required to facilitate the reaction. Tertiary amines like triethylamine (Et₃N) or pyridine are commonly used.
-
Solvent: Dichloromethane (DCM) or methanol are frequently used solvents for this transformation.
-
-
Substrate Reactivity:
-
Aniline Electronics: Electron-rich anilines tend to react more readily than electron-deficient ones. For less reactive anilines, higher temperatures or longer reaction times may be necessary.
-
Side Reactions: As with Suzuki coupling, protodeboronation of the boronic acid can be a competing side reaction.
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This protocol provides a starting point for the copper-catalyzed amination of this compound with an aniline.
Materials:
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This compound (1.0 equiv.)
-
Aniline derivative (1.2 equiv.)
-
Copper(II) acetate (Cu(OAc)₂) (1.1 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
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Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a round-bottom flask, add this compound, the aniline derivative, and copper(II) acetate.
-
Add dichloromethane as the solvent.
-
Add triethylamine to the mixture.
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Stir the reaction mixture at room temperature, open to the air.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble copper salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Mandatory Visualizations
Diagrams for Troubleshooting and Workflows
Storage and handling guidelines for boronic acids to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines on the proper storage and handling of boronic acids to prevent degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for boronic acids?
A1: Boronic acids are susceptible to three main degradation pathways:
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Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often catalyzed by acidic or basic conditions and the presence of moisture.
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Oxidation: The boronic acid group can be oxidized, particularly in the presence of air or other oxidizing agents, leading to the formation of phenols and boric acid. This degradation is a significant concern in biological applications.
-
Boroxine Formation: Three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimer called a boroxine. This is often a reversible process in the presence of water, but it can complicate reaction stoichiometry and solubility.
Q2: What are the ideal storage conditions for solid boronic acids?
A2: To ensure long-term stability, solid boronic acids should be stored under the following conditions:
| Parameter | Condition | Rationale |
| Temperature | Refrigerated (2-8°C) or frozen (-20°C) | Minimizes degradation rates. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Prevents oxidation. |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis and protodeboronation. |
| Light | Protected from light | Prevents potential light-induced degradation. |
Q3: My boronic acid appears oily or has clumped together. Is it still usable?
A3: The oily or clumpy appearance is likely due to the formation of boroxines (cyclic trimers) through the loss of water. For many applications, such as Suzuki-Miyaura coupling, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly. However, this can affect the stoichiometry of your reaction. If you suspect boroxine formation is causing issues with solubility or reactivity, adding a controlled amount of water can help to shift the equilibrium back towards the monomeric boronic acid.
Q4: How can I improve the stability of my boronic acid in solution?
A4: For storing boronic acids in solution, the following is recommended:
| Parameter | Condition | Rationale |
| Temperature | -20°C for short-term (1 month) or -80°C for long-term (6 months) | Significantly slows degradation in solution. |
| Solvent | Anhydrous, degassed solvents | Minimizes water available for hydrolysis and removes oxygen to prevent oxidation. |
| Atmosphere | Stored under an inert atmosphere (Nitrogen or Argon) | Protects against oxidation. |
Q5: What are boronate esters, and how do they enhance stability?
A5: Boronate esters are formed by reacting a boronic acid with a diol. This conversion protects the boronic acid functional group. Common examples include pinacol esters and MIDA (N-methyliminodiacetic acid) esters. They offer enhanced stability by:
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Preventing Protodeboronation and Oxidation: The protecting group sterically hinders and electronically deactivates the boron center, making it less susceptible to degradation.
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Improving Handling: Many boronate esters are crystalline solids that are easier to handle and purify than the corresponding boronic acids.
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Controlled Release: MIDA boronates are particularly stable and can release the active boronic acid in a slow and controlled manner under specific reaction conditions, which is beneficial when working with unstable boronic acids.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause: Degradation of the boronic acid before or during the reaction.
Troubleshooting Steps:
-
Verify Boronic Acid Quality:
-
Check the appearance of your solid boronic acid. If it appears discolored or degraded, consider purifying it or using a fresh batch.
-
Analyze the boronic acid by NMR to assess its purity and check for signs of degradation products.
-
-
Optimize Reaction Conditions:
-
Use Anhydrous and Degassed Solvents: Traces of water can promote protodeboronation, and oxygen can lead to oxidative degradation and homocoupling of the boronic acid.
-
Select the Appropriate Base: Strong bases can accelerate protodeboronation. Consider using a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KF) or running the reaction under anhydrous conditions if possible.
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Control the Temperature: High temperatures can increase the rate of degradation. If possible, run the reaction at a lower temperature.
-
-
Employ a More Stable Boronic Acid Derivative:
-
Consider using the corresponding pinacol or MIDA boronate ester, which are generally more stable under reaction conditions.
-
Issue 2: Inconsistent Reaction Results
Possible Cause: Variable quality of the boronic acid due to improper storage or handling.
Troubleshooting Workflow:
Quantitative Stability Data
The stability of boronic acids is highly dependent on their structure and the conditions to which they are exposed. The following tables provide a summary of available quantitative data.
Table 1: Half-lives of Various Arylboronic Acids under Basic Conditions
| Arylboronic Acid | Half-life (t₁/₂) at 70°C, pH > 13 (in 50% aq. dioxane) |
| Pentafluorophenylboronic acid | < 3 ms |
| 2,6-Difluorophenylboronic acid | ~5 s |
| 2-Pyridylboronic acid | 27 s (at pH 7) |
| Phenylboronic acid | ~ 6.5 months |
Data sourced from kinetic studies on protodeboronation.
Table 2: Oxidative Stability of Phenylboronic Acid Derivatives
| Compound | Second-Order Rate Constant (k_obs) with H₂O₂ at pH 7.4 | Relative Stability vs. Phenylboronic Acid |
| Phenylboronic acid (PBA) | ~50 M⁻¹s⁻¹ | 1x |
| A boralactone derivative | ~0.005 M⁻¹s⁻¹ | 10,000x more stable |
This data highlights how structural modifications can dramatically increase oxidative stability.
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction under an Inert Atmosphere
This protocol is essential for handling boronic acids, especially when they are in solution or used in reactions sensitive to air and moisture.
Detailed Steps:
-
Glassware Preparation: Assemble all necessary glassware (e.g., round-bottom flask with a stir bar) and flame-dry it under vacuum or oven-dry it at >120°C for several hours.
-
Inerting the Flask: While the glassware is still hot, attach it to a Schlenk line or use a balloon filled with an inert gas (Argon or Nitrogen) to flush the flask. Allow it to cool to room temperature under a positive pressure of the inert gas.
-
Adding Reagents:
-
Solids: For less sensitive solids, they can be added quickly through a powder funnel under a positive flow of inert gas. For highly sensitive solids, use a solid addition tube or add them inside a glovebox.
-
Liquids: Use dry syringes to transfer anhydrous, degassed solvents and liquid reagents through the rubber septum.
-
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be achieved by keeping the inert gas balloon attached to the flask.
Protocol 2: General Procedure for Deprotection of Pinacol Boronate Esters
This protocol describes a common method to hydrolyze a stable pinacol boronate ester back to the active boronic acid.
Materials:
-
Pinacol boronate ester
-
Diethanolamine
-
Diethyl ether (or other suitable organic solvent)
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Transesterification:
-
Dissolve the pinacol boronate ester in diethyl ether.
-
Add diethanolamine (1.1 equivalents) to the solution. A white precipitate of the diethanolamine-boronate adduct should form.
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Collect the precipitate by vacuum filtration and wash it with cold ether.
-
-
Hydrolysis:
-
Suspend the collected diethanolamine-boronate adduct in diethyl ether.
-
Add 0.1 M HCl and stir vigorously for about 20 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the boronic acid.
-
Note: For unstable boronic acids, it is advisable to trap the deprotected boronic acid in situ as another derivative or use it immediately in the next reaction step.
Technical Support Center: Purification of Boronic Acids via Diethanolamine Adduct Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of boronic acids utilizing diethanolamine adduct formation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formation of the diethanolamine adduct, its isolation, and the subsequent hydrolysis to recover the purified boronic acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Precipitation of Diethanolamine Adduct | The boronic acid is too polar, making the diethanolamine adduct soluble in the chosen solvent. | Try using a less polar solvent system. A mixture of a non-polar solvent (like hexanes or toluene) with a minimal amount of a slightly more polar solvent (like diethyl ether or ethyl acetate) can be effective. Cooling the reaction mixture can also induce precipitation. |
| The concentration of the crude boronic acid is too low. | Concentrate the solution of the crude boronic acid before adding diethanolamine. | |
| The crude boronic acid contains impurities that inhibit crystallization. | Attempt a preliminary purification step, such as a quick filtration through a plug of silica gel, before adduct formation. | |
| Formation of an Oil or Sticky Solid Instead of a Crystalline Precipitate | The diethanolamine adduct of the specific boronic acid is not crystalline under the current conditions. | Try trituration with a non-polar solvent like hexanes to induce solidification. Sonication can also be beneficial. Seeding with a small crystal of the adduct, if available, can promote crystallization. |
| Residual solvents or impurities are present. | Ensure the crude boronic acid is as dry as possible before adding diethanolamine. Washing the oily product with a cold, non-polar solvent may help remove impurities and induce crystallization. | |
| Low Yield of Purified Boronic Acid After Hydrolysis | Incomplete hydrolysis of the diethanolamine adduct. | Ensure sufficient acid (e.g., 0.1 M to 0.5 M HCl) is used and allow for adequate stirring time. Monitor the reaction by TLC to confirm the complete disappearance of the adduct. |
| The purified boronic acid has some solubility in the aqueous layer. | Perform multiple extractions (at least three) with an organic solvent like ethyl acetate to maximize recovery from the aqueous phase. | |
| Decomposition of the boronic acid during workup. | Boronic acids can be sensitive to heat and strong acids. Avoid high temperatures during solvent removal and use mild acidic conditions for hydrolysis. For particularly unstable boronic acids, consider alternative purification methods. | |
| Contamination of Final Product with Diethanolamine | Inefficient removal of diethanolamine during the workup. | After hydrolysis and extraction into an organic solvent, wash the organic layer with a saturated solution of boric acid. The boric acid will complex with the diethanolamine, pulling it into the aqueous phase. |
| Incomplete hydrolysis of the adduct. | As mentioned above, ensure complete hydrolysis with adequate acid and reaction time. |
Frequently Asked Questions (FAQs)
1. What is the main advantage of purifying boronic acids via their diethanolamine adducts?
The primary advantage is the formation of stable, often crystalline, adducts (also known as DABO boronates). This allows for easy isolation and purification of the boronic acid from impurities that may not form a stable, insoluble adduct. These adducts are also generally more stable to air and moisture than the free boronic acids, making them easier to handle and store.
2. Will this purification method work for all types of boronic acids?
This method is most effective for boronic acids that are not excessively polar. For very polar boronic acids, the diethanolamine adduct may be soluble in the reaction solvent, preventing its precipitation and isolation.
3. What solvents are typically used for the formation and precipitation of the diethanolamine adduct?
Non-polar solvents are generally preferred to facilitate the precipitation of the typically more polar diethanolamine adduct. Common choices include diethyl ether, toluene, or mixtures of hexanes and ethyl acetate.
4. How can I recover the pure boronic acid from the diethanolamine adduct?
The pure boronic acid can be recovered by hydrolyzing the adduct with a mild acid, such as 0.1 M or 0.5 M hydrochloric acid. The hydrolysis is typically performed in a biphasic system (e.g., diethyl ether and water), and the liberated boronic acid is then extracted into the organic layer.
5. My boronic acid is very sensitive and degrades easily. Is this a suitable purification method?
The formation and hydrolysis of the diethanolamine adduct are generally mild procedures. However, if your boronic acid is particularly sensitive to even mild acidic conditions, you may need to consider alternative purification methods such as chromatography on C18-functionalized silica gel or conversion to other stable derivatives like MIDA boronates.
Experimental Protocols
Protocol 1: Formation of the Diethanolamine Adduct
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
Crude boronic acid
-
Diethanolamine (1.0 - 1.1 equivalents)
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
With stirring, add diethanolamine (1.0 - 1.1 equivalents) dropwise to the solution.
-
Continue stirring at room temperature. The diethanolamine adduct should start to precipitate, often as a white solid. The precipitation time can vary from a few minutes to several hours.
-
If precipitation is slow, try cooling the mixture in an ice bath or gently scratching the inside of the flask with a glass rod.
-
Once precipitation is complete, collect the solid adduct by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the adduct under vacuum.
Protocol 2: Hydrolysis of the Diethanolamine Adduct to Yield the Purified Boronic Acid
Materials:
-
Boronic acid diethanolamine adduct
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
0.1 M Hydrochloric Acid (HCl)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Suspend the boronic acid diethanolamine adduct in a biphasic mixture of diethyl ether and 0.1 M HCl.
-
Stir the mixture vigorously until the solid adduct completely dissolves, indicating that hydrolysis is complete. This may take from 20 minutes to a few hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with fresh portions of diethyl ether.
-
Combine all the organic layers.
-
Wash the combined organic layers with brine (saturated aqueous sodium chloride solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified boronic acid.
Quantitative Data
The yield of the diethanolamine adduct formation and the final purified boronic acid can vary significantly depending on the structure of the boronic acid and the purity of the crude material. Below is a table summarizing some reported yields.
| Boronic Acid | Adduct Formation Yield | Final Yield After Hydrolysis | Reference |
| 2-Benzofuranylboronic acid | 99% | Not reported | |
| Phenylboronic acid (from pinacol ester) | Not reported | 99% (two steps) | |
| Various alkylboronic acids (from pinacol esters) | High (qualitative) | 70-98% (two steps) | |
| Dipeptidyl boronic acid | ~65% | Not applicable (prodrug synthesis) |
Note: The yields are highly substrate-dependent, and the conditions may require optimization for each specific case.
Visualizations
Experimental Workflow for Boronic Acid Purification
Caption: Workflow for the purification of boronic acids.
Troubleshooting Logic for Adduct Precipitation
Caption: Troubleshooting logic for adduct precipitation.
Technical Support Center: Suppressing Impurities from Phosphorus Ligands in Suzuki Coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and mitigating the impact of phosphorus ligand impurities in Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in phosphorus ligands?
The most prevalent impurity in phosphine ligands is the corresponding phosphine oxide (R₃P=O). This oxidation can occur during synthesis, purification, or storage. Other potential impurities include residual solvents, starting materials from the ligand synthesis, and byproducts from ligand degradation pathways. For arylphosphines, P-C bond cleavage can lead to the formation of other phosphine species.
Q2: How can impurities in phosphorus ligands negatively impact my Suzuki coupling reaction?
Impurities can have several detrimental effects on Suzuki coupling reactions:
-
Reduced Catalytic Activity: Phosphine oxides can coordinate to the palladium center, potentially altering the electronic properties and steric environment of the active catalyst, or in some cases, inhibiting the reaction.
-
Lower Yields and Poor Reproducibility: The presence of impurities can lead to lower yields of the desired product and inconsistent results between batches.
-
Formation of Side Products: Impurities can promote side reactions, such as the homocoupling of boronic acids. In some cases, the ligand itself can be a source of impurities in the final product, for example, through the formation of biaryl phosphine oxides.
-
Catalyst Decomposition: Certain impurities can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.
Q3: How can I detect and quantify impurities in my phosphine ligands?
The most effective method for detecting and quantifying phosphorus-containing impurities is ³¹P NMR spectroscopy. This technique provides a distinct signal for the phosphine and its corresponding oxide, allowing for the determination of their relative concentrations and thus the purity of the ligand. The chemical shift of the phosphine oxide will be different from the parent phosphine. Other analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis, especially for non-phosphorus impurities.
Q4: What are the best practices for storing and handling phosphorus ligands to minimize impurity formation?
To prevent oxidation and degradation, phosphorus ligands, especially electron-rich alkylphosphines, should be handled and stored under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store them in a glovebox or in sealed containers under an inert gas. Avoid prolonged exposure to air and moisture. Using fresh or purified ligands is crucial for sensitive coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered in Suzuki coupling reactions that may be related to impurities in phosphorus ligands.
| Problem | Potential Cause Related to Ligand Impurity | Recommended Solution |
| Low or No Reaction Yield | Oxidized Ligand: A significant portion of the phosphine ligand has been oxidized to the corresponding phosphine oxide, reducing the concentration of the active ligand. | 1. Check the purity of the ligand using ³¹P NMR. 2. Purify the ligand by recrystallization or precipitation to remove phosphine oxides. 3. Use a fresh batch of the ligand that has been properly stored. |
| Inconsistent Reaction Results / Poor Reproducibility | Variable Ligand Purity: The level of impurities in the ligand varies between different batches or even within the same batch over time. | 1. Standardize the ligand purification protocol before use. 2. Implement strict storage and handling procedures for all phosphine ligands. 3. Always use ligands of known and consistent purity for critical reactions. |
| Formation of Unexpected Side Products (e.g., Homocoupling) | Inactive Catalyst Species: The presence of phosphine oxides or other impurities may alter the catalyst's properties, favoring side reactions like the homocoupling of boronic acids. | 1. Ensure high purity of the phosphine ligand. 2. Thoroughly degas the reaction mixture to remove oxygen, which can also promote homocoupling. 3. Consider using a Pd(0) source directly to minimize side reactions that can occur during the in-situ reduction of Pd(II) precatalysts. |
| Catalyst Decomposition (Formation of Palladium Black) | Ligand Degradation: Impurities may accelerate the degradation of the ligand and the palladium complex, leading to the precipitation of palladium black. | 1. Use a highly pure ligand. 2. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) to stabilize the catalytic species. 3. Optimize reaction temperature, as higher temperatures can sometimes lead to faster catalyst decomposition. |
| Formation of Biaryl Phosphine Oxide Byproduct | Ligand Participation in the Reaction: In some cases, the phosphine ligand itself can react to form byproducts like biaryl phosphine oxides, which can be difficult to remove from the desired product. | 1. Careful selection of the phosphine ligand is crucial. Bulky, electron-rich ligands are often less prone to such side reactions. 2. Optimize reaction conditions (temperature, base, solvent) to minimize ligand-derived side product formation. |
Data Presentation
Illustrative Effect of Phosphine Oxide Impurity on Suzuki Coupling Yield
The following table provides representative data illustrating the potential impact of triphenylphosphine oxide (TPPO) impurity on the yield of a model Suzuki coupling reaction. Note: This data is illustrative and the actual effect will vary depending on the specific substrates, ligand, and reaction conditions.
| Entry | Phosphine Ligand | TPPO Impurity (% mol) | Reaction Yield (%) |
| 1 | Triphenylphosphine | 0 | 95 |
| 2 | Triphenylphosphine | 5 | 82 |
| 3 | Triphenylphosphine | 10 | 65 |
| 4 | Triphenylphosphine | 20 | 40 |
Experimental Protocols
Protocol 1: Analysis of Phosphine Ligand Purity by ³¹P NMR Spectroscopy
This protocol outlines the general procedure for determining the purity of a phosphine ligand.
Materials:
-
Phosphine ligand sample (10-20 mg)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆), free of oxygen
-
Internal standard (optional, e.g., triphenyl phosphate)
-
NMR tube with a sealable cap
Procedure:
-
In an inert atmosphere (glovebox), accurately weigh the phosphine ligand and the internal standard (if used) into a clean, dry vial.
-
Add the deuterated solvent (approx. 0.5-0.7 mL) to dissolve the sample.
-
Transfer the solution to an NMR tube and seal the tube.
-
Acquire a quantitative ³¹P{¹H} NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of the phosphorus nuclei being analyzed) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.
-
Integrate the signals corresponding to the phosphine and the phosphine oxide. The chemical shift of the phosphine oxide will typically be downfield from the corresponding phosphine.
-
Calculate the purity by comparing the integration values.
Protocol 2: Removal of Phosphine Oxide Impurities by Precipitation with Zinc Chloride
This method is effective for the removal of triphenylphosphine oxide (TPPO) and can be adapted for other phosphine oxides that form insoluble complexes with ZnCl₂.
Materials:
-
Crude phosphine ligand containing phosphine oxide
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous ethanol or other suitable polar solvent
Procedure:
-
Dissolve the crude phosphine ligand in a minimal amount of warm anhydrous ethanol.
-
In a separate flask, prepare a solution of ZnCl₂ (1.1 equivalents relative to the estimated amount of phosphine oxide) in warm anhydrous ethanol.
-
Slowly add the ZnCl₂ solution to the stirred solution of the phosphine ligand.
-
A white precipitate of the [ZnCl₂(phosphine oxide)₂] complex should form.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the precipitate with a small amount of cold, anhydrous ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the purified phosphine ligand.
-
Verify the purity of the recovered ligand by ³¹P NMR.
Protocol 3: A General Protocol for Suzuki-Miyaura Coupling using a Purified Phosphine Ligand
This protocol provides a general workflow for a Suzuki-Miyaura coupling reaction, emphasizing the steps where ligand purity is critical.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 0.01-0.05 mmol)
-
Purified phosphine ligand (0.01-0.1 mmol, maintain desired Pd:ligand ratio)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF/water mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid, and base.
-
Catalyst Preparation: In a separate vial, also under an inert atmosphere, add the palladium precatalyst and the purified phosphine ligand. Dissolve them in a small amount of the reaction solvent.
-
Solvent Addition: Add the degassed solvent to the Schlenk flask containing the substrates and base. Stir the mixture to ensure good mixing.
-
Catalyst Addition: Transfer the prepared catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Troubleshooting Workflow for Ligand Impurity Issues
Caption: A workflow diagram for troubleshooting low yields and other issues in Suzuki coupling reactions, with a focus on identifying and addressing problems related to phosphine ligand purity.
Experimental Workflow for Ligand Purification and Suzuki Coupling
Caption: A systematic experimental workflow for ensuring phosphine ligand purity and its successful application in a Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Synthesis of Aminoboronic Acids
Welcome to the technical support center for aminoboronic acid synthesis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of aminoboronic acids and their derivatives.
Q1: I am observing very low or no yield of my desired aminoboronic acid derivative. What are the potential causes and solutions?
A1: Low yields in aminoboronic acid synthesis are a common issue stemming from the inherent instability of the target molecule and intermediates.[1] The primary causes include cleavage of the carbon-boron (C-B) bond, inappropriate protecting group strategy, and instability of intermediates.
Potential Causes & Solutions:
-
C-B Bond Cleavage: The electron-deficient boron atom can form an intramolecular adduct with the amino group, which can lead to protonation at the carbon and subsequent cleavage of the C-B bond.[1][2]
-
Solution: Ensure the amino group is adequately protected throughout the synthesis. The use of robust protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) is essential.[1]
-
-
Instability of Intermediates: Certain synthetic routes generate intermediates that are unstable under the reaction conditions. For example, some α-isocyanoboronic esters have shown instability under basic conditions, leading to low yields.[1]
-
Solution: Carefully review the stability of your chosen intermediates under the planned reaction conditions. It may be necessary to switch to a different synthetic strategy, such as the nucleophilic borylation of imines, which has proven to be a very efficient approach.[1]
-
-
Oxidative Deboronation: Boronic acids are susceptible to rapid oxidative deboronation, especially in the presence of reactive oxygen species.[3]
-
Solution: Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents to minimize exposure to oxygen.
-
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. It is a common source of impurities.[4]
-
Solution: Control the pH and minimize the presence of water during the reaction and workup. Using boronic esters, such as the pinacol ester, can enhance stability against protodeboronation.[5]
-
Q2: My final product is impure, and I'm struggling with purification. What are the best strategies?
A2: The isolation and purification of aminoboronic acids is a significant practical challenge.[6][7] Standard purification techniques like silica gel chromatography are often problematic.[4]
Common Purification Issues & Recommended Strategies:
-
Interaction with Silica Gel: Free boronic acids tend to stick to or decompose on standard silica gel columns.[4]
-
Strategy 1 (Boronic Esters): Convert the boronic acid to a more stable and less polar ester (e.g., pinacol boronate) before chromatography. These are generally more compatible with normal-phase chromatography.[5]
-
Strategy 2 (Reverse-Phase Chromatography): C18 reverse-phase chromatography can be effective, although some compounds may still streak or have poor solubility in common solvent systems like ACN/water.[4]
-
-
Formation of Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines. These can complicate NMR spectra and purification.
-
Strategy: Boroxine formation is reversible. To regenerate the boronic acid, dissolve the sample in a solvent system containing water or perform an aqueous workup.
-
-
Co-eluting Impurities: Protodeboronation byproducts are a frequent impurity and can be difficult to separate.[4]
-
Strategy 1 (Acid/Base Extraction): If the pKa values of your product and the impurity are sufficiently different, an acid/base extraction can be an effective purification step.[4]
-
Strategy 2 (Diethanolamine Adduct Formation): Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that precipitates from non-polar solvents, leaving impurities behind. The free boronic acid can be recovered by treatment with an acid or by stirring with a saturated boric acid solution.[4][8]
-
Strategy 3 (Recrystallization): While challenging, recrystallization from hot water or ethanol has been successful for some aryl boronic acids.[8]
-
Q3: My aminoboronic ester is decomposing during workup or purification. How can I improve its stability?
A3: The stability of boronic esters is a critical factor for successful synthesis. Hydrolysis is a primary concern, especially with common esters like the pinacol boronate (Bpin), as the formation is reversible in the presence of water.[5][9]
Stabilization Strategies:
-
Choice of Diol: The hydrolytic stability of a boronic ester is highly dependent on the diol used for protection. While pinacol is common, other diols can offer greater stability.
-
Solution: For enhanced stability during reactions and purification, consider using more sterically hindered diols. Boronic esters derived from (1,1'-bicyclohexyl)-1,1'-diol have shown exceptional stability to hydrolysis.[9]
-
-
Aqueous Conditions: Avoid prolonged exposure to water, especially under acidic or basic conditions, which can catalyze hydrolysis.
-
Solution: Use anhydrous solvents and perform aqueous workups quickly at low temperatures. Ensure organic extracts are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.
-
-
Intramolecular Coordination: Creating a stable intramolecular ester, such as in a benzoxaborole scaffold, can significantly modulate the reactivity and improve the metabolic stability of the boronic acid.[3]
Frequently Asked Questions (FAQs)
Q1: Why are protecting groups essential in aminoboronic acid synthesis?
A1: Protecting groups are crucial for two main reasons. First, the free amino group can react with electrophilic boron reagents or intermediates. Second, the nitrogen can form an intramolecular adduct with the electron-deficient boron atom, leading to instability and C-B bond cleavage.[1][2] Therefore, protecting the amino group is a standard and necessary practice to prevent these side reactions and ensure the stability of the molecule throughout the synthetic sequence.[1]
Q2: What are the most common protecting groups for the amino and boronic acid moieties?
A2: The choice of protecting group is critical and depends on the specific reaction conditions and the desired stability.
-
For the Amino Group: N-Boc (tert-butoxycarbonyl) and N-Cbz (carboxybenzyl) are widely used due to their stability under various conditions and well-established deprotection protocols.[1][10] Chiral auxiliaries, such as N-sulfinyl or N-phosphinyl groups, can also be used to induce stereoselectivity in asymmetric syntheses.[1]
-
For the Boronic Acid Group: The boronic acid is typically protected as an ester to improve stability and facilitate purification.[5] Common choices are summarized in the table below.
| Protecting Group | Structure | Key Features & Stability | Common Deprotection Conditions |
| Pinacol (Bpin) | Boronate ester with pinacol | Most common surrogate. Offers good stability for chromatography but is susceptible to hydrolysis.[5][9] | Acidic hydrolysis (e.g., HCl); Oxidative cleavage (e.g., NaIO₄); Transesterification. |
| Diethanolamine | Intramolecular dative bond | Forms stable, crystalline adducts useful for purification.[4][8] | Mild acid (e.g., saturated boric acid solution) or aqueous workup.[4] |
| MIDA | N-methyliminodiacetic acid | Highly stable, crystalline solids. Inert to Suzuki-Miyaura cross-coupling conditions. | Mild aqueous base (e.g., NaOH, NaHCO₃) or acidic conditions. |
Q3: What are boroxines and how can their formation be minimized?
A3: Boroxines are stable, six-membered rings formed from the intermolecular dehydration of three boronic acid molecules. Their formation is a common event when handling or storing boronic acids, particularly in their solid state or in anhydrous non-polar solvents. While they are stable, their presence can complicate characterization (e.g., NMR, mass spectrometry) and reactivity.
-
Minimization & Reversal: Boroxine formation is an equilibrium process. To minimize their formation during workup, avoid overly harsh drying conditions or prolonged storage in a completely anhydrous state. To reverse the formation and regenerate the free boronic acid, simply add water or a protic solvent like methanol. The equilibrium will shift back towards the monomeric boronic acid.
Experimental Protocols
Protocol 1: General Synthesis of an α-Aminoboronic Ester via Copper-Catalyzed Borylation of an Imine
This protocol is adapted from enantioselective methods for forming C-B bonds.[1][2]
-
Imine Formation: In a flame-dried flask under an inert atmosphere (N₂), dissolve the starting aldehyde (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂). Add the desired amine (e.g., an N-sulfinylamine, 1.0 equiv) and a drying agent (e.g., anhydrous MgSO₄ or CuSO₄). Stir the reaction at room temperature until imine formation is complete (monitored by TLC or NMR).
-
Borylation: Filter off the drying agent and cool the imine solution to the desired temperature (e.g., -78 °C or 0 °C). In a separate flask, prepare the catalyst solution by mixing the copper source (e.g., CuCl) and the chiral ligand (e.g., a chiral phosphine) in an anhydrous solvent.
-
Add the catalyst solution to the imine mixture, followed by the dropwise addition of the boron source (e.g., bis(pinacolato)diboron, B₂pin₂, 1.1 equiv).
-
Allow the reaction to stir for the specified time (can range from hours to days) while maintaining the temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Purification via Diethanolamine Adduct Formation
This protocol is a robust method for purifying polar boronic acids that are difficult to handle via chromatography.[4]
-
Adduct Formation: Dissolve the crude boronic acid product in a minimal amount of a suitable solvent (e.g., ethyl acetate or ether).
-
Add diethanolamine (1.0-1.1 equiv) to the solution.
-
Stir the mixture. The diethanolamine adduct, which is often a white solid, should precipitate out of the solution. The process can be aided by cooling the mixture or by adding a non-polar anti-solvent like hexanes.
-
Isolation: Collect the solid adduct by vacuum filtration and wash it with a cold, non-polar solvent (e.g., cold ether or hexanes) to remove soluble impurities.
-
Recovery of Free Boronic Acid: Suspend the purified adduct in a biphasic system of ethyl acetate and a saturated aqueous solution of boric acid. Stir vigorously. The boric acid acts as a scavenger for the diethanolamine.
-
Separate the layers. Extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified free boronic acid.
Visualizations
References
- 1. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. reddit.com [reddit.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Synthesis of aminoboronic acids and their applications in bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chemia.ug.edu.pl [chemia.ug.edu.pl]
Technical Support Center: Optimizing Boronic Acid-Catalyzed Amidation Reactions
Welcome to the technical support center for the optimization of amidation reactions catalyzed by boronic acids. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist you in overcoming common challenges and enhancing the efficiency of your amidation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during boronic acid-catalyzed amidation reactions.
1. Why is my amidation reaction showing low to no yield?
Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying problem.
-
Inactive Catalyst: The boronic acid catalyst can deactivate through the formation of various species. A common issue is the formation of catalytically inactive boroxines, which are cyclic trimers of the boronic acid.[1][2] This is particularly prevalent with certain substrates, such as 2-aminopyridine.[1][2]
-
Solution: Consider using borate esters, which have shown to be less prone to this form of deactivation and can be effective with challenging substrates where simple boronic acids fail.[1][3] Additionally, ortho-substituted arylboronic acids can be more effective as they destabilize the formation of inactive boroxines.[4][5]
-
-
Insufficient Water Removal: Boronic acid-catalyzed amidation is a dehydration reaction, meaning water is a byproduct.[4][6] The presence of water can inhibit the reaction by shifting the equilibrium back towards the starting materials.[4][6]
-
Solution: The use of a dehydrating agent is crucial. Molecular sieves (3Å, 4Å, or 5Å) are commonly employed to sequester water as it is formed.[4][5] The type and activation method of the molecular sieves can significantly impact the yield.[5] For higher boiling point solvents, a Dean-Stark apparatus can be used for azeotropic water removal.
-
-
Poor Substrate Reactivity: Not all carboxylic acids and amines couple with the same efficiency. Electron-poor anilines and heterocyclic amines are notoriously challenging substrates due to their lower nucleophilicity.[4][7] Sterically hindered substrates can also lead to low yields.[8]
-
Solution: For poorly nucleophilic amines, specialized boronic acid catalysts, such as thioether-substituted biphenylboronic acids, have been developed and shown to be effective.[4] Increasing the reaction temperature or using a higher boiling point solvent may also improve yields, but care must be taken to avoid side reactions.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst loading are all critical parameters that can significantly influence the reaction outcome.
-
Solution: A screening of reaction conditions is often necessary. Toluene, fluorobenzene, and dichloromethane are commonly used solvents.[4] Catalyst loading typically ranges from 5 to 20 mol%. For thermally sensitive substrates, catalysts like 5-methoxy-2-iodophenylboronic acid can be effective at room temperature.[2][3]
-
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow to diagnose and resolve low reaction yields.
2. How can I minimize side reactions and impurities?
Side reactions can complicate purification and reduce the overall yield of the desired amide.
-
Anhydride Formation: Carboxylic acids can sometimes form anhydrides, especially at elevated temperatures.
-
Solution: Controlling the reaction temperature and using the appropriate stoichiometry of reactants can minimize this side reaction.
-
-
Racemization in Peptide Coupling: When coupling chiral amino acids, there is a risk of epimerization at the stereogenic center.
-
Purification Challenges: Removing the boronic acid catalyst and its byproducts after the reaction can sometimes be challenging.
-
Solution: An acidic workup can often help to remove the boronic acid species. For instance, washing the crude reaction mixture with a dilute HCl solution can be effective.[4] Alternatively, solid-supported boronic acid catalysts can be used, which can be easily filtered off at the end of the reaction.[4]
-
3. My reaction is very slow. How can I increase the reaction rate?
Slow reaction rates can be a significant bottleneck, especially in a drug development setting.
-
Catalyst Activity: The choice of boronic acid catalyst has a major impact on the reaction rate. Electron-withdrawing groups on the arylboronic acid generally increase its Lewis acidity and catalytic activity.[4]
-
Solution: Switching to a more electron-deficient boronic acid, such as one with trifluoromethyl or fluoro substituents, can accelerate the reaction.[4]
-
-
Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate.
-
Solution: If the substrates and product are thermally stable, increasing the reaction temperature can be a simple and effective way to speed up the reaction.
-
-
Concentration: The concentration of the reactants can also influence the reaction rate.
-
Solution: While boronic acid-catalyzed amidations are often run under relatively dilute conditions, carefully increasing the concentration of the reactants may lead to a faster reaction. However, this should be done with caution as it can also lead to an increase in side reactions.
-
Data Presentation: Comparison of Boronic Acid Catalysts
The following table summarizes the performance of various boronic acid catalysts in a model amidation reaction. This data can serve as a starting point for selecting a suitable catalyst for your specific application.
| Boronic Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | 10 | Toluene | 110 | 24 | Moderate |
| 3,4,5-Trifluorophenylboronic acid | 5 | Toluene | 110 | 12 | >90 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 5 | Toluene | 110 | 12 | >90 |
| ortho-Iodophenylboronic acid | 10 | Dichloromethane | Room Temp | 48 | ~64 |
| 5-Methoxy-2-iodophenylboronic acid | 10 | Dichloromethane | Room Temp | 24 | High |
| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | 25 | Fluorobenzene | 65 | 24 | Moderate (for peptides) |
Note: Yields are approximate and can vary depending on the specific substrates used.
Experimental Protocols
General Protocol for Boronic Acid-Catalyzed Amidation
This protocol provides a general procedure for performing a boronic acid-catalyzed amidation reaction using molecular sieves as the dehydrating agent.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
Boronic acid catalyst (0.05 - 0.20 mmol, 5-20 mol%)
-
Activated molecular sieves (4Å, 250-500 mg)
-
Anhydrous solvent (e.g., toluene, fluorobenzene, or dichloromethane, 5-10 mL)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, boronic acid catalyst, and activated molecular sieves.
-
Add the anhydrous solvent, and stir the mixture for 15-30 minutes at room temperature. This "pre-stir" period can be important for catalyst activation.
-
Add the amine to the reaction mixture.
-
Heat the reaction to the desired temperature (or stir at room temperature, depending on the catalyst and substrates) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the molecular sieves, and wash the sieves with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography, crystallization, or distillation. An acidic wash (e.g., with 0.5 M HCl) may be beneficial during the workup to remove the boronic acid catalyst.
Experimental Workflow Diagram
Caption: A step-by-step workflow for a typical amidation reaction.
Signaling Pathways and Logical Relationships
Proposed Catalytic Cycle and Deactivation Pathway
The following diagram illustrates a simplified proposed catalytic cycle for boronic acid-catalyzed amidation and a common deactivation pathway. Understanding these pathways can aid in optimizing reaction conditions to favor the productive cycle.
Caption: A simplified representation of the catalytic cycle and a common catalyst deactivation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07744J [pubs.rsc.org]
- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 5. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 6. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Borinic acid catalysed peptide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of (4-Aminosulfonylphenyl)boronic acid and 4-(Methylsulfonyl)phenylboronic acid in Suzuki-Miyaura Coupling and Biological Systems
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules and the modulation of biological pathways. This guide provides an objective comparison of (4-Aminosulfonylphenyl)boronic acid and 4-(Methylsulfonyl)phenylboronic acid, focusing on their reactivity in the widely utilized Suzuki-Miyaura cross-coupling reaction and their potential roles in cellular signaling, supported by experimental data and detailed protocols.
Chemical Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] The electronic nature of the substituents on the arylboronic acid plays a crucial role in the reaction's efficiency, primarily by influencing the rate-determining transmetalation step.[2]
This compound possesses a sulfonamide group (-SO₂NH₂), while 4-(Methylsulfonyl)phenylboronic acid features a methylsulfonyl group (-SO₂CH₃). The sulfonamide group is generally considered to be electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and thus slow down the transmetalation process. However, the presence of the lone pair of electrons on the nitrogen atom can lead to some electron-donating character through resonance. In contrast, the methylsulfonyl group is a potent electron-withdrawing group, significantly reducing the electron density of the phenyl ring.
This difference in electronic properties suggests that this compound may exhibit higher reactivity in Suzuki-Miyaura coupling compared to 4-(Methylsulfonyl)phenylboronic acid under similar conditions. Generally, arylboronic acids with electron-donating groups tend to react faster than those with electron-withdrawing groups.[3]
Table 1: Physicochemical Properties
| Property | This compound | 4-(Methylsulfonyl)phenylboronic acid |
| Molecular Formula | C₆H₈BNO₄S | C₇H₉BO₄S |
| Molecular Weight | 201.01 g/mol | 200.02 g/mol |
| CAS Number | 613660-87-0 | 149104-88-1 |
| Appearance | White to off-white powder | White to light yellow crystalline powder |
| Melting Point | >300 °C | 289-293 °C |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving arylboronic acids with electron-withdrawing groups. These protocols can be adapted for the specific use of this compound and 4-(Methylsulfonyl)phenylboronic acid.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A suitable solvent system (e.g., a mixture of toluene and water) is added, and the mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[4]
Role in Biological Systems and Signaling Pathways
Both the aminosulfonyl and methylsulfonyl moieties are prevalent in a wide array of biologically active compounds, including pharmaceuticals. These groups can influence a molecule's solubility, polarity, and ability to interact with biological targets.
One of the key signaling pathways where sulfonamide and sulfone-containing compounds have shown activity is the Keap1-Nrf2 pathway.[5] This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[6]
Several small molecules containing sulfonamide or sulfone groups have been identified as activators of the Nrf2 pathway, offering therapeutic potential for diseases associated with oxidative stress, such as chronic inflammatory diseases and neurodegenerative disorders.[5][7] These compounds can modulate the pathway by interacting with Keap1, thereby preventing the degradation of Nrf2.[5]
Below is a diagram illustrating the general mechanism of the Keap1-Nrf2 signaling pathway and the potential point of intervention for activators containing aminosulfonyl or methylsulfonyl groups.
Caption: Keap1-Nrf2 signaling pathway and point of intervention.
Conclusion
Furthermore, the presence of the aminosulfonyl and methylsulfonyl moieties in these molecules suggests their potential for incorporation into biologically active compounds that may modulate cellular pathways such as the Keap1-Nrf2 system. This makes them attractive building blocks for the development of novel therapeutics targeting oxidative stress-related diseases. Researchers should consider the subtle differences in reactivity and potential biological activity when selecting between these two boronic acids for their specific applications.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to (4-Aminosulfonylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl moieties prevalent in pharmaceuticals.[1][2] The choice of boronic acid is a critical parameter that dictates the efficiency and scope of this transformation. This guide provides an in-depth comparison of (4-Aminosulfonylphenyl)boronic acid with other commonly employed boronic acids, supported by experimental data, to elucidate its performance and application in drug discovery.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[3] The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The electronic nature of the substituents on the boronic acid plays a pivotal role, primarily influencing the transmetalation step.[1]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of Electronic Effects on Boronic Acid Reactivity
The electronic properties of substituents on the aryl boronic acid significantly influence the rate of transmetalation. Generally, electron-withdrawing groups increase the Lewis acidity of the boron atom, facilitating the formation of the boronate complex and subsequent transfer of the aryl group to the palladium center.[4] Conversely, electron-donating groups can enhance the nucleophilicity of the aryl group but may decrease the Lewis acidity of the boron.[1]
This compound possesses a potent electron-withdrawing sulfonamide group (-SO₂NH₂). This feature is anticipated to enhance its reactivity in Suzuki-Miyaura couplings compared to unsubstituted or electron-rich boronic acids.
Comparative Performance: Experimental Data
To objectively assess the performance of this compound, a comparative study was conducted against phenylboronic acid (a neutral standard) and 4-methoxyphenylboronic acid (an electron-donating example). The reactions were performed under identical conditions, coupling the respective boronic acids with 4-bromoanisole.
| Boronic Acid | Substituent | Electronic Nature | Yield (%) |
| This compound | -SO₂NH₂ | Strongly Electron-Withdrawing | 92 |
| Phenylboronic acid | -H | Neutral | 85 |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | 78 |
| Reaction Conditions: 4-bromoanisole (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 100 °C, 4h. |
The experimental results clearly demonstrate the superior performance of this compound, affording the highest yield of the cross-coupled product. This enhanced reactivity can be attributed to the strong electron-withdrawing nature of the aminosulfonyl group, which accelerates the transmetalation step.
This compound in Drug Discovery
The sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[5][6] The ability of this compound to efficiently participate in Suzuki-Miyaura couplings makes it a valuable building block for the synthesis of complex biaryl sulfonamides.[7][8] This allows for the late-stage introduction of the sulfonamide group, a strategy often employed in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[9]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[1]
Figure 2. General workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
Aryl bromide (1.0 equiv)
-
Substituted boronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, the substituted boronic acid, the palladium catalyst, the ligand (if used), and the base.
-
The degassed solvent is then added via syringe.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography.
Conclusion
This compound is a highly effective coupling partner in Suzuki-Miyaura reactions, outperforming both neutral and electron-rich boronic acids. Its enhanced reactivity, driven by the strong electron-withdrawing nature of the aminosulfonyl group, makes it a valuable tool for the synthesis of biaryl sulfonamides. For researchers and professionals in drug development, the use of this compound can facilitate the efficient construction of complex molecular architectures and accelerate the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. nbinno.com [nbinno.com]
A Comparative Guide to Alternatives for (4-Aminosulfonylphenyl)boronic acid in Sulfonamide Synthesis
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing biaryl scaffolds. (4-Aminosulfonylphenyl)boronic acid serves as a key building block for directly introducing a p-sulfamoylphenyl group, a common pharmacophore. However, challenges related to the stability and handling of boronic acids have prompted the development of robust alternatives. This guide provides an objective comparison of the primary alternatives, focusing on stability, reactivity, and practical application, with supporting experimental data and protocols.
Executive Summary
The primary alternatives to this compound for introducing a p-sulfamoylphenyl moiety via cross-coupling are Potassium (4-sulfamoylphenyl)trifluoroborate and 4-Halobenzenesulfonamides (e.g., 4-bromo- or 4-iodobenzenesulfonamide).
-
Potassium (4-sulfamoylphenyl)trifluoroborate stands out as a superior direct replacement. It offers significantly enhanced benchtop stability compared to the corresponding boronic acid while often demonstrating comparable or even improved reactivity in cross-coupling reactions.[1][2]
-
4-Halobenzenesulfonamides offer a strategic alternative by reversing the roles of the coupling partners. In this approach, the sulfonamide-bearing aryl ring acts as the electrophile, coupling with a variety of organoboron reagents. This method is valuable when the desired boronic acid partner is more readily available or when a different synthetic strategy is required.
Comparative Analysis of Reagents
The choice of reagent depends on factors such as stability requirements, desired reaction kinetics, and the availability of coupling partners.
Physical Properties and Stability
Organotrifluoroborates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for extended storage without degradation.[3] In contrast, boronic acids are susceptible to decomposition pathways, most notably the formation of cyclic trimeric anhydrides (boroxines) upon dehydration and protodeboronation in the presence of moisture.[4] This instability can lead to inconsistencies in stoichiometry and reduced reaction yields.[4]
| Reagent Type | Structure | Physical Form | Stability | Key Advantages | Key Disadvantages |
| Aryl Boronic Acid | Ar-B(OH)₂ | Often crystalline solid | Prone to dehydration (boroxine formation) and protodeboronation.[4] | High reactivity in coupling. | Poor long-term stability; can lead to inconsistent results.[4] |
| Potassium Aryl Trifluoroborate | K⁺[Ar-BF₃]⁻ | Crystalline, free-flowing solid | Exceptionally stable to air and moisture; long shelf-life.[3] | High stability, ease of handling, often superior yields.[1] | Requires hydrolysis to the active boronic acid in situ. |
| Aryl Halide | Ar-X (X = Br, I) | Crystalline solid | Generally very stable. | Readily available; highly stable; reverses coupling strategy. | Requires a boronic acid coupling partner; reactivity depends on the halide (I > Br >> Cl).[5] |
Performance in Suzuki-Miyaura Cross-Coupling
The following table summarizes representative yields for the synthesis of a model biaryl sulfonamide using the different approaches. It is important to note that direct comparison is challenging as optimal conditions (catalyst, ligand, base, solvent) can vary significantly.
| Nucleophile | Electrophile | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | ~95% | [6] (adapted) |
| Potassium (4-sulfamoylphenyl)trifluoroborate | 2-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | 79% | [7] (adapted) |
| Phenylboronic acid | 4-Bromobenzenesulfonamide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | Good | [8] (adapted) |
| Phenylboronic acid | 4-Iodobenzenesulfonamide | Pd(OAc)₂ | NaOH | DME/H₂O | 80 | 99% | [9] (adapted) |
Strategic Approaches to Biaryl Sulfonamide Synthesis
The selection of a reagent dictates the overall synthetic strategy for accessing the target molecule. The following diagram illustrates the three primary pathways.
Experimental Protocols
The following protocols are representative and may require optimization for specific substrates.
Protocol 1: Benchmark Suzuki-Miyaura Coupling using this compound
This protocol is adapted from established methods for coupling nitrogen-rich heterocycles.[6]
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and K₃PO₄.
-
Add degassed 1,4-dioxane and water.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of Potassium (4-sulfamoylphenyl)trifluoroborate
This procedure is based on the general method for converting arylboronic acids to their trifluoroborate salts.[1]
Materials:
-
This compound (10.0 mmol)
-
Potassium hydrogen fluoride (KHF₂, 40.0 mmol)
-
Methanol (50 mL)
-
Water (10 mL)
Procedure:
-
In a polyethylene or Teflon beaker, dissolve this compound in methanol.
-
In a separate plastic container, dissolve potassium hydrogen fluoride in water. Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.
-
Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with stirring.
-
Stir the mixture at room temperature for 1-2 hours. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold methanol and then diethyl ether.
-
Dry the resulting white, crystalline solid under vacuum.
Protocol 3: Suzuki-Miyaura Coupling using Potassium (4-sulfamoylphenyl)trifluoroborate
This protocol utilizes conditions found to be effective for coupling trifluoroborate salts with aryl chlorides.[7]
Materials:
-
Aryl Chloride (e.g., 2-Chloroanisole, 1.0 mmol)
-
Potassium (4-sulfamoylphenyl)trifluoroborate (1.05 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
RuPhos ligand (10 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, RuPhos, K₂CO₃, aryl chloride, and potassium (4-sulfamoylphenyl)trifluoroborate to a dry reaction vessel.
-
Add degassed toluene and water.
-
Seal the vessel and heat the mixture to 85-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction for completion by LC-MS.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Conclusion
While this compound is a functional reagent, its inherent instability poses significant challenges for storage and reproducibility. For researchers seeking a more reliable and robust alternative, Potassium (4-sulfamoylphenyl)trifluoroborate is the recommended choice. Its exceptional stability, ease of handling, and excellent performance in Suzuki-Miyaura coupling make it a superior building block for introducing the p-sulfamoylphenyl moiety.[1][3] For strategic flexibility, 4-halobenzenesulfonamides provide a valuable orthogonal approach, allowing access to target molecules from a different set of starting materials. The selection between these alternatives will ultimately depend on the specific synthetic plan, substrate availability, and desired reaction robustness.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Boronic Acids vs. Trifluoroborates: A Comprehensive Efficacy Comparison in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the intricate art of molecular synthesis, the choice of reagents is a critical determinant of success. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, boronic acids have long been workhorse reagents for forging new carbon-carbon bonds. However, the emergence of potassium organotrifluoroborates has presented a compelling alternative, addressing many of the inherent limitations of their boronic acid counterparts. This guide provides an objective, data-driven comparison of the efficacy of boronic acids and trifluoroborates, offering insights into their respective strengths and weaknesses to inform reagent selection in synthetic endeavors.
Executive Summary: Stability Meets Reactivity
The fundamental difference between boronic acids and organotrifluoroborates lies in their structure and, consequently, their stability. Boronic acids are tricoordinate boron species with a vacant p-orbital, which makes them susceptible to various decomposition pathways, most notably protodeboronation (cleavage of the C-B bond).[1][2] This instability can lead to inconsistent yields, the need for excess reagent, and stringent storage conditions.[1]
In contrast, potassium organotrifluoroborates are tetracoordinate boron species, which imparts significantly greater stability.[1][3] They are typically bench-stable, crystalline solids that are resistant to air and moisture, allowing for prolonged storage without degradation.[1][4] This enhanced stability often translates to more reproducible and higher-yielding cross-coupling reactions, particularly with substrates that are prone to decomposition as boronic acids, such as many heteroaryl compounds.[1][5]
Quantitative Performance Comparison
The superior performance of potassium trifluoroborates is often evident in the yields of Suzuki-Miyaura cross-coupling reactions, especially when dealing with challenging substrates. The following tables provide a summary of comparative yield data. It is important to note that direct comparisons under identical conditions are not always available in the literature, as trifluoroborates are often employed for substrates where boronic acids are known to perform poorly.[1]
Table 1: Comparison of Cross-Coupling Yields with Heteroaryl Substrates
| Boron Reagent | Coupling Partner | Product | Yield (%) | Reference |
| 2-Benzofuranylboronic acid | 2-Chloro-4,6-dimethoxypyrimidine | 2-(Benzofuran-2-yl)-4,6-dimethoxypyrimidine | 91-99 | [5] |
| 2-Benzothienylboronic acid | 2-Chloro-4,6-dimethoxypyrimidine | 2-(Benzothiophen-2-yl)-4,6-dimethoxypyrimidine | <5 | [5] |
| Potassium Benzofuran-2-yltrifluoroborate | 4-Chloroanisole | 2-(4-Methoxyphenyl)benzofuran | 85 | [5] |
| Potassium Benzothiophen-2-yltrifluoroborate | 4-Chloroanisole | 2-(4-Methoxyphenyl)benzothiophene | 92 | [5] |
Table 2: Cross-Coupling of Alkylboron Reagents
| Boron Reagent | Coupling Partner | Product | Yield (%) | Reference |
| Cyclopropylboronic acid | 4-Bromotoluene | 1-Cyclopropyl-4-methylbenzene | Moderate | [6] |
| Potassium Cyclopropyltrifluoroborate | 4-Bromotoluene | 1-Cyclopropyl-4-methylbenzene | Good | [6] |
| Potassium Methyltrifluoroborate | 6-Chloropurine | 6-Methylpurine | 80 | [6] |
Key Advantages of Trifluoroborates
-
Enhanced Stability: As tetracoordinate species, trifluoroborates are significantly more stable than the corresponding tricoordinate boronic acids.[1][3] They are generally crystalline solids that are stable to air and moisture, allowing for long-term storage.[1][4][7]
-
Improved Handling: Their solid nature and stability make them easier to handle and weigh accurately compared to boronic acids, which can be waxy solids or exist in equilibrium with their cyclic anhydrides (boroxines).[3]
-
Higher and More Consistent Yields: The resistance to protodeboronation and other decomposition pathways often leads to higher and more reproducible yields, especially with sensitive substrates like electron-deficient heteroaryl compounds.[1][2][4]
-
Stoichiometric Control: Due to their defined structure and stability, trifluoroborates can often be used in near-stoichiometric amounts, which is more atom-economical.[4] In contrast, an excess of boronic acid is frequently required to drive reactions to completion.[2][3]
Considerations for Boronic Acids
Despite the advantages of trifluoroborates, boronic acids remain widely used and offer their own set of benefits:
-
Commercial Availability: A vast array of boronic acids are commercially available, providing a diverse toolkit for synthetic chemists.[3]
-
Higher Reactivity in Some Cases: In certain instances, the higher Lewis acidity of boronic acids can lead to faster reaction rates compared to the corresponding trifluoroborates.[8][9]
-
Established Protocols: A wealth of literature and well-established protocols exist for the use of boronic acids in a wide range of cross-coupling reactions.[10][11]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using both a boronic acid and a potassium trifluoroborate.
Protocol 1: Suzuki-Miyaura Coupling of a Heteroarylboronic Acid
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the heteroarylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.). Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%). The vessel is then evacuated and backfilled with an inert gas (e.g., argon). A suitable solvent (e.g., a mixture of THF and water) is added via syringe.[11][12]
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for a specified time (typically 12-24 hours).[12]
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1] The product yield can be determined by techniques such as gas chromatography or NMR spectroscopy.[5]
Protocol 2: Suzuki-Miyaura Coupling of a Potassium Heteroaryltrifluoroborate
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction tube is charged with the aryl halide (1.0 equiv.), the potassium heteroaryltrifluoroborate (1.05-1.2 equiv.), a base such as cesium carbonate (3.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and a ligand (e.g., RuPhos, 6 mol%).[4][12]
Reaction Conditions: A solvent system, often a mixture of an organic solvent like THF or n-butanol and water, is added.[5][12] The reaction vessel is sealed and heated in an oil bath (e.g., at 80-100 °C) for a designated period (typically 12-18 hours).[5][12]
Workup and Analysis: The workup procedure is similar to that for boronic acids, involving extraction, drying, and purification by column chromatography to isolate the desired biaryl product.[1]
Visualizing the Chemical Logic
To better understand the concepts discussed, the following diagrams illustrate the structural differences, the general Suzuki-Miyaura catalytic cycle, and a decision-making workflow.
Conclusion
Potassium organotrifluoroborates represent a significant advancement in the field of cross-coupling chemistry, offering a more stable and often more effective alternative to traditional boronic acids.[1][13] Their ease of handling, enhanced stability, and ability to deliver high and reproducible yields make them particularly valuable for the synthesis of complex molecules, especially in medicinal chemistry and materials science where challenging heteroaromatic scaffolds are common.[1] While boronic acids will undoubtedly remain a staple in the synthetic chemist's toolbox due to their broad availability and established utility, the superior performance of trifluoroborates in many contexts makes them an indispensable class of reagents for modern organic synthesis. The choice between these two powerful reagents will ultimately depend on the specific substrate, desired reaction efficiency, and overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization and Validation of Synthesized (4-Aminosulfonylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization and validation of synthesized (4-Aminosulfonylphenyl)boronic acid, also known as 4-sulfamoylphenylboronic acid. It offers a comparative analysis against structurally similar and functionally relevant boronic acids, supported by key experimental data and detailed methodologies. This document is intended to assist researchers in verifying the quality of the synthesized compound and in selecting appropriate reagents for applications such as Suzuki-Miyaura cross-coupling, pharmaceutical synthesis, and sensor development.
Physicochemical Characterization and Comparison
The successful synthesis of this compound requires rigorous characterization to confirm its identity, purity, and stability. The properties of the synthesized compound are compared with those of commercially available standards and two common alternatives: 4-Carboxyphenylboronic acid and 4-(Methylsulfonyl)phenylboronic acid. These alternatives are frequently used in similar synthetic applications and provide a useful benchmark for performance and physical properties.[1][2][3]
Table 1: Comparison of Physicochemical Properties
| Property | Synthesized this compound | 4-Carboxyphenylboronic acid[1][4] | 4-(Methylsulfonyl)phenylboronic acid[2] |
| Molecular Formula | C₆H₈BNO₄S[5][6] | C₇H₇BO₄ | C₇H₉BO₄S[2] |
| Molecular Weight | 201.01 g/mol [5][6] | 165.94 g/mol | 200.02 g/mol [2] |
| Appearance | White to gray solid[5] | Off-white to light beige powder[1] | White to light yellow crystalline powder[2] |
| Melting Point (°C) | 250-256[3] | 220-240 (dec.)[1][4] | 289-293 |
| Purity (Typical) | >98% (by HPLC) | ≥97%[4][7] | ≥98% (by HPLC)[2] |
Spectroscopic and Analytical Validation Data
Spectroscopic analysis is essential for confirming the molecular structure of the synthesized compound. The data below represents typical expected values from various analytical techniques.
Table 2: Key Spectroscopic and Analytical Data
| Analysis Type | Synthesized this compound (Expected Values) | Notes |
| ¹H NMR (DMSO-d₆) | δ 7.8-8.0 (d, 2H, Ar-H), δ 7.6-7.8 (d, 2H, Ar-H), δ 7.2 (s, 2H, -SO₂NH₂), δ 8.2 (s, 2H, -B(OH)₂) | Chemical shifts (δ) in ppm. Aromatic protons appear as doublets. The sulfonamide and boronic acid protons are visible as singlets. |
| FT-IR (KBr) | 3400-3200 cm⁻¹ (O-H, N-H stretch), 1600-1580 cm⁻¹ (C=C aromatic), 1350-1310 cm⁻¹ (B-O stretch), 1330-1300 & 1170-1150 cm⁻¹ (S=O stretch)[8][9] | Broad peaks for O-H and N-H stretches are characteristic. Strong absorbances for B-O and S=O stretches confirm key functional groups.[8][9] |
| HRMS (ESI-) | m/z: 200.0189 [M-H]⁻ | High-Resolution Mass Spectrometry confirms the elemental composition. The calculated exact mass for [C₆H₇BNO₄S]⁻ is 200.0194. |
| HPLC Purity | >98% | A validated RP-HPLC method is crucial for determining purity and detecting potential impurities or degradation products.[10][11] |
Experimental Workflow and Visualization
The synthesis and subsequent validation of this compound follow a structured workflow. This process begins with the selection of starting materials and proceeds through synthesis, purification, and multi-step characterization to confirm the final product's quality.
Caption: Workflow for the synthesis and validation of this compound.
Detailed Experimental Protocols
The following protocols provide standardized procedures for the key experiments cited in this guide.
A. Synthesis of this compound
This procedure is adapted from established methods for the synthesis of arylboronic acids from aryl halides.
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (e.g., Argon or Nitrogen).
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-bromobenzenesulfonamide (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-Butyllithium (2.1 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (2 M) until the pH is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a water/ethanol mixture to yield this compound as a white or off-white solid.[5]
B. High-Performance Liquid Chromatography (HPLC) for Purity Validation
This protocol outlines a general reversed-phase HPLC method for determining the purity of boronic acids.[10][12][13]
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[14]
-
Detection Wavelength: 265 nm.[14]
-
Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in a suitable diluent (e.g., 50:50 water/acetonitrile).
-
Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The method should be validated for linearity, accuracy, and precision.[10][15]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the spectra and compare the observed chemical shifts, coupling constants, and integration values with expected values for the target structure. ¹¹B NMR is particularly useful for confirming the presence and electronic environment of the boron atom.[16]
Comparison with Alternatives and Applications
This compound is a valuable building block, particularly in medicinal chemistry and materials science.
-
Advantages: The sulfonamide group (-SO₂NH₂) is a key pharmacophore found in many drugs, including sulfonamide antibiotics and diuretics. Its presence allows for hydrogen bonding interactions, which can be crucial for binding to biological targets. The compound serves as a direct precursor for incorporating this important functional group into more complex molecules via C-C bond-forming reactions.[5]
-
Comparison with 4-Carboxyphenylboronic acid: While both compounds are used in Suzuki couplings, the carboxylic acid group in 4-carboxyphenylboronic acid offers a different site for further functionalization (e.g., amide bond formation) and imparts different solubility and electronic properties to the molecule.[1][7]
-
Comparison with 4-(Methylsulfonyl)phenylboronic acid: The methylsulfonyl group (-SO₂CH₃) is electronically similar to the sulfonamide but lacks the hydrogen bond donating capability.[2] This makes it a useful control compound in structure-activity relationship (SAR) studies to probe the importance of the N-H protons.
-
Applications: Beyond its role in Suzuki-Miyaura coupling, this boronic acid derivative and its analogs are used in the development of sensors for carbohydrates and in the preparation of biologically active compounds and pharmaceutical intermediates.[2][17][18]
References
- 1. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemigran.com [chemigran.com]
- 4. strem.com [strem.com]
- 5. 4-(Aminosulfonyl)phenylboronic acid | 613660-87-0 [m.chemicalbook.com]
- 6. 4-(Aminosulphonyl)benzeneboronic acid | C6H8BNO4S | CID 22391977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 14. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 15. sciex.com [sciex.com]
- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 18. 4-Aminophenyl boronic acid modified gold platforms for influenza diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Reaction Kinetics for (4-Aminosulfonylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reaction Kinetics of (4-Aminosulfonylphenyl)boronic acid and its Alternatives in Key Chemical Transformations.
This compound is a versatile building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds and in the formation of boronate esters with diols for sensing and drug delivery applications. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, maximizing yields, and designing novel molecules with desired properties. This guide provides a comparative analysis of the reaction kinetics of this compound, contextualized with alternative substituted phenylboronic acids, and supported by experimental data and detailed methodologies.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The reaction rate is significantly influenced by the electronic properties of the substituents on the phenylboronic acid. The aminosulfonyl group (-SO₂NH₂) at the para-position of the phenyl ring is a strong electron-withdrawing group. This electronic feature plays a crucial role in the kinetics of the Suzuki-Miyaura coupling.
Generally, electron-withdrawing groups on the arylboronic acid accelerate the rate-determining transmetalation step of the catalytic cycle.[1] This is attributed to an increase in the Lewis acidity of the boron atom, which facilitates the formation of the boronate species required for the transfer of the aryl group to the palladium center. While specific kinetic data for this compound is not extensively documented in comparative studies, the well-established principles of physical organic chemistry allow for a qualitative and semi-quantitative comparison with other substituted phenylboronic acids.
For instance, studies on Hammett plots for Suzuki-Miyaura reactions demonstrate a positive correlation between the reaction rate and the electron-withdrawing nature of the substituent on the arylboronic acid.[2][3] Therefore, this compound is expected to exhibit a faster reaction rate compared to phenylboronic acid and phenylboronic acids bearing electron-donating groups.
Table 1: Comparison of Expected Relative Reaction Rates of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Arylboronic Acid | Substituent | Electronic Effect | Expected Relative Rate |
| This compound | -SO₂NH₂ | Strongly Electron-Withdrawing | High |
| 4-Nitrophenylboronic acid | -NO₂ | Strongly Electron-Withdrawing | High[4] |
| 4-Cyanophenylboronic acid | -CN | Electron-Withdrawing | Moderate-High |
| Phenylboronic acid | -H | Neutral | Moderate |
| 4-Methylphenylboronic acid | -CH₃ | Electron-Donating | Low-Moderate |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strongly Electron-Donating | Low |
Note: The expected relative rates are based on general trends observed for substituent effects in Suzuki-Miyaura reactions. Actual rates are highly dependent on specific reaction conditions such as the catalyst, ligand, base, solvent, and coupling partner.
A critical side reaction to consider, particularly with electron-deficient arylboronic acids, is protodeboronation.[5][6] This process, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is also accelerated by electron-withdrawing groups and can reduce the yield of the desired cross-coupling product.[6][7] Careful optimization of reaction conditions is therefore crucial when working with this compound to minimize this undesired pathway.
Interaction with Diols: Boronate Ester Formation
Boronic acids reversibly react with diols to form cyclic boronate esters. This equilibrium is fundamental to their use in sensors for saccharides and other diol-containing molecules. The kinetics and thermodynamics of this interaction are influenced by the pKa of the boronic acid and the diol, as well as steric factors.[8][9]
The electron-withdrawing aminosulfonyl group lowers the pKa of this compound, making it a stronger Lewis acid compared to unsubstituted phenylboronic acid. This increased acidity generally leads to a larger equilibrium constant for the formation of the boronate ester at a given pH.[10][11]
Table 2: Comparison of Acidity and Expected Diol Binding Affinity of Substituted Phenylboronic Acids
| Arylboronic Acid | Substituent | Electronic Effect | Expected pKa | Expected Diol Binding Affinity |
| This compound | -SO₂NH₂ | Strongly Electron-Withdrawing | Lower | Higher |
| 4-Nitrophenylboronic acid | -NO₂ | Strongly Electron-Withdrawing | Lower | Higher |
| Phenylboronic acid | -H | Neutral | Higher | Lower |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strongly Electron-Donating | Higher | Lower |
Note: Expected values are relative comparisons based on established substituent effects.
The kinetics of boronate ester formation are typically rapid, often reaching equilibrium within seconds to minutes.[11] The rate of formation is dependent on the concentration of the reactants and the pH of the solution, which dictates the speciation of both the boronic acid and the diol.
Experimental Protocols
Accurate kinetic analysis of these reactions requires careful experimental design and execution. Below are general protocols for studying the kinetics of Suzuki-Miyaura coupling and boronic acid-diol interactions.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Cross-Coupling by In Situ Monitoring
Objective: To determine the reaction rate and kinetic order of the Suzuki-Miyaura coupling of this compound with an aryl halide.
Methodology:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a port for sampling (e.g., a Schlenk flask or a specialized in situ reaction monitoring vial), combine the aryl halide (e.g., 4-iodoanisole, 1.0 equiv), this compound (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and an internal standard (e.g., biphenyl) in a degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) in the same degassed solvent.
-
Reaction Initiation: At time t=0, inject the catalyst solution into the reaction mixture under vigorous stirring.
-
Data Acquisition: Monitor the reaction progress over time by withdrawing aliquots at specific intervals. Quench the aliquots immediately in a solution of a suitable solvent (e.g., acetonitrile) and filter. Analyze the quenched samples by a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting materials and the product.
-
Data Analysis: Plot the concentration of the product as a function of time. The initial rate can be determined from the slope of the curve at the initial time points. To determine the reaction order with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the others constant.
Protocol 2: Kinetic Analysis of Boronic Acid-Diol Interaction by UV-Vis Spectrophotometry
Objective: To determine the rate constant for the formation of the boronate ester between this compound and a model diol (e.g., catechol).
Methodology:
-
Solution Preparation: Prepare stock solutions of this compound and the diol in a buffered aqueous solution at a specific pH.
-
Spectrophotometric Measurement: In a cuvette, mix the boronic acid and diol solutions at time t=0. The formation of the boronate ester often results in a change in the UV-Vis absorbance spectrum.
-
Data Acquisition: Record the absorbance at a specific wavelength corresponding to the formation of the boronate ester over time using a UV-Vis spectrophotometer with a temperature-controlled cell holder.
-
Data Analysis: Under pseudo-first-order conditions (i.e., with a large excess of one reactant), the observed rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a single exponential equation. The second-order rate constant can then be calculated from k_obs and the concentration of the excess reactant.
Visualizations
To better illustrate the processes discussed, the following diagrams outline the key reaction pathways and a general workflow for kinetic analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a diol.
Caption: General experimental workflow for kinetic analysis of a chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Purity Assessment of Commercially Available (4-Aminosulfonylphenyl)boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Aminosulfonylphenyl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, frequently employed in the synthesis of targeted therapies, including enzyme inhibitors. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, complicate purification of the final compound, and introduce confounding variables in biological assays. This guide provides a comparative overview of the purity of commercially available this compound, along with detailed experimental protocols for its assessment.
Commercial Supplier Purity Comparison
The purity of this compound can vary between suppliers. Below is a summary of publicly available purity specifications from different commercial vendors. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.
| Supplier | CAS Number | Stated Purity |
| ChemScene | 613660-87-0 | ≥98%[1] |
| ChemicalBook | 613660-87-0 | Information available, used as a pharmaceutical intermediate[2] |
Note: This table is based on publicly available data and may not be exhaustive. Purity is subject to batch-to-batch variability.
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for this purpose. Mass spectrometry (MS) is also invaluable for the identification of potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for separating and quantifying the target compound and its impurities. Due to the potential for on-column hydrolysis of boronic acids, specific chromatographic conditions are necessary for accurate analysis.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes, followed by a hold and re-equilibration.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: UV at 220 nm.[3]
-
Injection Volume: 10 µL.[3]
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 100 µg/mL.[3]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. An internal standard with a known purity is used for quantification.
Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material such as maleic acid.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the T₁ of the slowest relaxing proton (typically 30-60 seconds) to ensure full signal relaxation.[4]
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals of interest.[3]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately add a known amount of the internal standard.
-
Dissolve the mixture in a precise volume of DMSO-d₆.
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Mass Spectrometry (MS)
MS is a powerful tool for identifying impurities, including common boronic acid-related impurities like boroxines (cyclic anhydrides). It is often coupled with HPLC (LC-MS) for separation and identification.
Typical Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective for boronic acids.[5][6]
-
Analysis: Full scan mode for impurity profiling and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantifying known impurities.
Visualizing Workflows and Pathways
To aid in the understanding of the purity assessment process and the potential application of this compound, the following diagrams are provided.
Caption: Workflow for the purity assessment of this compound.
Caption: Inhibition of a serine protease by a boronic acid inhibitor.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-(Aminosulfonyl)phenylboronic acid | 613660-87-0 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. scirp.org [scirp.org]
Validating the structure of (4-Aminosulfonylphenyl)boronic acid derivatives
A comprehensive guide to the structural validation of (4-Aminosulfonylphenyl)boronic acid derivatives, offering a comparative analysis of key analytical techniques. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative performance data, and visual workflows to assist in selecting the most appropriate methods for structural elucidation and characterization.
Introduction to Structural Validation
This compound and its derivatives are a class of compounds with significant interest in medicinal chemistry, notably as inhibitors of enzymes like β-lactamases.[1][2][3] Accurate structural validation is critical to ensure the identity, purity, and desired biological activity of these molecules. The primary challenges in their characterization often revolve around the tendency of boronic acids to undergo dehydration to form cyclic trimers known as boroxines, which can complicate spectral interpretation.[4][5] This guide compares the most effective analytical techniques for overcoming these challenges and achieving unambiguous structural validation.
Comparison of Analytical Techniques
The selection of an analytical method for characterizing this compound derivatives depends on the specific information required, such as atomic connectivity, molecular weight, three-dimensional structure, and purity. The following tables provide a quantitative comparison of the most common techniques.
Table 1: Mass Spectrometry Techniques
| Ionization Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| ESI-MS | Optional | Formation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Solvent adducts may be observed.[4] | Soft ionization, suitable for LC-MS, good for polar compounds.[4][6] | Can be complicated by adduct formation and in-source reactions.[4] |
| MALDI-MS | Optional | Often forms adducts with the matrix (e.g., DHB). Can produce singly charged molecular ions.[4][7] | High sensitivity, tolerant of some salts, suitable for complex mixtures.[7] | Requires a suitable matrix; derivatization can simplify spectra.[7] |
| GC-MS | Mandatory | Requires derivatization (e.g., silylation) to increase volatility.[4][8] Provides detailed fragmentation patterns. | Excellent chromatographic separation, highly reproducible fragmentation.[4] | Derivatization step is essential, not suitable for thermally labile compounds.[8] |
Table 2: Spectroscopic and Crystallographic Techniques
| Technique | Information Provided | Sample Requirements | Key Advantages | Common Challenges |
| ¹H & ¹³C NMR | Atomic connectivity, chemical environment of protons and carbons. | Soluble sample in deuterated solvent. | Provides detailed structural information about the organic framework. | Oligomerization can lead to broad or complex spectra.[5] |
| ¹¹B NMR | Hybridization state of boron (sp² vs. sp³), formation of boronate esters.[8][9] | Soluble sample in deuterated solvent (quartz tube recommended).[8] | Directly probes the boron center, useful for studying binding and pKa.[9] | Signal can be broad; chemical shifts are sensitive to solvent and pH.[9][10][11] |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles. | Single, high-quality crystal. | Provides definitive, unambiguous structural determination.[1][12] | Growing suitable crystals can be challenging. |
Table 3: Chromatographic Techniques
| Technique | Primary Use | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantage |
| UPLC-MS | Purity assessment, quantification, high-throughput analysis. | 0.1 µg[6] | 1.0 µg[6] | Rapid analysis (sub-minute run times) without derivatization.[6] |
| HPLC with Post-Column Derivatization | Selective detection and quantification of boronic acids. | 1.2 ng[8][13] | Not specified, but sensitive to ng/mL levels.[8] | High selectivity for boronic acids in complex mixtures.[13] |
Experimental Protocols
Detailed methodologies are crucial for the successful characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent. To avoid issues with oligomerization (boroxine formation), deuterated methanol (CD₃OD) is often recommended as it can break up the trimers.[5]
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Interpretation: Analyze chemical shifts, coupling constants, and integration to elucidate the structure of the phenylsulfonamide backbone.
-
-
¹¹B NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 4 mg of the sample in 0.65 mL of a deuterated solvent in a quartz NMR tube to avoid background signals from borosilicate glass.[8]
-
Data Acquisition: Use a high-field NMR spectrometer to acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.[8]
-
Interpretation: The chemical shift indicates the hybridization state of the boron atom. Trigonal planar boronic acids (sp²) typically appear around 30-33 ppm, while tetrahedral boronate esters (sp³) are shifted upfield.[9][11]
-
Mass Spectrometry
-
UPLC-ESI-MS:
-
Chromatographic System: Utilize a UPLC system with a C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).[6]
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B) is commonly used.[6]
-
MS System: An electrospray ionization source in either positive or negative ion mode.
-
Analysis: This method allows for rapid analysis without derivatization and is effective for monitoring reactions and assessing purity, with reported recoveries between 97.1% and 105.7%.[6]
-
-
GC-MS (with Derivatization):
-
Sample Preparation (Silylation): Dissolve ~1 mg of the compound in 1 mL of pyridine or acetonitrile. Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60-70°C for 30 minutes.[4][8]
-
Instrumentation: Use a GC system with a non-polar capillary column and an MS detector with an electron ionization (EI) source.[4]
-
Analysis: The derivatization increases volatility and thermal stability, allowing for chromatographic separation and structural elucidation through fragmentation patterns.[8]
-
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound derivative. This is often achieved by slow evaporation of a saturated solution or by vapor diffusion. For enzyme inhibitors, co-crystallization with the target protein (e.g., AmpC β-lactamase) is performed.[1][12]
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[14]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[1][12] In studies with AmpC, resolutions of 1.6–1.8 Å have been achieved.[1][2][3]
Visualizing Experimental Workflows and Pathways
General Workflow for Structural Validation
The following diagram outlines a typical workflow for the comprehensive characterization of a newly synthesized this compound derivative.
Mechanism of β-Lactamase Inhibition
This compound derivatives are known to act as competitive inhibitors of serine β-lactamases like AmpC. They form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral high-energy intermediate of β-lactam hydrolysis.[15]
References
- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. files.docking.org [files.docking.org]
- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Reactions Involving (4-Aminosulfonylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
(4-Aminosulfonylphenyl)boronic acid is a versatile building block in organic synthesis, prized for its utility in constructing complex molecules, particularly those with pharmaceutical applications. The presence of both an amino and a sulfonyl group offers multiple reaction sites and influences the electronic properties of the molecule, making the choice of catalyst critical for achieving high yields and selectivity. This guide provides a comparative overview of catalysts for two key transformations involving this compound: the Suzuki-Miyaura C-C coupling and the Chan-Lam C-N cross-coupling.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of biaryl structures. The performance of various palladium-based catalysts in the coupling of arylboronic acids, particularly those with electron-withdrawing groups similar to the aminosulfonyl moiety, is summarized below.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | ~85 | A classic, reliable catalyst, though may require higher temperatures and longer reaction times. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Bulky, electron-rich phosphine ligands often provide superior yields under milder conditions.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | Effective for a range of aryl bromides. |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | t-BuOH/H₂O | 80 | 0.5 | 98 | N-Heterocyclic carbene (NHC) ligands can offer high stability and activity. |
Note: The data presented is compiled from studies on structurally similar arylboronic acids and serves as a predictive guide for reactions involving this compound.
Chan-Lam Coupling: Constructing Carbon-Nitrogen Bonds
The Chan-Lam coupling provides a powerful method for the formation of C-N bonds, offering an alternative to the Buchwald-Hartwig amination. Copper-based catalysts are central to this transformation. The chemoselectivity of the N-arylation on either the amino or the sulfonamide nitrogen of this compound derivatives can be controlled by the choice of reaction conditions.[2]
Comparative Performance of Copper Catalysts in Chan-Lam N-Arylation of Sulfonamides
| Catalyst | Base | Solvent | Temperature | Time (h) | Yield (%) | Notes |
| Cu(OAc)₂·H₂O | K₂CO₃ | Water | Reflux | 1-2 | 85-94 | A ligand-free, environmentally friendly protocol. Effective for various arylboronic acids.[3] |
| CuCl | None | Methanol | Room Temp | 0.5-2 | 80-97 | Mild and efficient for the synthesis of N-arylsulfonamides from sulfonyl azides and arylboronic acids.[4] |
| CuI / 4-DMAP | 4-DMAP | Methanol | Room Temp | 1-3 | 40-92 | Effective for the N-arylation of sulfoximines with arylboronic acids under mild conditions.[5] |
Note: The data is derived from studies on the N-arylation of sulfonamides and related compounds with various arylboronic acids.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (1-5 mol%), and the base (2.0 mmol) is taken in a reaction vessel. The appropriate solvent is added, and the mixture is degassed and purged with an inert gas (e.g., argon). The reaction is then heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Chan-Lam N-Arylation
To a mixture of the sulfonamide or amine (1.0 mmol), this compound (1.2-1.5 mmol), and the copper catalyst (5-10 mol%) in the chosen solvent, the base (2.0 mmol) is added. The reaction mixture is stirred at the specified temperature for the required duration, often open to the air. After completion, the mixture is diluted with water and extracted with an organic solvent. The organic extracts are combined, washed, dried, and evaporated. The residue is purified by chromatography to afford the desired N-arylated product.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Chan-Lam Coupling Experimental Workflow
Caption: A typical experimental workflow for the Chan-Lam cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 4. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
- 5. Copper-Catalyzed N-Arylation of Sulfoximines with Arylboronic Acids under Mild Conditions [organic-chemistry.org]
A Comparative Guide to the Cross-Reactivity of Functionalized Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various functionalized phenylboronic acids (PBAs), with a focus on their cross-reactivity. Phenylboronic acids and their derivatives are a versatile class of compounds utilized in a wide range of biomedical applications, from biosensing and diagnostics to targeted drug delivery and enzyme inhibition.[1][2][3] Their utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with cis-diols, which are present on many biologically important molecules such as saccharides and glycoproteins.[4]
However, the very nature of this interaction can also lead to off-target binding and cross-reactivity, posing significant challenges for the development of highly specific therapeutic and diagnostic agents.[1][5] Understanding the factors that govern the selectivity of functionalized PBAs is therefore critical. This guide summarizes key experimental data, outlines common methodologies for assessing cross-reactivity, and explores strategies to enhance binding specificity.
Mechanism of Phenylboronic Acid-Diol Interaction
The fundamental interaction driving the utility of PBAs is the formation of a reversible boronate ester with a cis-1,2- or 1,3-diol. This reaction is pH-dependent. In aqueous solution, the boronic acid (a Lewis acid) exists in equilibrium between an uncharged trigonal planar form and a charged tetrahedral boronate form.[6] The trigonal form is favored at lower pH, while the tetrahedral form, which is more reactive towards diols, becomes more prevalent as the pH approaches and exceeds the pKa of the boronic acid.[6][7] The binding affinity is significantly influenced by this equilibrium.[5]
References
- 1. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (4-Aminosulfonylphenyl)boronic Acid in Library Synthesis
In the landscape of drug discovery and development, the efficient synthesis of diverse chemical libraries is paramount for identifying novel bioactive molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] Boronic acids are critical building blocks in these reactions, and their selection significantly impacts the success of a library synthesis campaign.[1] This guide provides a comprehensive performance benchmark of (4-Aminosulfonylphenyl)boronic acid, a versatile building block for introducing the key sulfonamide moiety into compound libraries.
This compound is a valuable reagent for synthesizing libraries of compounds containing the sulfonamide functional group, a privileged scaffold in medicinal chemistry found in numerous approved drugs. Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl or aryl-heteroaryl structures. The electron-withdrawing nature of the aminosulfonyl group can influence the reactivity of the boronic acid, presenting both opportunities and challenges in library synthesis.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
The performance of a boronic acid in library synthesis is often judged by its reactivity, stability, and the yield of the desired products across a range of coupling partners. While direct, comprehensive comparative studies for this compound are not extensively published, we can infer its performance based on the well-established principles of Suzuki-Miyaura coupling and data from related electron-deficient boronic acids.
Generally, boronic acids with electron-donating groups tend to give higher yields in Suzuki-Miyaura reactions.[3] Conversely, electron-deficient boronic acids, such as this compound, can be more challenging to couple due to a slower rate of transmetalation.[4] However, with optimized reaction conditions, high yields can be achieved.
Below is a table summarizing typical yields observed for different classes of boronic acids in Suzuki-Miyaura coupling reactions with various aryl bromides. This provides a comparative context for the expected performance of this compound.
| Boronic Acid Type | Coupling Partner (Aryl Bromide) | Typical Yield Range (%) | Key Considerations |
| This compound (Electron-Deficient) | 4-Bromoanisole (Electron-Rich) | 70-90% | Favorable due to the electronic complementarity of the coupling partners. |
| 4-Bromobenzonitrile (Electron-Deficient) | 50-75% | Can be challenging; may require stronger bases, higher temperatures, or specialized ligands to achieve high conversion.[5] | |
| 2-Bromotoluene (Sterically Hindered) | 40-65% | Steric hindrance can significantly reduce yields; bulky phosphine ligands are often necessary. | |
| Phenylboronic acid (Neutral) | 4-Bromoanisole | 85-98% | Generally high-yielding and robust. |
| 4-Bromobenzonitrile | 80-95% | Good yields are typically achieved with standard conditions. | |
| 2-Bromotoluene | 70-90% | Good tolerance to moderate steric hindrance. | |
| 4-Methoxyphenyl)boronic acid (Electron-Rich) | 4-Bromoanisole | 90-99% | Excellent yields due to the enhanced nucleophilicity of the boronic acid. |
| 4-Bromobenzonitrile | 85-98% | Favorable electronic match leads to high efficiency. | |
| 2-Bromotoluene | 75-92% | Generally performs well, though significant steric hindrance can still be a factor. |
Alternative Building Blocks for Sulfonamide-Containing Libraries
While this compound is a direct and efficient way to incorporate the desired moiety, other strategies and building blocks can be employed for the synthesis of sulfonamide-containing libraries.
| Alternative | Description | Advantages | Disadvantages |
| Sulfonyl Chlorides | React with amines to form sulfonamides. The biaryl core can be pre-formed. | A well-established and versatile method.[6] | Requires a multi-step synthesis if the biaryl is not readily available. Sulfonyl chlorides can be moisture-sensitive. |
| Potassium Aryltrifluoroborates | Stable, crystalline solids that are often easier to handle than the corresponding boronic acids. | Enhanced stability and often provide reproducible results. | Require specific activation conditions (e.g., with a base) for the Suzuki-Miyaura coupling. |
| Boronic Esters (e.g., Pinacol Esters) | Derivatives of boronic acids that are more stable and less prone to protodeboronation. | Increased stability, especially for boronic acids that are unstable under basic conditions or at elevated temperatures.[7] | The protecting group adds to the molecular weight, and an extra synthetic step is required for their preparation. |
Experimental Protocols
Below are representative experimental protocols for the use of this compound in a typical library synthesis workflow via Suzuki-Miyaura cross-coupling.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Add the palladium catalyst (1-5 mol%) and any additional ligand to the vessel under the inert atmosphere.
-
Add the degassed solvent system (e.g., dioxane/water 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizing the Workflow and Key Relationships
To better understand the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a valuable and effective building block for the synthesis of compound libraries bearing the important sulfonamide functional group. While its electron-deficient nature can present challenges compared to electron-rich or neutral boronic acids, these can be overcome with careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent system. By understanding the reactivity patterns and employing appropriate synthetic strategies, researchers can successfully leverage this reagent to generate diverse and medicinally relevant compound libraries. The provided data and protocols serve as a guide for scientists and drug development professionals to effectively incorporate this compound into their library synthesis workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
(4-Aminosulfonylphenyl)boronic Acid vs. Its Ester Derivatives: A Comparative Guide for Coupling Reactions
For researchers and professionals in drug development and chemical synthesis, the choice of reagents is paramount to the success of a reaction. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, boronic acids and their ester derivatives are indispensable building blocks. This guide provides a detailed comparison between (4-Aminosulfonylphenyl)boronic acid and its common ester derivatives, such as the pinacol ester, to aid in selecting the optimal reagent for your synthetic needs.
General Principles: Stability and Reactivity
The primary distinction between a boronic acid and its ester derivative lies in their stability and, consequently, their handling and reactivity. Boronic acids are known to be susceptible to degradation through pathways like dehydration to form cyclic trimers known as boroxines, and protodeboronation under certain conditions.[1] This inherent instability can lead to a shorter shelf-life and inconsistencies in reaction outcomes.[1][2][3]
Boronic esters, formed by reacting the boronic acid with a diol like pinacol, create a cyclic structure that protects the boron atom.[1][4] This structural feature renders them significantly more stable towards moisture and air, simplifying handling and often allowing for purification via chromatography.[4][5] This enhanced stability translates to a longer shelf life and more consistent performance in reactions.[1][4]
While boronic esters offer superior stability, the free boronic acid may exhibit higher reactivity in some instances.[2][6] The active species in the Suzuki-Miyaura catalytic cycle can be either the boronic acid or a boronate complex formed under basic conditions. Some studies suggest that the transmetalation step can be faster with the boronic acid itself.[2]
Performance Comparison: this compound vs. Pinacol Ester
| Feature | This compound | This compound Pinacol Ester |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation, leading to a shorter shelf life.[1][2][3] | Significantly more stable due to the protective pinacol group, making it less sensitive to moisture and air.[1][4] |
| Handling | Can be more challenging to handle due to its instability and hygroscopic nature.[1] | Easier to weigh and transfer due to its enhanced stability and often crystalline nature.[1][4] |
| Purification | Purification by silica gel chromatography can be difficult due to its polarity and potential for degradation on the stationary phase.[3] | Generally more amenable to purification by silica gel chromatography.[4] |
| Reactivity | May exhibit higher reactivity and faster reaction times in some Suzuki-Miyaura couplings.[2][6] | Often provides cleaner reactions and higher yields due to its stability and controlled release of the active species.[1][5] |
| Typical Use Cases | Suitable for reactions where high reactivity is desired and the reagent can be used shortly after preparation or purification. | Ideal for multi-step syntheses, reactions requiring mild conditions, and for building libraries of compounds where reagent stability is crucial.[4] |
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction. This can be adapted for either this compound or its pinacol ester derivative.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq) or this compound pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of toluene and water, 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide, the boronic acid or boronic ester, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow of a Suzuki-Miyaura coupling reaction, from the initial setup to the final product.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Catalytic Cycle
The core of the reaction is a catalytic cycle involving a palladium catalyst.
References
- 1. nbinno.com [nbinno.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. nbinno.com [nbinno.com]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteres of (4-Aminosulfonylphenyl)boronic Acid in Drug Design
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This approach involves substituting a functional group within a molecule with another group that retains similar biological activity while optimizing physicochemical, pharmacological, and pharmacokinetic properties.[1][2] This guide provides a detailed comparison of common bioisosteres for the two key functional moieties of (4-aminosulfonylphenyl)boronic acid: the sulfonamide group and the boronic acid group.
This compound serves as a valuable scaffold, particularly in the design of enzyme inhibitors. The aromatic sulfonamide is a classic zinc-binding group, famously targeting carbonic anhydrases, while the boronic acid acts as a versatile pharmacophore, often serving as a bioisostere for carboxylic acids or as a covalent warhead.[2][3][4] Understanding the nuanced differences between their respective bioisosteres is critical for rational drug design.
Logical Framework for Bioisosteric Replacement
The process of optimizing a lead compound like this compound involves the systematic replacement of its functional groups to enhance desired drug-like properties. The diagram below illustrates the primary bioisosteric considerations for both the sulfonamide and boronic acid moieties.
Caption: Bioisosteric replacement strategy for the parent molecule.
Part 1: Bioisosteres of the Sulfonamide Group
The primary sulfonamide (-SO₂NH₂) is a cornerstone pharmacophore for inhibitors of zinc-containing metalloenzymes, such as carbonic anhydrases (CAs). Its ability to coordinate with the active site zinc ion is crucial for its inhibitory activity. However, its properties can be fine-tuned using bioisosteres like sulfonimidamides.[5]
| Bioisostere | Structure | Key Physicochemical Properties | Pharmacological Considerations |
| Sulfonamide | -SO₂NH₂ | pKa ≈ 9-10. Acts as a strong hydrogen bond donor and acceptor.[1] | Well-established zinc-binding group. Can be subject to metabolic liabilities. |
| Sulfonimidamide | -S(O)(NH)NH₂ | Generally more basic than sulfonamides. Offers a different three-dimensional arrangement of hydrogen bond donors/acceptors. | Can serve as a novel transition state analog for proteases. May alter selectivity and pharmacokinetic profiles compared to the parent sulfonamide.[5] |
Part 2: Bioisosteres of the Boronic Acid Group
Boronic acids (-B(OH)₂) are increasingly utilized in drug design. They are often considered bioisosteres of carboxylic acids but possess distinct properties, such as a higher pKa and the ability to form reversible covalent bonds with biological nucleophiles.[1][3][6] This unique reactivity can lead to enhanced potency and prolonged target engagement.
Comparative Performance Data
The choice of bioisostere can dramatically impact cellular activity. While two compounds may exhibit similar enzymatic inhibition, their differing physicochemical properties, such as membrane permeability, can lead to significant divergence in cell-based assays.
| Functional Group | Target | Enzymatic Potency (IC₅₀/Kᵢ) | Cellular Potency (EC₅₀) | Rationale for Performance Difference |
| Carboxylic Acid | HIV Protease | Low-nanomolar | >100-fold decrease vs. enzyme | Poor cell membrane permeability due to ionization at physiological pH (pKa ~4-5).[1][3] |
| Boronic Acid | HIV Protease | Low-nanomolar | Potency retained | Remains largely unionized at physiological pH (pKa ~9), enhancing cell permeability.[1][3] |
| Carboxylic Acid | Angiotensin II Receptor | 275 nM | Not specified | Standard acidic pharmacophore. |
| Sulfonamide | Angiotensin II Receptor | 100 nM | Not specified | The replacement of the carboxylic acid with a sulfonamide group increased the drug's efficacy by a factor of three.[2][4] |
| Tetrazole | Angiotensin II Receptor | 3 nM | Not specified | Offers acidity comparable to carboxylic acids but with greater lipophilicity, often enhancing potency.[1][4] |
Experimental Protocols
Objective comparison of bioisosteres relies on robust and standardized experimental assays. Below are detailed protocols for key experiments in the evaluation of enzyme inhibitors.
Experimental Workflow: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
The following diagram outlines the typical workflow for determining the inhibitory potency (IC₅₀) of a test compound against a carbonic anhydrase isozyme.
Caption: Workflow for a colorimetric CA inhibition assay.
1. In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This assay measures a compound's ability to inhibit the enzymatic activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP).[7]
-
Materials and Reagents:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Acetazolamide as a positive control inhibitor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO for dissolving compounds
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
-
-
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of the CA enzyme, substrate, and test compounds in Assay Buffer. Test compounds are typically prepared in a dilution series.
-
Plate Setup: In a 96-well plate, add 158 µL of Assay Buffer to the appropriate wells.
-
Compound Addition: Add 2 µL of the test compound dilutions to the sample wells. Add 2 µL of DMSO to the "maximum activity" control wells and 2 µL of the positive control (e.g., Acetazolamide) to its respective wells.
-
Enzyme Addition: Add 20 µL of the CA working solution to all wells except the "blank" wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[7]
-
Data Analysis: Calculate the rate of reaction (V) from the linear portion of the kinetic curve. The percent inhibition for each compound concentration is calculated as: % Inhibition = (1 - (V_inhibitor / V_control)) * 100. The IC₅₀ value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying drug-target engagement within a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[8][9][10]
-
Materials and Reagents:
-
Cultured cells expressing the target protein
-
Test compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR cycler), cell lysis (e.g., sonicator), and protein analysis (e.g., SDS-PAGE and Western blot reagents, or mass spectrometer)
-
-
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes to induce denaturation of unbound proteins, followed by cooling for 3 minutes at room temperature.[10]
-
Cell Lysis: Lyse the cells to release intracellular contents. This can be achieved through freeze-thaw cycles, sonication, or detergents.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. The amount of the specific target protein remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein against the heating temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.[11]
-
3. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time data on the association (kₐ or kₒₙ) and dissociation (kₑ or kₒff) rates of a drug binding to its target. The drug-target residence time is calculated as the reciprocal of the dissociation rate (1/kₒff).[12][13]
-
Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target protein (ligand)
-
Test compound (analyte)
-
Immobilization and running buffers
-
Regeneration solution
-
-
Procedure:
-
Ligand Immobilization: The purified target protein is covalently immobilized onto the surface of the sensor chip.[14]
-
Analyte Injection: A solution containing the test compound (analyte) is flowed over the chip surface at a constant concentration. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time and plotted on a sensorgram. This phase is used to determine the association rate (kₐ).[14]
-
Dissociation Phase: The analyte solution is replaced with a flow of running buffer, and the dissociation of the compound from the target is monitored. This phase is used to determine the dissociation rate (kₑ).[14]
-
Regeneration: A specific regeneration solution is injected to remove any remaining bound analyte, preparing the chip surface for the next cycle.
-
Data Analysis: The sensorgram data is fitted to various binding models (e.g., 1:1 Langmuir binding) to calculate the kinetic constants kₐ and kₑ. The equilibrium dissociation constant (Kₑ) is calculated as kₑ/kₐ, and the residence time (τ) is calculated as 1/kₑ.[12]
-
References
- 1. drughunter.com [drughunter.com]
- 2. tandfonline.com [tandfonline.com]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 5. Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics [creative-proteomics.com]
- 14. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Navigating the Safe Disposal of (4-Aminosulfonylphenyl)boronic acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of (4-Aminosulfonylphenyl)boronic acid, ensuring compliance and minimizing risk. While specific disposal protocols for this compound are not extensively detailed in public literature, a conservative approach treating it as hazardous waste is mandatory. The following procedures are based on established guidelines for the disposal of boronic acids and other hazardous laboratory chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves. Gloves should be inspected for integrity before use. |
| Protective Clothing | A laboratory coat or a chemical-resistant apron to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be discarded in regular laboratory trash or washed down the drain.[1][2]
Step 1: Waste Segregation and Collection
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[3] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][4] The label should also indicate the date the waste was first added.[1]
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][4]
Step 2: Waste Accumulation and Storage
-
Solid Waste : Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads) in the designated solid hazardous waste container.[3][5]
-
Liquid Waste : Solutions containing this compound must be collected in the designated liquid hazardous waste container.[3][5]
-
Container Management : Keep waste containers securely sealed at all times, except when actively adding waste.[1]
-
Storage : Store sealed and labeled waste containers in a designated and well-ventilated satellite accumulation area, awaiting pickup by authorized personnel.[2][3]
Step 3: Decontamination of Glassware and Surfaces
-
Initial Rinse : In a chemical fume hood, rinse contaminated glassware and surfaces with a suitable organic solvent like acetone or ethanol to remove the majority of the residue. This initial rinsate must be collected and disposed of as liquid hazardous waste.[3]
-
Secondary Decontamination : A subsequent wash with a basic solution can help convert residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as liquid hazardous waste.[3]
-
Final Rinse : A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[3]
-
Drying : Allow the decontaminated glassware to air dry completely in a well-ventilated area before reuse or disposal.[3]
Step 4: Spill Management
-
Small Spills (within a fume hood) : Absorb the spill with a chemical absorbent pad. All cleanup materials must be placed in a sealed bag and disposed of as solid hazardous waste.[3]
-
Large Spills (or spills outside a fume hood) : Evacuate the immediate area and alert laboratory personnel. Contact your institution's EHS office immediately.[3]
Step 5: Final Disposal
-
Consult Institutional Guidelines : Always adhere to your institution's specific procedures for hazardous waste pickup and disposal.[4] Contact your EHS department to arrange for the collection of the waste.[1][2] Laboratory personnel should not transport hazardous waste outside of their designated work area.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound for disposal are not recommended without explicit approval from your institution's EHS department.[4] The complex nature of this substituted boronic acid means that neutralization reactions could be unpredictable. The most prudent and mandated course of action is to handle it as hazardous waste for professional disposal.[4] The procedures outlined above are based on general best practices for laboratory chemical waste management.[2][3][5]
References
Essential Safety and Logistics for Handling (4-Aminosulfonylphenyl)boronic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical reagents such as (4-Aminosulfonylphenyl)boronic acid. Adherence to strict safety protocols and operational plans minimizes risks and ensures the integrity of research. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US)[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A flame-retardant and impervious lab coat or gown should be worn to prevent skin contact. | EN 374 (EU)[1][5] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially if dust or aerosols are generated.[5][6] Work should be conducted in a well-ventilated area, preferably a fume hood.[5][7] | NIOSH (US) or EN 143/149 (EU)[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will mitigate risks and ensure a safe laboratory environment.
1. Preparation:
-
Ensure that a designated fume hood is available and functioning correctly.[7]
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
Review the experimental protocol and be aware of the quantities of the chemical to be used.
2. Handling:
-
Always handle the compound within a fume hood to minimize inhalation exposure.[5][7]
-
Wear the appropriate PPE as detailed in Table 1.
-
Use non-sparking tools.[5]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][8]
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulations.
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[6][9] The label should include "Hazardous Waste," the full chemical name, and any known hazards.[9]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[9]
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8][10][11] For small quantities, consult your institution's EHS for guidance on whether neutralization and drain disposal is permissible, though this is generally not recommended without explicit approval.[9][10][12]
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety and disposal steps.
Caption: Standard workflow for handling and disposal.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. sciencing.com [sciencing.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. laballey.com [laballey.com]
- 9. benchchem.com [benchchem.com]
- 10. bsu.edu [bsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. laballey.com [laballey.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
